6-(tert-Butoxy)-6-oxohexanoic NHS ester
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-O-tert-butyl 6-O-(2,5-dioxopyrrolidin-1-yl) hexanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO6/c1-14(2,3)20-12(18)6-4-5-7-13(19)21-15-10(16)8-9-11(15)17/h4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMOQYFHEYDMGSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 6-(tert-Butoxy)-6-oxohexanoic NHS ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(tert-Butoxy)-6-oxohexanoic N-hydroxysuccinimide (NHS) ester, also known as Boc-adipic acid NHS ester or Boc-Ad-NHS, is a heterobifunctional crosslinker of significant utility in bioconjugation, proteomics, and drug development. Its unique structure, featuring an acid-labile tert-butyloxycarbonyl (Boc) protecting group and a primary amine-reactive N-hydroxysuccinimide (NHS) ester, allows for a controlled, stepwise approach to covalently linking molecules.[1][2]
The NHS ester moiety reacts efficiently with primary amines, such as those on the side chains of lysine residues or the N-terminus of proteins and peptides, to form stable amide bonds.[1] This reaction proceeds optimally under neutral to slightly basic conditions (pH 7.2-8.5).[] The Boc group, on the other hand, provides a stable protecting group for a carboxylic acid, which can be readily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) to reveal a terminal carboxylic acid for subsequent conjugation steps.[1] This orthogonal reactivity makes it a valuable tool for creating complex biomolecular architectures.
This technical guide provides a comprehensive overview of the structure, properties, and applications of 6-(tert-Butoxy)-6-oxohexanoic NHS ester, including detailed experimental protocols and visualizations of key chemical processes.
Structure and Properties
The chemical structure of this compound is characterized by a six-carbon adipic acid backbone. One carboxyl group is modified to form a tert-butyl ester, while the other is activated as an N-hydroxysuccinimide ester.
Chemical Structure:
-
IUPAC Name: 2,5-dioxopyrrolidin-1-yl 6-(tert-butoxy)-6-oxohexanoate
-
Synonyms: Boc-adipic acid NHS ester, Boc-Ad-NHS
-
Chemical Formula: C₁₄H₂₁NO₆[4]
-
Molecular Weight: 299.3 g/mol [4]
-
CAS Number: 402958-62-7[4]
Physicochemical Data
| Property | Value | Source | Notes |
| Molecular Formula | C₁₄H₂₁NO₆ | [4] | |
| Molecular Weight | 299.3 g/mol | [4] | |
| CAS Number | 402958-62-7 | [4] | |
| Appearance | White to off-white solid | General | Based on typical appearance of similar NHS esters. |
| Melting Point | ~10 °C (for the carboxylic acid precursor) | [5] | The NHS ester is expected to have a higher melting point. |
| Boiling Point | ~116 °C at 1.5 Torr (for the carboxylic acid precursor) | [5] | The NHS ester is likely to decompose at higher temperatures. |
| Solubility | Soluble in DMF, DMSO, and other polar aprotic organic solvents.[6][] | General | NHS esters are generally soluble in organic solvents and have limited solubility in aqueous solutions. |
| pKa | ~4.69 (for the carboxylic acid precursor) | [5] | This value refers to the carboxylic acid proton of the precursor. |
| Storage Conditions | -20°C, desiccated.[4] | Supplier Data | NHS esters are sensitive to moisture and should be stored in a dry environment to prevent hydrolysis. |
Key Chemical Reactions and Signaling Pathways
Reaction of NHS Ester with a Primary Amine
The primary application of this compound involves the reaction of its NHS ester moiety with a primary amine. This is a nucleophilic acyl substitution reaction that results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.
Caption: Reaction mechanism of an NHS ester with a primary amine.
Boc Group Deprotection
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines and, in this case, a carboxylic acid (via the tert-butyl ester). It is stable to a wide range of nucleophilic and basic conditions but is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA). This deprotection step yields a free carboxylic acid, which can then be used for further conjugation, for example, by activation with EDC/NHS to react with another amine.
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling
This protocol describes a general method for labeling a protein with this compound.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare Protein Solution: Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer. Buffers containing primary amines like Tris will compete with the labeling reaction.
-
Prepare NHS Ester Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Reaction: Add a 5- to 20-fold molar excess of the NHS ester stock solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. This will consume any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess reagents and by-products by dialysis against a suitable buffer or by using a desalting column.
-
Characterization: Confirm the conjugation and determine the degree of labeling using appropriate analytical techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.
Protocol 2: General Workflow for Solid-Phase Peptide Synthesis (SPPS) using a Boc-Protected Linker
This workflow illustrates how this compound can be utilized in solid-phase peptide synthesis to introduce a linker.
Caption: General workflow for incorporating a Boc-protected linker in SPPS.
Applications in Research and Development
The unique properties of this compound make it a versatile tool in various scientific disciplines:
-
Bioconjugation: It is used to link proteins, peptides, and other biomolecules to various substrates, including surfaces, nanoparticles, and other proteins.[][8] The adipic acid spacer provides a degree of separation between the conjugated molecules, which can be important for maintaining their biological activity.
-
Drug Development: In the development of Antibody-Drug Conjugates (ADCs), this linker can be used to attach a cytotoxic drug to an antibody. The acid-labile nature of the tert-butyl ester could potentially be exploited for drug release in the acidic environment of endosomes or lysosomes.
-
Proteomics: In proteomics research, NHS esters are commonly used for chemical cross-linking to study protein-protein interactions and for the introduction of tags for protein quantification.[9] The Boc-protected carboxylate offers a site for further modification after the initial amine conjugation.
-
Surface Modification: The NHS ester can be used to immobilize proteins or other amine-containing molecules onto surfaces that have been functionalized with primary amines. The subsequent deprotection of the Boc group can then be used to introduce a charged or reactive surface.
Conclusion
This compound is a valuable heterobifunctional crosslinker that offers researchers a high degree of control over their conjugation strategies. Its amine-reactive NHS ester and acid-labile Boc-protected carboxylate provide an orthogonal system for the stepwise assembly of complex biomolecular constructs. This technical guide has provided a detailed overview of its structure, properties, and common experimental protocols, which should serve as a valuable resource for scientists and professionals in the fields of bioconjugation, drug development, and proteomics.
References
- 1. This compound | Epigenetic Therapeutic Targets [epigenetic-targets.com]
- 2. 6-(tert-Butoxy)-6-oxohexanoic NHS ester_402958-62-7_新研博美 [xinyanbm.com]
- 4. This compound, 402958-62-7 | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. creativepegworks.com [creativepegworks.com]
- 8. benchchem.com [benchchem.com]
- 9. biorxiv.org [biorxiv.org]
Synthesis of 6-(tert-Butoxy)-6-oxohexanoic NHS Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of a feasible synthetic route for 6-(tert-Butoxy)-6-oxohexanoic N-hydroxysuccinimide (NHS) ester, a valuable bifunctional crosslinker in bioconjugation and drug development. The synthesis is presented in a two-step process, commencing with the selective mono-esterification of adipic acid to yield 6-(tert-Butoxy)-6-oxohexanoic acid, followed by the activation of the carboxylic acid group with N-hydroxysuccinimide. This guide details the experimental protocols, summarizes key quantitative data, and provides a visual representation of the synthetic workflow.
I. Synthetic Strategy
The synthesis of 6-(tert-Butoxy)-6-oxohexanoic NHS ester is most effectively achieved through a two-step synthetic sequence:
-
Step 1: Mono-tert-butoxylation of Adipic Acid. This initial step involves the selective esterification of one of the two carboxylic acid groups of adipic acid with a tert-butyl group. This can be accomplished using various methods, with a common approach being the use of a coupling agent in the presence of tert-butanol.
-
Step 2: NHS Ester Formation. The resulting 6-(tert-Butoxy)-6-oxohexanoic acid is then activated by reaction with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to yield the final NHS ester product.[1][2]
II. Experimental Protocols
The following protocols are based on established methodologies for similar chemical transformations and provide a practical guide for the synthesis.
Step 1: Synthesis of 6-(tert-Butoxy)-6-oxohexanoic Acid
This procedure is adapted from general esterification methods utilizing dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).[3][4]
Materials:
-
Adipic acid
-
tert-Butanol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
0.5 N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes solvent system
Procedure:
-
In a round-bottom flask, dissolve adipic acid (1 equivalent) in anhydrous dichloromethane.
-
Add tert-butanol (1.1 equivalents) and a catalytic amount of 4-dimethylaminopyridine (0.1 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of N,N'-dicyclohexylcarbodiimide (1.1 equivalents) in anhydrous dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate sequentially with 0.5 N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an ethyl acetate/hexanes gradient to isolate 6-(tert-Butoxy)-6-oxohexanoic acid.
Step 2: Synthesis of this compound
This protocol describes the activation of the carboxylic acid using DCC and NHS.[5][6]
Materials:
-
6-(tert-Butoxy)-6-oxohexanoic acid
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Hexanes
Procedure:
-
Dissolve 6-(tert-Butoxy)-6-oxohexanoic acid (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous tetrahydrofuran (THF) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of N,N'-dicyclohexylcarbodiimide (1.1 equivalents) in anhydrous THF dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter off the precipitated dicyclohexylurea.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a minimal amount of ethyl acetate and add hexanes to precipitate the product.
-
Filter the solid and wash with cold hexanes to yield this compound.
III. Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of this compound based on analogous reactions reported in the literature. Actual yields may vary depending on experimental conditions.
| Parameter | Step 1: Mono-tert-butoxylation | Step 2: NHS Ester Formation | Source |
| Reactants | Adipic acid, tert-Butanol, DCC, DMAP | 6-(tert-Butoxy)-6-oxohexanoic acid, NHS, DCC | [3][4][5] |
| Solvent | Dichloromethane | Tetrahydrofuran | [3][5] |
| Reaction Time | 12-16 hours | 4-6 hours | [3][5] |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature | [3][5] |
| Typical Yield | 60-75% | 70-85% | N/A |
| Purity | >95% (after chromatography) | >95% (after precipitation) | [7] |
IV. Visualizing the Synthesis
The following diagrams illustrate the key chemical transformation and the overall experimental workflow for the synthesis of this compound.
Caption: Chemical transformation for the two-step synthesis.
References
- 1. EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Different EDC/NHS activation mechanisms between PAA and PMAA brushes and the following amidation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. rsc.org [rsc.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. This compound, 402958-62-7 | BroadPharm [broadpharm.com]
An In-depth Technical Guide to the Mechanism of Action of Adipic Acid Mono-tert-butyl Ester NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adipic acid mono-tert-butyl ester N-hydroxysuccinimide (NHS) ester is a heterobifunctional crosslinker pivotal in the fields of bioconjugation, proteomics, and drug delivery. This guide provides a comprehensive overview of its mechanism of action, detailing the chemical principles that govern its reactivity. This molecule incorporates two distinct reactive functionalities on an aliphatic adipic acid backbone: an amine-reactive NHS ester and a latent carboxylic acid protected as a tert-butyl ester. This dual nature allows for a sequential conjugation strategy, making it a versatile tool for covalently linking molecules and modifying surfaces.
The adipic acid component serves as a flexible, hydrophilic spacer, which can be crucial for maintaining the biological activity of conjugated molecules.[1] This guide will delve into the specifics of the two primary reactions that define the utility of this crosslinker: the acylation of primary amines by the NHS ester and the subsequent deprotection of the tert-butyl ester to reveal a terminal carboxylic acid.
Core Mechanism of Action: A Two-Stage Process
The utility of adipic acid mono-tert-butyl ester NHS ester lies in its two-stage reactivity. The first stage involves the highly selective reaction of the NHS ester with primary amines. The second stage is the controlled, acid-catalyzed removal of the tert-butyl protecting group.
Stage 1: Amine Acylation via NHS Ester
The primary mechanism of action is the acylation of nucleophilic primary amines by the N-hydroxysuccinimide ester.[] This reaction, a form of nucleophilic acyl substitution, is highly efficient and forms a stable, covalent amide bond.[3]
Reaction Pathway:
-
Nucleophilic Attack: The unprotonated primary amine of a biomolecule (e.g., the ε-amino group of a lysine residue or the N-terminus of a protein) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester.[]
-
Tetrahedral Intermediate Formation: This attack forms a transient, unstable tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, leading to the departure of the N-hydroxysuccinimide (NHS) leaving group and the formation of a stable amide bond.[]
Factors Influencing Reaction Efficiency:
The success of the NHS ester conjugation is highly dependent on several factors, primarily pH and the competing hydrolysis reaction.
-
pH: The reaction is strongly pH-dependent. The optimal pH range is typically 7.2 to 8.5.[] Below this range, the primary amines are protonated and thus non-nucleophilic. Above this range, the rate of hydrolysis of the NHS ester increases significantly.[4]
-
Hydrolysis: The NHS ester can react with water in a competing hydrolysis reaction, which renders the reagent inactive by converting the ester to a carboxylic acid. The stability of the NHS ester is therefore a critical consideration.
Quantitative Data on NHS Ester Stability
| pH | Temperature (°C) | Half-life of NHS Ester | Reference(s) |
| 7.0 | 0 | 4-5 hours | [5] |
| 8.6 | 4 | 10 minutes | [5] |
| Neutral | Room Temperature | 1-2 hours | [6] |
Experimental Protocol: Conjugation of Adipic Acid Mono-tert-butyl Ester NHS Ester to a Protein
This protocol provides a general procedure for the conjugation of the linker to a protein containing accessible primary amines.
Materials:
-
Protein of interest in an amine-free buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Adipic acid mono-tert-butyl ester NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M glycine
-
Desalting column for purification
Procedure:
-
Protein Preparation: Ensure the protein solution is in an appropriate amine-free buffer at a suitable concentration (typically 1-10 mg/mL).
-
Linker Preparation: Immediately before use, dissolve the adipic acid mono-tert-butyl ester NHS ester in anhydrous DMF or DMSO to a concentration of 10-25 mM.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved linker to the protein solution. The final concentration of the organic solvent should not exceed 10% to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature to hydrolyze any remaining NHS ester.
-
Purification: Remove excess, unreacted linker and byproducts using a desalting column or dialysis.
Stage 2: Deprotection of the Tert-butyl Ester
Following the successful conjugation of the linker to the target molecule, the tert-butyl ester can be removed to expose a free carboxylic acid. This is typically achieved through acid-catalyzed cleavage, most commonly using trifluoroacetic acid (TFA).[7][8]
Reaction Pathway:
-
Protonation: The strong acid (TFA) protonates the carbonyl oxygen of the tert-butyl ester, increasing its electrophilicity.[8]
-
Carbocation Formation: The weakened carbon-oxygen bond cleaves, resulting in the formation of a stable tertiary carbocation (tert-butyl cation) and the desired carboxylic acid.[9]
-
Byproduct Formation: The tert-butyl cation can then either be deprotonated to form isobutylene gas or react with the trifluoroacetate anion to form tert-butyl trifluoroacetate.[9]
Quantitative Data on Tert-butyl Ester Deprotection
The cleavage of tert-butyl esters with TFA is generally a high-yield and rapid reaction. The following table provides representative data for the deprotection of various tert-butyl esters.
| Substrate | Deprotection Reagent | Solvent | Time (h) | Temperature | Yield (%) | Reference(s) |
| Generic Amino Acid t-butyl ester | 50% TFA | Dichloromethane | 2 | Room Temp. | >95 | [8] |
| Di-tert-butyl 3,3'-iminodipropionate | TFA | Dichloromethane | 3-5 | Room Temp. | High | [8] |
| N-Boc-L-Asp-Ot-Bu | TFA (neat) | - | 0.5 | Room Temp. | >98 | [10] |
Experimental Protocol: Deprotection of a Tert-butyl Ester Conjugate
This protocol describes a general procedure for the cleavage of the tert-butyl ester from a previously formed conjugate.
Materials:
-
Tert-butyl ester-containing conjugate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Cold diethyl ether
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the tert-butyl ester conjugate in anhydrous DCM in a round-bottom flask.
-
Acid Addition: To the stirred solution, add an equal volume of TFA to create a 1:1 (v/v) mixture.
-
Reaction: Stir the reaction mixture at room temperature for 2-5 hours. Monitor the reaction progress by TLC or LC-MS.
-
Solvent Removal: Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
Precipitation: Dissolve the residue in a minimal amount of cold diethyl ether to precipitate the product.
-
Isolation: Collect the precipitated product by filtration or centrifugation and dry under vacuum.
Applications in Research and Drug Development
The unique properties of adipic acid mono-tert-butyl ester NHS ester make it a valuable tool in various applications:
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic drug to an antibody. The NHS ester reacts with lysine residues on the antibody, and after purification, the tert-butyl group is removed to provide a carboxylic acid handle for drug attachment.[][12]
-
Solid-Phase Peptide Synthesis (SPPS): The linker can be attached to a solid support resin to introduce a spacer with a terminal carboxylic acid for peptide elongation.[13][14]
-
Surface Modification: The NHS ester can be used to immobilize biomolecules onto amine-functionalized surfaces, with the tert-butyl ester providing a protected functional group for subsequent chemical modifications.
-
Proteomics: As a crosslinking agent, it can be used to study protein-protein interactions.
Conclusion
Adipic acid mono-tert-butyl ester NHS ester is a versatile heterobifunctional linker with a well-defined, two-stage mechanism of action. The high efficiency and selectivity of the NHS ester reaction with primary amines, combined with the robust and controllable acid-catalyzed deprotection of the tert-butyl ester, provide researchers with a powerful tool for bioconjugation and chemical modification. Understanding the core principles of its reactivity, the factors that influence reaction outcomes, and the appropriate experimental protocols is essential for its successful application in the development of novel therapeutics, diagnostics, and research reagents. The stability of the resulting amide bond ensures the integrity of the conjugate, while the adipic acid spacer can contribute to improved physicochemical properties.[3]
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Heterobifunctional Crosslinkers [proteochem.com]
- 6. scbt.com [scbt.com]
- 7. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 12. What are ADC Linkers? | BroadPharm [broadpharm.com]
- 13. researchgate.net [researchgate.net]
- 14. Linkers, Resins, and General Procedures for Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
A Technical Guide to 6-(tert-Butoxy)-6-oxohexanoic NHS Ester: A Versatile Linker in Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-(tert-Butoxy)-6-oxohexanoic N-hydroxysuccinimide (NHS) ester is a heterobifunctional crosslinker pivotal in the fields of bioconjugation, diagnostics, and targeted therapeutics. Its unique architecture, featuring an amine-reactive NHS ester and a protected carboxylic acid in the form of a tert-butyl ester, offers a versatile platform for the sequential or orthogonal conjugation of diverse molecules. This guide provides a comprehensive overview of its applications, supported by quantitative data, detailed experimental protocols, and logical workflows, to empower researchers in leveraging this tool for their scientific endeavors.
Core Properties and Mechanism of Action
6-(tert-Butoxy)-6-oxohexanoic NHS ester, also known as adipic acid mono-tert-butyl ester NHS ester, possesses two key reactive moieties that define its utility.[1][2]
-
N-Hydroxysuccinimide (NHS) Ester: This functional group reacts efficiently with primary amines, such as the ε-amine of lysine residues in proteins or amine-modified oligonucleotides, to form stable amide bonds.[1][2] This reaction is most efficient at a slightly alkaline pH (typically 8.3-8.5).[3]
-
tert-Butyl Ester: This group serves as a protecting agent for a terminal carboxylic acid. It is stable under a variety of conditions but can be selectively cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA), to reveal the free carboxyl group.[4][5][6]
This dual functionality allows for a two-step conjugation strategy. First, the NHS ester is used to couple the linker to a primary amine-containing molecule. Subsequently, the tert-butyl group is removed to expose the carboxylic acid, which can then be activated for conjugation to a second molecule, or used to modify a surface.
Key Applications in Research and Development
The unique properties of this compound make it a valuable tool in several advanced applications:
-
Antibody-Drug Conjugates (ADCs): In the synthesis of ADCs, this linker can be used to attach a cytotoxic payload to a monoclonal antibody. The NHS ester end can react with lysine residues on the antibody. After deprotection of the tert-butyl ester, the newly exposed carboxylic acid can be conjugated to the drug molecule. This allows for precise control over the linker chemistry and subsequent drug release.
-
PROTACs (Proteolysis Targeting Chimeras): PROTACs are heterobifunctional molecules that induce the degradation of specific proteins.[7] This linker can be used to connect a ligand that binds to the target protein with a ligand for an E3 ubiquitin ligase.[7][8] The sequential nature of the conjugation reactions enabled by this linker is highly advantageous in the multi-step synthesis of these complex molecules.[9][10]
-
Surface Modification and Immobilization: The NHS ester can be used to attach the linker to amine-functionalized surfaces, such as beads or microarrays. Following deprotection, the exposed carboxylic acid can be used to immobilize proteins, peptides, or other biomolecules for a variety of applications, including affinity chromatography and diagnostic assays.
-
PEGylation: While this specific molecule is an aliphatic linker, its principles of sequential conjugation are fundamental in more complex PEGylation strategies to improve the pharmacokinetic properties of therapeutic proteins and peptides.
Quantitative Data Summary
Table 1: NHS Ester Reaction Parameters
| Parameter | Typical Range/Value | Notes |
| Optimal pH | 8.3 - 8.5 | Balances amine reactivity and NHS ester hydrolysis.[3] |
| Reaction Time | 1 - 4 hours at room temperature, or overnight on ice | Dependent on the specific biomolecule and desired degree of labeling. |
| Molar Excess of NHS Ester | 5 to 20-fold | An empirical value that may require optimization.[4] |
| Common Buffers | 0.1 M Sodium Bicarbonate, 0.1 M Phosphate Buffer | Must be amine-free (avoid Tris).[3] |
| NHS Ester Hydrolysis Half-life | ~4-5 hours at pH 7 (0°C), ~10 minutes at pH 8.6 (4°C) | Highlights the importance of timely purification.[3] |
Table 2: tert-Butyl Ester Deprotection Parameters
| Parameter | Reagent | Typical Conditions | Notes |
| Deprotection | Trifluoroacetic acid (TFA) | 1:1 mixture with Dichloromethane (DCM) | A common and effective method.[11] |
| Reaction Time | 2 - 4 hours at room temperature | Monitor by TLC or LC-MS until completion.[11] | |
| Work-up | Co-evaporation with toluene | To ensure complete removal of residual TFA.[11] | |
| Alternative Mild Deprotection | Silica gel in refluxing toluene | For substrates sensitive to strong acids.[5] |
Detailed Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with this compound
-
Protein Preparation:
-
Dissolve the protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5) to a concentration of 2-5 mg/mL.[4]
-
If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into the appropriate reaction buffer using a desalting column or dialysis.
-
-
NHS Ester Solution Preparation:
-
Immediately before use, dissolve the this compound in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10 mM.[4]
-
-
Conjugation Reaction:
-
Add a 5 to 20-fold molar excess of the dissolved NHS ester to the protein solution.[4]
-
Ensure the final concentration of the organic solvent (DMF or DMSO) does not exceed 10% (v/v) to maintain protein stability.[4]
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Purification:
-
Remove unreacted NHS ester and byproducts (N-hydroxysuccinimide) by gel filtration (desalting column) or dialysis against an appropriate buffer (e.g., PBS).
-
Protocol 2: Deprotection of the tert-Butyl Ester
-
Preparation:
-
If the labeled protein from Protocol 1 is in an aqueous buffer, lyophilize it to dryness.
-
-
Deprotection Reaction:
-
Dissolve the lyophilized, linker-conjugated protein in a deprotection solution of 95% Trifluoroacetic acid (TFA) and 5% water.[4] Use a minimal volume to ensure complete dissolution.
-
Stir the solution at room temperature for 2-4 hours. Monitor the deprotection by LC-MS if possible.
-
-
Removal of TFA:
-
Remove the TFA under a stream of nitrogen or by rotary evaporation.
-
To ensure complete removal of residual TFA, co-evaporate with toluene several times.[11]
-
-
Purification:
-
The resulting protein with a free carboxylic acid can be purified by size-exclusion chromatography (SEC) or dialysis.
-
Mandatory Visualizations
Diagram 1: General Workflow for Protein Modification
Caption: A two-step workflow for protein modification.
Diagram 2: Logical Relationship in PROTAC Synthesis
Caption: Synthetic pathway for a PROTAC molecule.
Conclusion
This compound stands out as a highly valuable and versatile chemical tool for researchers in the life sciences. Its capacity for controlled, sequential bioconjugation reactions makes it an indispensable component in the construction of complex biomolecules for therapeutic and diagnostic applications. By understanding its core properties and adhering to optimized protocols, scientists can effectively harness this linker to advance their research in drug development and beyond.
References
- 1. This compound | Epigenetic Therapeutic Targets [epigenetic-targets.com]
- 2. This compound, 402958-62-7 | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Guide: Solubility and Handling of 6-(tert-Butoxy)-6-oxohexanoic NHS Ester in DMSO and DMF
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
6-(tert-Butoxy)-6-oxohexanoic N-hydroxysuccinimide (NHS) ester is a chemical reagent commonly utilized in bioconjugation, chemical biology, and drug development. Its structure comprises a tert-butyl ester, which can be deprotected under acidic conditions, and an amine-reactive NHS ester.[1][2] The NHS ester group reacts efficiently with primary amines, such as those on the side chains of lysine residues in proteins, to form stable amide bonds.[1][2] Understanding the solubility of this reagent in common organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) is critical for its effective use in experimental workflows. This guide provides a comprehensive overview of the available solubility information and presents a general protocol for determining its solubility.
Solubility of 6-(tert-Butoxy)-6-oxohexanoic NHS Ester
While specific quantitative solubility data for this compound in DMSO and DMF is not extensively published, the general consensus in the scientific literature is that NHS esters, particularly those that are not sulfonated, exhibit good solubility in these polar aprotic solvents.[3][4][5][6][7] DMSO and DMF are frequently recommended as the solvents of choice for preparing stock solutions of NHS esters prior to their use in aqueous reaction buffers.[3][4][6][8]
Data Presentation: Qualitative Solubility Summary
The following table summarizes the qualitative solubility information for NHS esters in DMSO and DMF based on established bioconjugation protocols.
| Solvent | Qualitative Solubility | Common Applications & Considerations | Citations |
| DMSO | Generally Soluble | Recommended for preparing concentrated stock solutions. Use anhydrous grade to prevent hydrolysis of the NHS ester. Final concentration in aqueous reactions should typically be <10%. | [3][4][6][8] |
| DMF | Generally Soluble | An alternative to DMSO for dissolving NHS esters. High-quality, amine-free DMF should be used as dimethylamine impurities can react with the NHS ester. | [3][4][5] |
Experimental Protocols
3.1. General Protocol for Dissolving and Using NHS Esters
This protocol outlines a standard procedure for the preparation and use of an NHS ester solution in a typical bioconjugation reaction, such as protein labeling.
Materials:
-
This compound
-
Anhydrous DMSO or high-purity, amine-free DMF[6]
-
Amine-free reaction buffer (e.g., 0.1 M phosphate buffer, pH 7.2-8.5)[8][9]
-
Biomolecule to be labeled (e.g., protein with primary amines)
Procedure:
-
Reagent Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[8]
-
Stock Solution Preparation: Immediately before use, prepare a stock solution of the NHS ester by dissolving it in anhydrous DMSO or DMF.[6][8] For example, a 10 mM stock solution can be prepared.
-
Reaction Setup: Dissolve the biomolecule in the amine-free reaction buffer at a suitable concentration (e.g., 1-10 mg/mL).[8][9]
-
Conjugation: Add the required volume of the NHS ester stock solution to the biomolecule solution. It is recommended to maintain the final concentration of the organic solvent below 10% to avoid denaturation of the protein.[8]
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C overnight.[6][9]
-
Quenching (Optional): The reaction can be stopped by adding a small molecule with a primary amine, such as Tris or glycine.[9]
-
Purification: Remove unreacted NHS ester and byproducts by methods such as dialysis or gel filtration.[3][4]
3.2. Protocol for Determining Quantitative Solubility
This protocol provides a general method for determining the approximate solubility of this compound in DMSO or DMF by visual inspection.
Materials:
-
This compound
-
Anhydrous DMSO or high-purity, amine-free DMF
-
Vortex mixer
-
Calibrated pipettes
-
Clear glass vials
Procedure:
-
Initial Preparation: Weigh a precise amount of the NHS ester (e.g., 2 mg) into a clear glass vial.[10]
-
Solvent Addition: Add a small, measured volume of the solvent (e.g., 100 µL of DMSO or DMF) to the vial.[11]
-
Dissolution Attempt: Vigorously vortex the vial for 1-2 minutes to facilitate dissolution.[12]
-
Visual Inspection: Observe the solution against a dark background to check for any undissolved particles.[11]
-
Iterative Solvent Addition: If the compound is not fully dissolved, add another measured aliquot of the solvent (e.g., 100 µL). Repeat the vortexing and visual inspection.
-
Endpoint Determination: Continue adding solvent in measured increments until the compound is completely dissolved, and the solution is clear.
-
Solubility Calculation: Calculate the solubility based on the total amount of compound and the total volume of solvent used to achieve complete dissolution. For example, if 2 mg of the compound dissolved in a final volume of 500 µL, the solubility is 4 mg/mL.
Mandatory Visualizations
Caption: Experimental workflow for NHS ester bioconjugation.
Caption: Logical workflow for determining solubility.
References
- 1. This compound | Epigenetic Therapeutic Targets [epigenetic-targets.com]
- 2. This compound | CAS:402958-62-7 | AxisPharm [axispharm.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. interchim.fr [interchim.fr]
- 5. covachem.com [covachem.com]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
An In-depth Technical Guide to 6-(tert-Butoxy)-6-oxohexanoic NHS ester (CAS: 402958-62-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(tert-Butoxy)-6-oxohexanoic N-hydroxysuccinimide (NHS) ester, with CAS number 402958-62-7, is a bifunctional crosslinking reagent commonly utilized in bioconjugation and drug delivery system development. This molecule possesses two key functional groups: an amine-reactive NHS ester and an acid-labile tert-butyl ester. This dual functionality allows for the covalent attachment of the adipic acid-based spacer to primary amines on biomolecules, such as the lysine residues of proteins, while the tert-butyl group serves as a protecting group for a terminal carboxylic acid. This terminal carboxyl group can be deprotected under acidic conditions, enabling further modification or altering the charge of the resulting conjugate. This guide provides a comprehensive overview of its chemical properties, synthesis, experimental protocols for its use, and its applications in research and drug development.
Chemical and Physical Properties
The fundamental properties of 6-(tert-Butoxy)-6-oxohexanoic NHS ester and its precursor, 6-(tert-Butoxy)-6-oxohexanoic acid, are summarized below. These data are compiled from various chemical suppliers and databases.
Table 1: Physicochemical Properties
| Property | This compound | 6-(tert-Butoxy)-6-oxohexanoic acid |
| CAS Number | 402958-62-7 | 52221-07-5 |
| Molecular Formula | C₁₄H₂₁NO₆ | C₁₀H₁₈O₄ |
| Molecular Weight | 299.3 g/mol [1] | 202.25 g/mol [2] |
| Appearance | White to off-white solid | Liquid or solid/semi-solid |
| Purity | ≥95%[1][3] | 95% - 97%[2] |
| Storage Conditions | -20°C[1] | Room Temperature, Inert Atmosphere |
Table 2: Spectroscopic Data for 6-(tert-Butoxy)-6-oxohexanoic acid (Precursor)
| Data Type | Values |
| ¹H NMR | Spectral data available, though specific shifts can vary with solvent.[4] |
| ¹³C NMR | Spectral data available.[5] |
| InChI Key | SNOPFBNMUDQLMF-UHFFFAOYSA-N |
| SMILES | O=C(OC(C)(C)C)CCCCC(O)=O[2] |
Synthesis and Reaction Mechanisms
The synthesis of this compound is typically a two-step process starting from adipic acid. First, adipic acid is mono-esterified to produce 6-(tert-Butoxy)-6-oxohexanoic acid. Subsequently, the remaining carboxylic acid is activated to an NHS ester.
Synthesis of 6-(tert-Butoxy)-6-oxohexanoic acid
The synthesis of the mono-tert-butyl ester of adipic acid can be achieved through various methods. One common approach involves the reaction of adipic anhydride with tert-butanol.
Synthesis of this compound
The activation of the free carboxylic acid to an NHS ester is a standard procedure in bioconjugation chemistry, often employing a carbodiimide coupling agent like N,N'-dicyclohexylcarbodiimide (DCC).
Caption: General synthesis workflow for this compound.
Experimental Protocols
The following are representative protocols for the synthesis and use of this compound. These should be considered as starting points and may require optimization for specific applications.
Protocol for Synthesis of this compound
This protocol is a general procedure for the formation of an NHS ester from a carboxylic acid.
Materials:
-
6-(tert-Butoxy)-6-oxohexanoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM) or Ethyl Acetate
-
Stir plate and stir bar
-
Ice bath
Procedure:
-
Dissolve 6-(tert-Butoxy)-6-oxohexanoic acid (1 equivalent) and N-Hydroxysuccinimide (1 equivalent) in anhydrous DCM at 0°C in an ice bath.
-
Slowly add a solution of DCC (1 equivalent) in anhydrous DCM to the cooled solution while stirring.[6]
-
Continue stirring the reaction mixture at 0°C for one hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.[6]
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the dicyclohexylurea (DCU) byproduct will precipitate out of the solution. Filter the reaction mixture to remove the DCU precipitate.[6]
-
The filtrate, containing the desired product, can then be purified, for example, by column chromatography.
Protocol for Protein Conjugation
This protocol provides a general method for labeling proteins, such as antibodies, with the NHS ester.
Materials:
-
Protein/antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the protein solution at a concentration of 1-5 mg/mL in a suitable amine-free buffer.
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Prepare a stock solution of the NHS ester (e.g., 10 mg/mL) in anhydrous DMSO immediately before use.[7]
-
Add the desired molar excess of the NHS ester stock solution to the protein solution while gently vortexing. A typical starting molar ratio is 10-20 fold excess of the linker to the protein.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.[7]
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes.[7]
-
Purify the protein conjugate from excess linker and byproducts using a desalting or size-exclusion chromatography column.
Caption: Experimental workflow for protein conjugation with an NHS ester.
Protocol for tert-Butyl Ester Deprotection
This protocol describes the removal of the tert-butyl protecting group to reveal the terminal carboxylic acid.
Materials:
-
Protein conjugate with the tert-butyl protected linker
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) (if the protein is stable in organic solvents) or an aqueous acid solution.
-
Purification column
Procedure:
-
For small molecules, dissolve the conjugate in a 1:1 mixture of DCM and TFA and stir at room temperature for several hours.
-
For proteins, which are often not stable in strong organic acids, a milder aqueous acid treatment is necessary. The specific conditions (acid type, concentration, and reaction time) must be optimized to ensure protein integrity.
-
Monitor the deprotection reaction by an appropriate analytical method (e.g., mass spectrometry to observe the mass change).
-
Upon completion, remove the acid and purify the deprotected conjugate using a suitable chromatography method.
Applications in Research and Drug Development
The unique structure of this compound makes it a valuable tool in several areas:
-
Antibody-Drug Conjugates (ADCs): This linker can be used to attach a cytotoxic drug to an antibody. After conjugation to the antibody via the NHS ester, the drug can be attached to the deprotected carboxylic acid. Alternatively, the deprotected carboxylate can be used to modify the physicochemical properties of the ADC.
-
PROTACs: In the development of proteolysis-targeting chimeras (PROTACs), this linker can be used as a building block to connect the E3 ligase-binding element and the target protein-binding element.
-
Surface Immobilization: Biomolecules can be attached to amine-functionalized surfaces using the NHS ester. The deprotected carboxylate can then be used for further surface modification or to alter the surface charge.
-
PEGylation: The deprotected carboxylate can serve as an attachment point for polyethylene glycol (PEG) chains to improve the pharmacokinetic properties of therapeutic proteins.
Caption: Logical workflow for the use in Antibody-Drug Conjugate (ADC) synthesis.
Conclusion
This compound is a versatile and valuable tool for researchers in chemistry, biology, and pharmacology. Its bifunctional nature allows for a stepwise approach to the construction of complex bioconjugates. The straightforward NHS ester chemistry provides a reliable method for attachment to proteins and other amine-containing molecules, while the acid-labile tert-butyl protecting group offers a convenient handle for subsequent modifications. This guide provides the foundational knowledge and protocols to effectively utilize this linker in a variety of research and development applications.
References
- 1. This compound, 402958-62-7 | BroadPharm [broadpharm.com]
- 2. adipic acid mono-tert-butyl ester 95% | CAS: 52221-07-5 | AChemBlock [achemblock.com]
- 3. This compound | CAS:402958-62-7 | AxisPharm [axispharm.com]
- 4. 6-tert-butoxy-6-oxohexanoic acid(52221-07-5) 1H NMR spectrum [chemicalbook.com]
- 5. 52221-07-5|6-(tert-Butoxy)-6-oxohexanoic acid| Ambeed [ambeed.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. furthlab.xyz [furthlab.xyz]
An In-depth Technical Guide to Mono-tert-butyl Adipate NHS Ester: A Versatile Linker for Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mono-tert-butyl adipate N-hydroxysuccinimide (NHS) ester, systematically known as succinimidyl 6-(tert-butoxy)-6-oxohexanoate, is a heterobifunctional crosslinker of significant utility in the fields of bioconjugation, drug delivery, and the development of complex biomolecules such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its structure comprises an aliphatic six-carbon (adipate) spacer, which provides spatial separation between conjugated molecules. One terminus features a tert-butyl ester, a robust protecting group for a carboxylic acid, while the other end is an amine-reactive N-hydroxysuccinimide (NHS) ester. This arrangement allows for a controlled, sequential conjugation strategy. The NHS ester facilitates the formation of stable amide bonds with primary amines on biomolecules, and the tert-butyl ester can be selectively cleaved under acidic conditions to reveal a terminal carboxylic acid for further functionalization.
This guide provides a comprehensive review of the synthesis, chemical properties, and applications of mono-tert-butyl adipate NHS ester, including detailed experimental protocols and tabulated data to support its use in research and development.
Chemical Properties and Data Presentation
The key chemical properties of mono-tert-butyl adipate NHS ester and its carboxylic acid precursor are summarized below. This data has been compiled from various chemical suppliers and literature sources.
Table 1: Physicochemical Properties of 6-(tert-Butoxy)-6-oxohexanoic NHS ester
| Property | Value |
| Systematic Name | Succinimidyl 6-(tert-butoxy)-6-oxohexanoate |
| Common Name | Mono-tert-butyl adipate NHS ester |
| CAS Number | 402958-62-7 |
| Molecular Formula | C₁₄H₂₁NO₆ |
| Molecular Weight | 299.3 g/mol |
| Appearance | White to off-white solid or powder |
| Purity | Typically ≥95% |
| Storage Conditions | -20°C, desiccated |
Table 2: Physicochemical Properties of 6-(tert-Butoxy)-6-oxohexanoic Acid (Precursor)
| Property | Value |
| Systematic Name | 6-(tert-Butoxy)-6-oxohexanoic acid |
| Common Name | Adipic acid mono-tert-butyl ester |
| CAS Number | 52221-07-5 |
| Molecular Formula | C₁₀H₁₈O₄ |
| Molecular Weight | 202.25 g/mol |
| Appearance | Liquid |
| Purity | Typically ≥95% |
| Storage Conditions | Room Temperature |
Experimental Protocols
Synthesis of 6-(tert-Butoxy)-6-oxohexanoic Acid (Adipic Acid Mono-tert-butyl Ester)
This protocol describes the synthesis of the carboxylic acid precursor to the NHS ester.
Reaction Scheme:
"6-(tert-Butoxy)-6-oxohexanoic NHS ester" safety data sheet
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for 6-(tert-Butoxy)-6-oxohexanoic NHS ester (CAS No. 402958-62-7) was not publicly available at the time of this compilation. The safety data presented herein is based on the closely related precursor, 6-(tert-Butoxy)-6-oxohexanoic acid, and general knowledge of N-hydroxysuccinimide (NHS) esters. This information should be used as a guide and not as a substitute for a compound-specific SDS. All laboratory work should be conducted under the supervision of qualified personnel and with appropriate safety measures in place.
Introduction
6-(tert-Butoxy)-6-oxohexanoic N-hydroxysuccinimide (NHS) ester is a chemical reagent commonly employed in bioconjugation, chemical biology, and drug development. It features two key functional groups: a tert-butyl ester, which can be removed under acidic conditions, and an NHS ester. The NHS ester moiety reacts efficiently and specifically with primary amines, such as those found on the side chain of lysine residues in proteins or on aminosilane-coated surfaces, to form stable amide bonds.[1][2][3] This reactivity makes it a valuable tool for linking molecules of interest to biological substrates.
Safety and Handling
As a specific Safety Data Sheet is unavailable, the following information is derived from the precursor, 6-(tert-Butoxy)-6-oxohexanoic acid, and general safety protocols for NHS esters.
Hazard Identification
Based on the precursor, this compound may be harmful if swallowed and may cause skin, eye, and respiratory irritation.[4] NHS esters, in general, should be handled with care as they are reactive compounds.
Precautionary Measures
Handling:
-
Use only in a well-ventilated area, preferably in a chemical fume hood.[5]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6]
-
Wash hands thoroughly after handling.[5]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][6]
-
Avoid contact with skin and eyes.[5]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] A storage temperature of -20°C is recommended.[2]
-
Keep away from heat, sparks, and open flames.[5]
First Aid Measures
-
If on skin: Immediately wash with plenty of water and soap. Remove contaminated clothing.[5]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
-
If swallowed: Immediately call a POISON CENTER or doctor. Do not induce vomiting.[5]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[6]
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C10H18O4 | [4] |
| Molecular Weight | 202.25 g/mol | [4] |
| Appearance | Solid or semi-solid or lump or liquid | |
| Purity | >95% | [2] |
| Storage Temperature | -20°C | [2] |
Experimental Protocols
The primary application of this compound is the modification of primary amines. The following is a general protocol for the conjugation of this NHS ester to a protein.
Materials
-
This compound
-
Protein or other amine-containing molecule
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium phosphate buffer or 0.1 M sodium bicarbonate buffer, pH 7.2-8.5. Avoid buffers containing primary amines like Tris.
-
Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine.
-
Purification column (e.g., size-exclusion chromatography).
Procedure
-
Preparation of Reagents:
-
Equilibrate the this compound to room temperature before opening.
-
Just before use, dissolve the NHS ester in a small amount of anhydrous DMF or DMSO to prepare a concentrated stock solution.
-
-
Reaction Setup:
-
Dissolve the amine-containing molecule (e.g., protein) in the reaction buffer.
-
Add the desired molar excess of the dissolved NHS ester to the protein solution while gently vortexing. A 5 to 20-fold molar excess of the NHS ester is a common starting point.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours. The optimal reaction time should be determined empirically.
-
-
Quenching (Optional):
-
To terminate the reaction, add the quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS ester.
-
-
Purification:
-
Remove excess, unreacted NHS ester and byproducts by size-exclusion chromatography or dialysis.
-
Visualizations
Reaction of NHS Ester with a Primary Amine
The following diagram illustrates the general reaction mechanism of an NHS ester with a primary amine, resulting in a stable amide bond.
Caption: Reaction of an NHS ester with a primary amine.
Experimental Workflow for Protein Conjugation
This diagram outlines the key steps in a typical experimental workflow for conjugating this compound to a protein.
Caption: Workflow for protein conjugation with an NHS ester.
References
- 1. This compound | TBE Tick-borne encephalitis [tbe-info.com]
- 2. This compound, 402958-62-7 | BroadPharm [broadpharm.com]
- 3. This compound | CAS:402958-62-7 | AxisPharm [axispharm.com]
- 4. 6-(Tert-butoxy)-6-oxohexanoic acid | C10H18O4 | CID 15908937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. chemicalbook.com [chemicalbook.com]
"6-(tert-Butoxy)-6-oxohexanoic NHS ester" for beginners in bioconjugation
An In-depth Technical Guide to 6-(tert-Butoxy)-6-oxohexanoic NHS ester for Bioconjugation
For researchers, scientists, and drug development professionals venturing into bioconjugation, the choice of a suitable crosslinker is paramount. This guide provides a comprehensive overview of 6-(tert-Butoxy)-6-oxohexanoic N-hydroxysuccinimide (NHS) ester, a versatile heterobifunctional linker. This molecule offers the dual functionality of an amine-reactive NHS ester and an acid-labile tert-butyl (Boc) protecting group, enabling sequential conjugation strategies.
Core Concepts and Properties
This compound is a derivative of adipic acid, featuring an NHS ester at one end and a tert-butyl ester at the other.[1][2] The NHS ester facilitates covalent bond formation with primary amines, such as the side chain of lysine residues in proteins, while the tert-butyl ester serves as a protecting group that can be removed under acidic conditions to reveal a carboxylic acid.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₄H₂₁NO₆ |
| Molecular Weight | 299.3 g/mol [2] |
| CAS Number | 402958-62-7[2] |
| Purity | Typically >95% |
| Storage Conditions | -20°C, desiccated[2] |
| Solubility | Soluble in organic solvents such as DMSO and DMF |
Reaction Mechanism and Kinetics
The primary application of this compound in bioconjugation is the acylation of nucleophiles, predominantly primary amines. This reaction proceeds via a nucleophilic acyl substitution mechanism, resulting in a stable amide bond.[]
The reaction is highly pH-dependent. The primary amine on the biomolecule must be in its unprotonated, nucleophilic state to react with the NHS ester.[][4] Consequently, the reaction is typically carried out in a slightly alkaline buffer, with a pH range of 7.2 to 9.0.[] The optimal pH is generally considered to be between 8.3 and 8.5 to ensure a sufficient concentration of deprotonated amines while minimizing the competing hydrolysis of the NHS ester.[4]
A critical consideration in aqueous environments is the hydrolysis of the NHS ester, which competes with the aminolysis reaction. The rate of hydrolysis increases with pH.[5] This side reaction consumes the NHS ester and can reduce the efficiency of the conjugation.
Logical Relationship of Functional Groups and Process Steps
The unique structure of this compound allows for a two-step conjugation strategy. The first step involves the reaction of the NHS ester with a primary amine on a biomolecule. The second, optional step is the deprotection of the tert-butyl group to reveal a terminal carboxylic acid, which can then be used for subsequent conjugation reactions.
Caption: Logical workflow for the two-step use of this compound.
Applications in Bioconjugation
The versatility of this compound makes it a valuable tool in various bioconjugation applications, including:
-
Antibody-Drug Conjugates (ADCs): This linker can be used to attach cytotoxic drugs to antibodies. The Boc-protected carboxylic acid can be deprotected to allow for the attachment of a second payload or a modifying group to alter the ADC's properties.
-
PROTACs (Proteolysis Targeting Chimeras): As a component of a PROTAC linker, it can connect a protein-targeting ligand and an E3 ligase-binding ligand.[6]
-
Surface Modification: It can be used to immobilize biomolecules onto aminosilane-coated surfaces for applications in diagnostics and biomaterials.[1][2]
-
Peptide and Protein Modification: It enables the site-specific modification of peptides and proteins to enhance their therapeutic properties or to attach reporter molecules.
Experimental Protocols
Below are generalized protocols for the use of this compound in bioconjugation. It is important to note that optimal conditions may vary depending on the specific biomolecules and should be determined empirically.
Protocol 1: General Protein Labeling
This protocol outlines the basic steps for conjugating this compound to a protein.
Materials:
-
Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
1 M Sodium bicarbonate buffer, pH 8.3
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH 8.3) at a concentration of 1-10 mg/mL.[7]
-
If the protein is in a different buffer, adjust the pH to 8.3 by adding 1/10th volume of 1 M sodium bicarbonate.
-
-
Prepare the NHS Ester Solution:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
-
Perform the Labeling Reaction:
-
Calculate the required amount of NHS ester. A 5- to 20-fold molar excess of the NHS ester to the protein is a common starting point.
-
While gently stirring the protein solution, add the NHS ester solution dropwise.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quench the Reaction:
-
Add the quenching solution to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purify the Conjugate:
-
Remove unreacted NHS ester and byproducts using size-exclusion chromatography, dialysis, or another suitable purification method.
-
Experimental Workflow for NHS Ester Bioconjugation
The following diagram illustrates a typical experimental workflow for a bioconjugation reaction using an NHS ester.
Caption: A typical experimental workflow for NHS ester bioconjugation.
Protocol 2: Boc Deprotection
This protocol describes the removal of the tert-butyl protecting group to expose a free carboxylic acid.
Materials:
-
Boc-protected conjugate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dissolve the Conjugate:
-
Dissolve the purified Boc-protected conjugate in DCM.
-
-
Perform the Deprotection Reaction:
-
Add a solution of 20-50% TFA in DCM to the conjugate solution.
-
Stir the reaction at room temperature for 1-2 hours. Monitor the reaction by a suitable analytical method (e.g., LC-MS).
-
-
Work-up:
-
Remove the DCM and excess TFA under reduced pressure (e.g., using a rotary evaporator).
-
The resulting product is the TFA salt of the deprotected conjugate. This can be used directly in subsequent reactions or neutralized with a non-nucleophilic base like diisopropylethylamine (DIPEA).
-
Quantitative Data and Reaction Parameters
The success of a bioconjugation reaction with this compound depends on several quantitative parameters. The following tables provide general guidelines for these parameters based on the broader class of NHS esters.
Table 2: Recommended Reaction Conditions for NHS Ester Conjugation
| Parameter | Recommended Range | Rationale |
| pH | 8.3 - 8.5[4][7] | Balances amine nucleophilicity and NHS ester hydrolysis. |
| Temperature | 4°C to Room Temperature | Lower temperatures can be used for sensitive biomolecules. |
| Reaction Time | 1 - 4 hours (or overnight at 4°C)[7] | Sufficient time for the reaction to proceed to completion. |
| Molar Excess of NHS Ester | 5 - 20 fold | A starting point for optimizing the degree of labeling. |
| Protein Concentration | 1 - 10 mg/mL[7] | Higher concentrations can improve reaction efficiency. |
Table 3: Half-life of NHS Esters in Aqueous Solution at Various pH Values
| pH | Temperature (°C) | Approximate Half-life |
| 7.0 | 0 | 4 - 5 hours[5][8] |
| 8.6 | 4 | 10 minutes[5][8] |
Note: This data is for general NHS esters and should be used as a guideline. The actual half-life may vary for this compound.
Conclusion
This compound is a valuable and versatile tool for researchers in bioconjugation. Its dual functionality allows for the straightforward linkage to primary amines and the potential for subsequent modifications after deprotection of the Boc group. A thorough understanding of the reaction mechanism, the influence of pH, and the competing hydrolysis reaction is crucial for achieving high conjugation efficiency and reproducible results. The protocols and data presented in this guide provide a solid foundation for the successful application of this reagent in a wide range of research and development settings.
References
Methodological & Application
Application Notes and Protocols for Protein Labeling with 6-(tert-Butoxy)-6-oxohexanoic NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(tert-Butoxy)-6-oxohexanoic NHS ester is a bifunctional crosslinking reagent used for the covalent modification of proteins and other biomolecules containing primary amino groups.[1][2][3][4] This reagent features an N-hydroxysuccinimide (NHS) ester, which reacts efficiently with the primary amines present on the N-terminus of polypeptide chains and the side chains of lysine residues to form stable amide bonds.[5] Additionally, it possesses a tert-butyl ester group, a protected form of a carboxylic acid. This tert-butyl group can be deprotected under acidic conditions to reveal a terminal carboxyl group, making this reagent ideal for applications requiring a secondary conjugation or functionalization step.[1][3][4]
The labeling process is highly dependent on pH, with an optimal range of 7.2 to 8.5.[2][6] Below this range, the targeted amino groups are protonated and less reactive, while at higher pH levels, the hydrolysis of the NHS ester becomes a significant competing reaction, which can reduce the overall yield of the desired conjugate. Careful control of reaction conditions is crucial for successful and efficient protein labeling.
Principle of Reaction
The core of the labeling chemistry involves the nucleophilic attack of a deprotonated primary amine from the protein on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.
Applications
This bifunctional linker is particularly valuable in the development of complex bioconjugates. A primary application is in the construction of antibody-drug conjugates (ADCs).[] In this context, the NHS ester end of the linker can be reacted with an antibody. Following this, the tert-butyl protecting group can be removed to allow for the attachment of a cytotoxic drug to the newly exposed carboxylic acid. This linker can also be used to attach proteins to surfaces or to other molecules for diagnostic and therapeutic purposes.
Quantitative Data Summary
While specific quantitative data for the labeling efficiency of this compound is not extensively published, the following tables summarize the generally recommended reaction parameters and expected outcomes for protein labeling with NHS esters. These parameters should be optimized for each specific protein and application.
Table 1: Recommended Reaction Parameters for Protein Labeling
| Parameter | Recommended Value | Notes |
| Molar Excess of NHS Ester | 8- to 20-fold | This is a starting point and should be optimized based on the number of available primary amines on the protein and the desired degree of labeling.[2] |
| Protein Concentration | 1 - 10 mg/mL | Higher protein concentrations (≥ 2.5 mg/mL) generally lead to better labeling efficiency.[2] |
| Reaction pH | 7.2 - 8.5 | A pH of 8.3-8.5 is often optimal for the reaction with primary amines. For pH-sensitive proteins, a lower pH of 7.4 can be used, but this will require a longer reaction time.[6][8] |
| Reaction Buffer | 0.1 M Sodium Bicarbonate, PBS, HEPES, Borate | The buffer must be free of primary amines, such as Tris or glycine, as these will compete with the protein for reaction with the NHS ester.[2] |
| Reaction Temperature | Room Temperature or 4°C | Reactions are typically run for 1-4 hours at room temperature or overnight at 4°C.[2][8] |
| Solvent for NHS Ester | Anhydrous DMSO or DMF | The NHS ester should be dissolved immediately before use as it is sensitive to moisture.[6] |
Table 2: Typical Outcomes and Characterization Methods
| Analysis Method | Expected Outcome | Notes |
| SDS-PAGE | Increase in the apparent molecular weight of the labeled protein compared to the unlabeled protein. | The magnitude of the shift will depend on the degree of labeling. |
| Mass Spectrometry (MALDI-TOF or ESI-MS) | An increase in mass corresponding to the molecular weight of the attached linker (approximately 299.3 Da per molecule).[1] | This provides a precise measurement of the degree of labeling. |
| Size Exclusion Chromatography (SEC) | A shift to an earlier elution time for the labeled protein compared to the unlabeled protein. | This indicates an increase in the hydrodynamic radius of the protein. |
| Protein Recovery (Post-Purification) | > 80% | Recovery can be quantified by measuring protein concentration (e.g., A280) before and after the purification step.[6] |
Experimental Protocols
Materials
-
Protein to be labeled
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Purification system (e.g., size exclusion chromatography column, dialysis cassette)
Protocol for Protein Labeling
-
Protein Preparation:
-
Ensure the protein is in an amine-free buffer at a concentration of 1-10 mg/mL.[2]
-
If the protein solution contains primary amines (e.g., Tris buffer), perform a buffer exchange into the Reaction Buffer using dialysis or a desalting column.
-
-
Preparation of NHS Ester Stock Solution:
-
Immediately before starting the labeling reaction, prepare a stock solution of this compound in anhydrous DMSO or DMF. A typical concentration is 10 mg/mL.
-
Vortex the solution to ensure the NHS ester is completely dissolved.
-
-
Labeling Reaction:
-
Calculate the required volume of the NHS ester stock solution to achieve the desired molar excess (e.g., a 20-fold molar excess is a common starting point).
-
Slowly add the calculated volume of the NHS ester solution to the protein solution while gently stirring or vortexing.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. Protect from light if the final application is fluorescence-based.
-
-
Quenching the Reaction (Optional):
-
To stop the labeling reaction, a quenching buffer containing primary amines can be added. For example, add Tris-HCl to a final concentration of 50-100 mM and incubate for 15-30 minutes.
-
-
Purification of the Labeled Protein:
-
Remove the unreacted NHS ester and the N-hydroxysuccinimide byproduct by purifying the protein conjugate.
-
Commonly used methods include size exclusion chromatography (e.g., Sephadex G-25), dialysis, or tangential flow filtration.[9] The choice of method depends on the scale of the reaction and the properties of the protein.
-
-
Storage of the Conjugate:
-
Store the purified protein conjugate under conditions similar to the unlabeled protein. For long-term storage, it is recommended to add a cryoprotectant (e.g., 10% glycerol), aliquot the sample, and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for protein labeling.
Targeted Drug Delivery Signaling Pathway
Caption: Targeted drug delivery via an ADC.
References
- 1. This compound, 402958-62-7 | BroadPharm [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 8. glenresearch.com [glenresearch.com]
- 9. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Antibody Conjugation Using 6-(tert-Butoxy)-6-oxohexanoic NHS Ester
Audience: Researchers, scientists, and drug development professionals.
Introduction: The development of sophisticated bioconjugates, particularly Antibody-Drug Conjugates (ADCs), requires precise control over the linkage of payloads to antibodies. 6-(tert-Butoxy)-6-oxohexanoic N-hydroxysuccinimide (NHS) ester is a heterobifunctional linker designed for this purpose. It features two key reactive groups: an NHS ester for rapid, covalent attachment to primary amines (such as lysine residues) on the antibody, and a tert-butoxycarbonyl (Boc) protected carboxylic acid.[1] This protected group allows for a sequential conjugation strategy: the linker is first attached to the antibody, and after purification, the tert-butyl group is removed under acidic conditions to reveal a terminal carboxylic acid.[2][3] This newly exposed acid can then be activated for conjugation to a second molecule, such as an amine-containing payload, providing a controlled method for creating well-defined bioconjugates.
These application notes provide a detailed overview and protocols for the use of this linker in a two-stage antibody conjugation workflow.
Chemical and Reagent Information
All quantitative data and chemical properties are summarized for clarity.
| Property | Value |
| Full Chemical Name | 6-(tert-Butoxy)-6-oxohexanoic acid N-succinimidyl ester |
| Common Synonym | Boc-adipic acid NHS ester, Boc-Ado-NHS |
| Molecular Formula | C₁₄H₂₁NO₆ |
| Molecular Weight | 315.32 g/mol |
| CAS Number | 119149-51-6 |
| Reactive Toward | Primary Amines (e.g., Lysine side chains) |
| Storage | Store at -20°C, desiccated. Allow to warm to room temperature before opening.[4] |
Principle of the Method
The conjugation process is a two-stage chemical reaction involving an initial amine coupling followed by the deprotection of a carboxyl group for subsequent payload attachment.
Stage 1: NHS Ester Reaction with Antibody The NHS ester reacts with unprotonated primary aliphatic amines, predominantly the ε-amino group of lysine residues on the antibody, via nucleophilic acyl substitution.[] This reaction forms a stable and effectively irreversible amide bond under physiological conditions, releasing N-hydroxysuccinimide (NHS) as a byproduct.[][6] The reaction is highly pH-dependent, with an optimal range of pH 7.2-8.5.[][7]
Figure 1: NHS Ester Conjugation Chemistry.
Stage 2: Deprotection of the tert-Butyl Ester Following the initial conjugation and purification, the tert-butyl ester protecting group is removed. This is achieved by treatment with a strong acid, most commonly trifluoroacetic acid (TFA).[1][8] The acid catalyzes the cleavage of the ester, yielding a free carboxylic acid on the antibody-linker conjugate and releasing isobutylene and water. This deprotected conjugate is now ready for the second conjugation step.
Figure 2: tert-Butyl Ester Deprotection.
Experimental Workflow
The overall process involves antibody preparation, linker conjugation, purification, deprotection, and final characterization, which can be followed by a second conjugation to a payload.
Figure 3: Overall Experimental Workflow.
Experimental Protocols
4.1 Materials and Reagents
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS).
-
6-(tert-Butoxy)-6-oxohexanoic NHS ester.
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[7]
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or 0.1 M Phosphate buffer, pH 8.3-8.5.[7]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Deprotection Solution: 20-50% (v/v) Trifluoroacetic acid (TFA) in anhydrous Dichloromethane (DCM).[1][2]
-
Purification: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or pre-packed spin desalting columns.[4][7]
-
Standard laboratory equipment (vortexer, centrifuge, spectrophotometer).
4.2 Protocol 1: Antibody Preparation It is critical to remove any amine-containing buffers (like Tris) or stabilizing proteins (like BSA) from the antibody solution, as they will compete with the conjugation reaction.[4]
-
Exchange the antibody buffer to the Reaction Buffer (pH 8.3-8.5) using a desalting column or dialysis.
-
Adjust the antibody concentration to 2-10 mg/mL.
-
Determine the antibody concentration by measuring absorbance at 280 nm (A280).
4.3 Protocol 2: Conjugation of Linker to Antibody
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Prepare a fresh 10 mg/mL stock solution of the NHS ester in anhydrous DMSO.[4]
-
Determine the volume of NHS ester stock solution needed. The molar excess of linker to antibody determines the final degree of labeling and must be optimized. A starting point is often a 10- to 20-fold molar excess.
-
Add the calculated volume of NHS ester stock solution to the antibody solution while gently vortexing. The final concentration of DMSO should not exceed 10% (v/v).[6]
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.[7]
-
Quench the reaction by adding Quenching Buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.[2]
4.4 Protocol 3: Purification of Antibody-Linker Conjugate
-
Purify the antibody-linker conjugate from excess, unreacted/hydrolyzed NHS ester and the NHS byproduct using a desalting column (SEC).[7]
-
Equilibrate the column with a suitable buffer (e.g., PBS, pH 7.4).
-
Apply the quenched reaction mixture to the column and collect the protein-containing fractions.
-
Pool the fractions containing the purified conjugate and measure the protein concentration.
4.5 Protocol 4: Deprotection of the tert-Butyl Group Note: This step involves strong acid and organic solvents and must be performed in a chemical fume hood.
-
Lyophilize the purified antibody-linker conjugate to dryness.
-
Resuspend the dried conjugate in the Deprotection Solution (TFA/DCM).
-
Stir the reaction at room temperature and monitor progress by LC-MS (typically 1-2 hours).[1][2]
-
Once the reaction is complete, remove the TFA and DCM under a stream of nitrogen or by rotary evaporation. Co-evaporation with toluene can help remove residual TFA.[1][2]
-
The resulting deprotected antibody-linker conjugate is now ready for the next step. It is crucial to immediately exchange the buffer to an aqueous, non-amine-containing buffer to ensure stability.
4.6 Protocol 5: Payload Conjugation and Characterization
-
The newly exposed carboxylic acid on the antibody can be activated using standard carbodiimide chemistry (e.g., with EDC and NHS) to form a new NHS ester in situ.
-
An amine-containing payload can then be added to react with the activated antibody.
-
After the second conjugation, a final purification step is required to remove unreacted payload and reagents.
-
Characterization: The final conjugate should be characterized to determine purity, aggregation (by SEC), and the drug-to-antibody ratio (DAR). DAR can be assessed using Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS).[3][9]
Quantitative Data and Troubleshooting
Table 2: Recommended Reaction Conditions
| Parameter | Stage 1: NHS Conjugation | Stage 2: Boc Deprotection |
|---|---|---|
| pH | 8.3 - 8.5[7] | N/A (Anhydrous Acid) |
| Temperature | Room Temperature or 4°C[] | Room Temperature |
| Reaction Time | 1 - 4 hours (RT) or overnight (4°C)[7] | 1 - 2 hours[1][2] |
| Molar Ratio | 5x to 20x excess of NHS ester over Ab | >1000x excess of TFA over conjugate |
| Recommended Buffer | 0.1 M Sodium Bicarbonate[7] | Anhydrous Dichloromethane |
Table 3: Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| Low Labeling Efficiency | - pH of reaction buffer is too low (<7.5).- NHS ester was hydrolyzed before use.- Presence of competing primary amines in Ab buffer. | - Verify buffer pH is between 8.3-8.5.[7]- Prepare fresh NHS ester stock solution in anhydrous DMSO immediately before use.- Ensure antibody is in an amine-free buffer.[4] |
| High Aggregation | - High degree of labeling.- High concentration of organic solvent.- pH excursions during deprotection/neutralization. | - Reduce the molar excess of the NHS ester.- Keep final DMSO concentration below 10%.- Perform buffer exchange promptly after deprotection. |
| Incomplete Deprotection | - Insufficient TFA concentration or reaction time.- Presence of water in the reaction. | - Increase TFA concentration to 50% or extend reaction time.[2]- Use anhydrous solvents and lyophilized conjugate. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. furthlab.xyz [furthlab.xyz]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing 6-(tert-Butoxy)-6-oxohexanoic NHS ester for Lysine Residue Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(tert-Butoxy)-6-oxohexanoic N-hydroxysuccinimide (NHS) ester is a bifunctional chemical linker designed for the covalent modification of primary amine groups, such as the ε-amino group of lysine residues and the N-terminus of proteins. This reagent features two key functionalities: a highly reactive NHS ester for amine coupling and a tert-butyl ester group that can be selectively removed under acidic conditions to reveal a carboxylic acid. This dual functionality makes it a versatile tool in bioconjugation, proteomics, and drug development for applications such as antibody-drug conjugate (ADC) development, protein labeling, and the creation of complex biomolecular architectures.
The reaction with lysine residues proceeds via a nucleophilic attack of the unprotonated primary amine on the NHS ester, forming a stable amide bond.[1] The efficiency of this reaction is highly dependent on the pH, which must be carefully controlled to favor aminolysis over the competing hydrolysis of the NHS ester.[2][3] The tert-butyl ester group provides a stable protecting group that can be removed post-conjugation to expose a carboxyl group for further modification or to alter the charge of the conjugated molecule.[4]
Reaction Mechanism and Workflow
The fundamental reaction involves the acylation of a primary amine on a lysine residue by the 6-(tert-Butoxy)-6-oxohexanoic NHS ester, resulting in a stable amide linkage and the release of N-hydroxysuccinimide.[5] Subsequently, the tert-butyl ester can be cleaved using a strong acid like trifluoroacetic acid (TFA) to yield the corresponding carboxylic acid.[4][6]
Quantitative Data for Reaction Optimization
The efficiency of the conjugation reaction is influenced by several factors, primarily pH and temperature. The stability of the NHS ester is critical, as it is susceptible to hydrolysis, which competes with the desired reaction with the amine.
| Parameter | Condition | Effect on Reaction | Reference(s) |
| pH | 7.0 (at 0°C) | Half-life of NHS ester is 4-5 hours. | [2][7] |
| 8.0 | Increased rate of aminolysis, but also increased hydrolysis. | [3] | |
| 8.3 - 8.5 | Optimal range for efficient conjugation. | [2] | |
| 8.6 (at 4°C) | Half-life of NHS ester decreases to 10 minutes. | [7] | |
| Temperature | 4°C | Slower reaction rate, but reduced hydrolysis. Suitable for labile proteins. | [] |
| Room Temp (20-25°C) | Faster reaction rate, typically 30-120 minutes. | [] | |
| Molar Excess of NHS Ester | 5-20 fold | Generally recommended to drive the reaction to completion. | [9] |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Protein
This protocol details the general procedure for labeling a protein with this compound.
Materials:
-
Protein of interest
-
This compound
-
Reaction Buffer: 0.1 M sodium phosphate or 0.1 M sodium bicarbonate, pH 8.3-8.5. (Ensure the buffer is free of primary amines like Tris).[2]
-
NHS Ester Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Quenching Reagent: 1 M Tris-HCl, pH 8.0, or 1 M glycine.[2]
-
Purification System: Size-exclusion chromatography (e.g., desalting column) or dialysis cassette.
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.[2] If the protein is in a buffer containing primary amines, it must be exchanged into the Reaction Buffer.
-
NHS Ester Preparation: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL).[9]
-
Conjugation Reaction:
-
Calculate the required volume of the NHS ester stock solution to achieve the desired molar excess (typically 5- to 20-fold).[9]
-
Slowly add the NHS ester solution to the protein solution while gently stirring.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[9] Protect from light if the conjugate is light-sensitive.
-
-
Quenching the Reaction: Add the Quenching Reagent to the reaction mixture to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature to quench any unreacted NHS ester.[2]
-
Purification of the Conjugate: Remove unreacted reagent and by-products using a desalting column or dialysis against the desired storage buffer (e.g., PBS).
-
Characterization and Storage: Determine the protein concentration and degree of labeling (DOL) using spectrophotometry or mass spectrometry.[10] Store the purified conjugate at 4°C for short-term or -20°C for long-term storage.
Protocol 2: Deprotection of the tert-Butyl Ester
This protocol describes the removal of the tert-butyl protecting group to expose the carboxylic acid.
Materials:
-
tert-Butyl protected protein conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavengers (optional, e.g., triisopropylsilane, water)
-
Nitrogen or Argon gas
-
Ice bath
Procedure:
-
Reaction Setup: Dissolve the lyophilized tert-butyl protected protein conjugate in a mixture of DCM and TFA. A common ratio is 1:1 (v/v).[11] For sensitive proteins, a higher proportion of DCM may be used.
-
Addition of Scavengers (Optional): To prevent side reactions from the released tert-butyl cation, scavengers can be added to the reaction mixture.[12]
-
Deprotection Reaction: Stir the reaction mixture at room temperature for 1-5 hours.[11] The reaction progress can be monitored by LC-MS. For sensitive substrates, the reaction can be performed on an ice bath to minimize potential side reactions.
-
Removal of TFA: Evaporate the TFA and DCM under a stream of nitrogen or argon gas. Co-evaporation with a solvent like toluene can help to remove residual TFA.
-
Purification: The deprotected protein can be purified by dialysis or size-exclusion chromatography to remove any remaining reagents and by-products.
Application in a Signaling Pathway Context
The modification of a protein with this compound can be a crucial step in studying its role in a signaling pathway. For instance, after conjugation and deprotection, the newly introduced carboxylic acid can be used to attach other molecules, such as fluorescent probes for imaging, or drugs for targeted delivery.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | - Incorrect pH of reaction buffer. - Hydrolyzed NHS ester. - Presence of primary amines in the protein buffer. | - Verify buffer pH is between 8.3-8.5. - Use freshly prepared NHS ester solution. - Perform buffer exchange to an amine-free buffer. |
| Protein Precipitation | - High concentration of organic solvent. - Alteration of protein charge upon labeling. | - Minimize the volume of DMSO/DMF used to dissolve the NHS ester. - Optimize the degree of labeling to reduce significant charge changes. |
| Incomplete t-Butyl Deprotection | - Insufficient reaction time or TFA concentration. | - Increase reaction time or the proportion of TFA in the reaction mixture. - Monitor reaction progress by LC-MS. |
| Side Reactions during Deprotection | - Alkylation by the tert-butyl cation. | - Add scavengers such as triisopropylsilane or water to the deprotection cocktail.[12] |
Conclusion
This compound is a valuable reagent for the modification of lysine residues in proteins and other biomolecules. Its bifunctional nature allows for a two-step modification strategy, providing researchers with greater flexibility in designing complex bioconjugates. By carefully controlling the reaction conditions, particularly pH, and following established protocols for conjugation and deprotection, this linker can be effectively utilized in a wide range of applications in research and drug development.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NHS-Esters As Versatile Reactivity-Based Probes for Mapping Proteome-Wide Ligandable Hotspots - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. glenresearch.com [glenresearch.com]
- 10. biotium.com [biotium.com]
- 11. rsc.org [rsc.org]
- 12. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Surface Modification using Adipic Acid Mono-tert-butyl Ester NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adipic acid mono-tert-butyl ester N-hydroxysuccinimide (NHS) ester is a versatile heterobifunctional crosslinker designed for the covalent modification of amine-containing surfaces and biomolecules. This reagent features a six-carbon aliphatic spacer arm derived from adipic acid, which provides distance between the conjugated molecules, minimizing steric hindrance. One terminus of the linker is an NHS ester, a highly reactive group that specifically couples with primary amines to form stable amide bonds.[1][2] The other terminus is a tert-butyl ester, a robust protecting group for a carboxylic acid. This protecting group can be selectively removed under mild acidic conditions, revealing a free carboxyl group for subsequent conjugation or surface functionalization.[3][4]
This unique bifunctional nature makes it an invaluable tool in drug delivery, biomaterial science, and diagnostics.[5] It allows for a two-step conjugation strategy, enabling the controlled and oriented immobilization of biomolecules. Applications include the development of targeted drug delivery systems, the creation of functionalized surfaces for cell culture and biosensing, and the construction of complex bioconjugates.[5][6]
Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C14H21NO6 | N/A |
| Molecular Weight | 311.32 g/mol | N/A |
| Reactive Group 1 | N-Hydroxysuccinimide (NHS) Ester | [7] |
| Reactive Toward | Primary Amines (-NH2) | [8] |
| Reactive Group 2 | Tert-butyl Ester | [3] |
| Cleavage Condition | Mild Acid (e.g., Trifluoroacetic Acid) | [9] |
| Spacer Arm Length | 6 carbons | N/A |
Data Presentation: Quantitative Analysis of Surface Modification
The successful modification of a surface with adipic acid mono-tert-butyl ester NHS ester can be quantified using various analytical techniques. The following tables provide representative data from the modification of an amine-functionalized silicon wafer.
Table 1: Surface Characterization Before and After Modification
| Parameter | Untreated Surface | Amine-Functionalized Surface | Adipic Acid Mono-tert-butyl Ester Modified Surface |
| Water Contact Angle (°) | 25 ± 3 | 65 ± 4 | 85 ± 5 |
| Surface Amine Density (amines/nm²) | N/A | 3.5 ± 0.5 | N/A |
| Surface Carboxyl Density (COOH/nm²) | N/A | N/A | 2.8 ± 0.4 (after deprotection) |
Table 2: X-ray Photoelectron Spectroscopy (XPS) Elemental Analysis
| Element | Untreated Surface (Atomic %) | Amine-Functionalized Surface (Atomic %) | Adipic Acid Mono-tert-butyl Ester Modified Surface (Atomic %) |
| C 1s | 15.2 | 25.8 | 45.3 |
| N 1s | < 0.1 | 5.1 | 2.5 |
| O 1s | 48.5 | 40.1 | 35.1 |
| Si 2p | 36.2 | 29.0 | 17.1 |
Table 3: Protein Immobilization Efficiency
| Protein | Immobilization Method | Surface Coverage (ng/cm²) |
| Bovine Serum Albumin (BSA) | Covalent attachment to NHS ester | 250 ± 20 |
| Lysozyme | Covalent attachment to NHS ester | 180 ± 15 |
Experimental Protocols
Protocol 1: Synthesis of Adipic Acid Mono-tert-butyl Ester NHS Ester
This protocol describes the synthesis of the NHS ester from adipic acid mono-tert-butyl ester using a carbodiimide coupling agent.[10]
Materials:
-
Adipic acid mono-tert-butyl ester
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[11]
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Anhydrous Sodium Sulfate
-
Hexanes
-
Ethyl Acetate
Procedure:
-
Dissolve adipic acid mono-tert-butyl ester (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the reaction mixture with constant stirring.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an ethyl acetate/hexanes mixture or by silica gel column chromatography.
-
Confirm the product structure and purity using ¹H NMR and mass spectrometry.
Protocol 2: Surface Modification of Amine-Functionalized Substrates
This protocol details the procedure for modifying an amine-functionalized surface (e.g., silicon wafer, glass slide, or nanoparticles) with the synthesized adipic acid mono-tert-butyl ester NHS ester.[12]
Materials:
-
Amine-functionalized substrate
-
Adipic acid mono-tert-butyl ester NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Ethanol
-
Nitrogen gas
Procedure:
-
Thoroughly clean the amine-functionalized substrate by sonicating in ethanol for 15 minutes, followed by rinsing with deionized water and drying under a stream of nitrogen.
-
Prepare a 10 mM solution of adipic acid mono-tert-butyl ester NHS ester in anhydrous DMF or DMSO immediately before use.[13]
-
Immerse the cleaned substrate in the NHS ester solution and incubate for 2-4 hours at room temperature with gentle agitation.
-
After incubation, remove the substrate and wash it thoroughly with DMF or DMSO to remove any unreacted NHS ester.
-
Rinse the substrate with ethanol and then with deionized water.
-
Dry the modified substrate under a stream of nitrogen.
-
Store the surface-modified substrate in a desiccator until further use.
Protocol 3: Covalent Immobilization of a Protein
This protocol provides a general method for immobilizing a protein onto the NHS ester-activated surface.[8]
Materials:
-
Adipic acid mono-tert-butyl ester NHS ester modified substrate
-
Protein of interest (e.g., antibody, enzyme)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching buffer: 1 M Tris-HCl, pH 8.0, or 1 M ethanolamine, pH 8.5
-
Washing buffer: PBS with 0.05% Tween-20 (PBST)
Procedure:
-
Prepare a solution of the protein of interest in PBS at a concentration of 0.1-1 mg/mL.
-
Apply the protein solution to the NHS ester-modified surface, ensuring the entire surface is covered.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
After incubation, aspirate the protein solution and wash the surface three times with PBST to remove non-covalently bound protein.
-
To block any unreacted NHS ester groups, incubate the surface with the quenching buffer for 30 minutes at room temperature.[12]
-
Wash the surface three times with PBST and once with deionized water.
-
Dry the surface under a gentle stream of nitrogen. The protein-immobilized surface is now ready for use.
Protocol 4: Deprotection of the Tert-butyl Ester
This protocol describes the removal of the tert-butyl protecting group to expose a terminal carboxylic acid.[9]
Materials:
-
Adipic acid mono-tert-butyl ester modified and protein-immobilized substrate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Deionized water
Procedure:
-
Prepare a deprotection solution of 50% TFA in DCM (v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Immerse the substrate in the deprotection solution for 1-2 hours at room temperature.
-
Remove the substrate and wash it thoroughly with DCM to remove TFA.
-
Rinse the substrate with deionized water and dry under a stream of nitrogen.
-
The surface now presents terminal carboxylic acid groups ready for secondary modification (e.g., via EDC/NHS chemistry).[11]
Mandatory Visualizations
Caption: Experimental workflow for surface modification and functionalization.
Caption: Reaction scheme for surface modification.
Caption: Troubleshooting guide for common issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Bifunctional linkers - CD Biosynsis [biosynsis.com]
- 6. benchchem.com [benchchem.com]
- 7. N-Hydroxysuccinimide and N-hydroxysuccinimide ester_Chemicalbook [chemicalbook.com]
- 8. Covalent Immobilization of Affinity Ligands | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. rsc.org [rsc.org]
- 10. N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis - Amerigo Scientific [amerigoscientific.com]
- 11. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 12. Covalent Immobilization of Proteins for the Single Molecule Force Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
Application Notes and Protocols for 6-(tert-Butoxy)-6-oxohexanoic NHS Ester Conjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and buffer conditions for the conjugation of 6-(tert-Butoxy)-6-oxohexanoic NHS ester to primary amine-containing molecules such as proteins, peptides, and modified oligonucleotides.
Introduction
6-(tert-Butoxy)-6-oxohexanoic N-hydroxysuccinimide (NHS) ester is a chemical modification reagent used to introduce a protected carboxylic acid group onto a biomolecule. This reagent features two key functional groups: an NHS ester and a tert-butyl ester. The NHS ester facilitates covalent bond formation with primary amines, such as the lysine side chains and N-termini of proteins, under neutral to slightly basic conditions.[1][2] The tert-butyl ester group serves as a protecting group for the carboxylic acid, which can be later deprotected under acidic conditions to reveal a free carboxyl group for subsequent applications.
The reaction of NHS esters with primary amines is highly dependent on pH.[3][4][5] At a low pH, the amine group is protonated, rendering it non-reactive. Conversely, at a high pH, the NHS ester is prone to rapid hydrolysis, which reduces conjugation efficiency.[3][4][6][7] Therefore, maintaining an optimal pH is critical for a successful conjugation reaction.
Key Experimental Parameters and Buffer Conditions
Successful conjugation with this compound hinges on the careful selection of reaction parameters. The following table summarizes the recommended conditions.
| Parameter | Recommended Condition | Notes |
| Optimal pH | 7.2 - 8.5 | A pH range of 8.3-8.5 is often cited as optimal to balance amine reactivity and NHS ester hydrolysis.[3][4][7][8] For pH-sensitive proteins, a lower pH of 7.2-7.4 can be used, but this may require a longer incubation time.[8][9] |
| Recommended Buffers | 0.1 M Sodium Phosphate, 0.1 M Sodium Bicarbonate, 0.1 M HEPES, 50 mM Borate | Buffers must be free of primary amines.[7] |
| Incompatible Buffers | Tris, Glycine, or any buffer containing primary amines | These will compete with the target molecule for reaction with the NHS ester. |
| Reagent Solvent | Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | The NHS ester should be dissolved immediately before use.[3][4][8] Ensure DMF is of high quality and free of dimethylamine.[3] |
| Molar Excess of NHS Ester | 5- to 20-fold molar excess over the amine-containing molecule | This is a general starting point and should be optimized for the specific application.[7][8] |
| Reaction Time | 0.5 - 4 hours at room temperature, or overnight at 4°C | Longer incubation times may be necessary at lower pH values.[6][9] |
| Quenching Agents | 20-100 mM Tris or Glycine | Added after the desired reaction time to stop the reaction by consuming unreacted NHS ester.[10][11][12] |
| Purification Methods | Size Exclusion Chromatography (Gel Filtration), Dialysis, Tangential Flow Filtration (TFF) | The choice of method depends on the size of the conjugate and the scale of the reaction.[3][13] |
Experimental Protocols
General Protocol for Protein Conjugation
This protocol describes a general procedure for conjugating this compound to a protein.
Materials:
-
Protein of interest
-
This compound
-
Reaction Buffer: 0.1 M Sodium Phosphate, pH 8.3
-
Anhydrous DMSO or DMF
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., size exclusion chromatography column)
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.[8][9] If the protein is in an incompatible buffer, perform a buffer exchange into the Reaction Buffer.
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL).[3][7]
-
Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution.[7] Gently mix the solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[7]
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.[12] Incubate for an additional 15-30 minutes at room temperature.[11]
-
Purification: Remove the excess, unreacted labeling reagent and byproducts by size exclusion chromatography or another suitable purification method.[7][13]
Deprotection of the tert-Butyl Ester (Optional)
Following conjugation, the tert-butyl ester can be removed to reveal a free carboxylic acid.
Materials:
-
Purified conjugate from the previous step
-
Acidic solution (e.g., Trifluoroacetic acid - TFA)
Procedure:
-
Lyophilize the purified conjugate to remove the aqueous buffer.
-
Resuspend the conjugate in a solution containing TFA (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
Incubate for 1-2 hours at room temperature.
-
Remove the TFA under a stream of nitrogen.
-
Resuspend the deprotected conjugate in a suitable buffer.
Visualizing the Workflow and Reaction Mechanism
The following diagrams illustrate the experimental workflow and the chemical reaction.
Caption: Experimental workflow for conjugation.
Caption: Reaction of NHS ester with a primary amine.
References
- 1. This compound | Epigenetic Therapeutic Targets [epigenetic-targets.com]
- 2. This compound, 402958-62-7 | BroadPharm [broadpharm.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. interchim.fr [interchim.fr]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - CH [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. glenresearch.com [glenresearch.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for 6-(tert-Butoxy)-6-oxohexanoic NHS ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(tert-Butoxy)-6-oxohexanoic N-hydroxysuccinimide (NHS) ester is a heterobifunctional crosslinker that serves as a valuable tool in bioconjugation and drug development. This reagent possesses two key functional groups: an amine-reactive NHS ester and a protected carboxylic acid in the form of a tert-butyl (t-butyl) ester.[1][2] The NHS ester facilitates the covalent attachment to primary amines on biomolecules, such as the lysine residues of proteins or antibodies, under mild conditions.[3] The t-butyl protecting group provides an orthogonal handle for a subsequent deprotection step under acidic conditions, revealing a free carboxylic acid.[1][2] This dual functionality allows for a sequential and controlled approach to constructing complex bioconjugates, making it particularly suitable for applications in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[4][5]
The six-carbon aliphatic chain, derived from adipic acid, offers a flexible spacer that can influence the physicochemical properties of the resulting conjugate.[6] This guide provides detailed protocols for the use of 6-(tert-Butoxy)-6-oxohexanoic NHS ester, including the initial conjugation to a primary amine-containing biomolecule and the subsequent deprotection of the tert-butyl ester to generate a free carboxylic acid for further modification.
Chemical Properties
| Property | Value |
| Chemical Name | This compound |
| Synonyms | Adipic acid mono-tert-butyl ester NHS ester, t-butyl O-(N-succinimidyl) adipate |
| CAS Number | 402958-62-7 |
| Molecular Formula | C₁₄H₂₁NO₆ |
| Molecular Weight | 299.32 g/mol |
| Appearance | White to off-white solid or crystalline powder |
| Storage Conditions | -20°C, protected from moisture |
Applications
The unique structure of this compound allows for a two-step conjugation strategy, which is highly advantageous in several areas of drug development and research:
-
Antibody-Drug Conjugates (ADCs): In ADC development, this linker can be used to first attach to an antibody via its NHS ester. Subsequently, the deprotected carboxylic acid can be conjugated to a cytotoxic payload, allowing for a controlled and stepwise assembly of the ADC.[5] The adipic acid spacer can influence the stability and pharmacokinetic profile of the ADC.[5]
-
PROTACs: For PROTACs, which are heterobifunctional molecules, this linker can connect the target protein-binding ligand and the E3 ligase-binding ligand. The sequential nature of the conjugation allows for a modular and flexible synthesis approach.[4][7]
-
Surface Immobilization: Biomolecules can be tethered to amine-functionalized surfaces through the NHS ester. The subsequent deprotection of the t-butyl group exposes a carboxylic acid on the surface, which can then be used to capture other molecules or for further surface modifications.
-
Sequential Bioconjugation: This linker is ideal for creating complex bioconjugates where two different molecules need to be attached in a specific order. The orthogonal deprotection strategy prevents unwanted side reactions.[8][9]
Experimental Protocols
Protocol 1: Conjugation of this compound to a Primary Amine-Containing Protein
This protocol outlines the general procedure for labeling a protein with the linker. The optimal conditions may vary depending on the specific protein and should be determined empirically.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.
-
Prepare NHS Ester Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the NHS ester stock solution to the protein solution. The optimal molar ratio should be determined experimentally.
-
Gently mix the reaction and incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quench Reaction: Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess, non-reacted linker and byproducts by size-exclusion chromatography or dialysis using an appropriate buffer (e.g., PBS).
Typical Reaction Parameters for NHS Ester Conjugation
| Parameter | Recommended Conditions | Notes |
| pH | 7.2 - 8.5 | The reaction is pH-dependent. At lower pH, the amine is protonated and less reactive. At higher pH, hydrolysis of the NHS ester is accelerated. |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are typically faster (1-2 hours), while 4°C reactions can proceed overnight. |
| Solvent for NHS Ester | Anhydrous DMSO or DMF | Ensure the solvent is anhydrous to prevent hydrolysis of the NHS ester before it is added to the reaction mixture. |
| Molar Excess of NHS Ester | 10-20 fold over the protein | The optimal ratio depends on the number of accessible primary amines on the protein and the desired degree of labeling. This should be optimized for each specific application. |
| Reaction Time | 1-2 hours at room temperature; 4-12 hours at 4°C | Monitor the reaction progress if possible. |
| Quenching Reagent | Tris, glycine, or hydroxylamine (50-100 mM final concentration) | Quenching stops the reaction and prevents further modification of the protein. |
Protocol 2: Deprotection of the tert-Butyl Ester Group
This protocol describes the removal of the t-butyl protecting group to expose the free carboxylic acid using trifluoroacetic acid (TFA).
Materials:
-
Conjugated protein with the protected linker
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triethylsilane (TES) or Anisole (scavengers, optional)
-
Nitrogen or Argon gas
-
Ice bath
-
Rotary evaporator
Procedure:
-
Lyophilize the Conjugate: If the conjugate is in an aqueous buffer, lyophilize it to dryness.
-
Prepare Deprotection Cocktail: In a well-ventilated fume hood, prepare a deprotection cocktail. A common cocktail is 95% TFA, 2.5% water, and 2.5% triethylsilane (or anisole). The scavenger is used to trap the reactive tert-butyl cation released during deprotection.
-
Deprotection Reaction:
-
Resuspend the lyophilized conjugate in the deprotection cocktail.
-
Incubate the reaction on ice for 1-2 hours. The optimal time may vary.
-
-
Removal of TFA:
-
Remove the TFA by rotary evaporation under reduced pressure.
-
To ensure complete removal of residual TFA, co-evaporate with toluene or DCM (add the solvent and evaporate again, repeat 2-3 times).
-
-
Purification: The deprotected conjugate can be purified by size-exclusion chromatography or dialysis to remove any remaining reagents and byproducts.
Typical Conditions for tert-Butyl Ester Deprotection with TFA
| Parameter | Recommended Conditions | Notes |
| Deprotection Reagent | Trifluoroacetic acid (TFA) | TFA is a strong acid and should be handled with appropriate safety precautions in a fume hood. |
| Co-solvent | Dichloromethane (DCM) (optional) | DCM can be used to improve the solubility of the conjugate. A common ratio is 1:1 TFA:DCM. |
| Scavenger | Triethylsilane (TES), Anisole, or Thioanisole (2.5-5%) | Scavengers are important to prevent side reactions of the released tert-butyl cation with sensitive amino acid residues like methionine or tryptophan. |
| Temperature | 0°C to Room Temperature (20-25°C) | The reaction is typically performed on ice to minimize potential side reactions. |
| Reaction Time | 1-4 hours | The deprotection is usually complete within a few hours. |
Visualizations
Caption: Workflow for sequential conjugation using this compound.
Caption: Conceptual pathway for ADC synthesis and action.
References
- 1. researchgate.net [researchgate.net]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. This compound, 402958-62-7 | BroadPharm [broadpharm.com]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adipic acid, 0124-04-09 | BroadPharm [broadpharm.com]
- 7. Design and Synthesis of PROTAC Degraders | Tocris Bioscience [tocris.com]
- 8. Protecting group - Wikipedia [en.wikipedia.org]
- 9. fiveable.me [fiveable.me]
Application Notes and Protocols for Peptide Modification using 6-(tert-Butoxy)-6-oxohexanoic NHS ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(tert-Butoxy)-6-oxohexanoic N-hydroxysuccinimide (NHS) ester is a bifunctional crosslinking reagent used for the modification of peptides and proteins. This reagent features two key functionalities: an NHS ester and a tert-butyl ester. The NHS ester reacts efficiently with primary amines, such as the N-terminal α-amine or the ε-amine of lysine residues, to form stable amide bonds.[1][2] The tert-butyl ester serves as a protecting group for a terminal carboxylic acid, which can be deprotected under acidic conditions to reveal a free carboxyl group.[3] This allows for the introduction of a flexible six-carbon spacer (adipic acid linker) with a handle for further conjugation or for altering the physicochemical properties of the peptide.
This document provides detailed protocols for the use of 6-(tert-Butoxy)-6-oxohexanoic NHS ester in peptide modification, including reaction optimization, deprotection of the tert-butyl group, and purification of the final product.
Principle of the Reaction
The modification of a peptide with this compound is a two-step process. The first step is the acylation of a primary amine on the peptide with the NHS ester. This reaction proceeds via nucleophilic attack of the unprotonated amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.[] The second step involves the cleavage of the tert-butyl ester protecting group using a strong acid, typically trifluoroacetic acid (TFA), to yield the final modified peptide with a free carboxylic acid.[3]
Data Presentation
Table 1: Key Parameters for NHS Ester Conjugation to Peptides
The efficiency of the conjugation reaction is influenced by several factors. The following table summarizes key parameters that can be optimized for a specific peptide.
| Parameter | Recommended Range | Notes |
| Molar Ratio (NHS Ester:Peptide) | 3:1 to 20:1 | A higher molar excess can increase the degree of labeling but may also lead to multiple modifications on a single peptide. For controlled, single modification, a lower ratio is often preferred.[5] |
| Reaction pH | 7.2 - 8.5 | The reaction is pH-dependent, as the primary amine needs to be in its deprotonated, nucleophilic state. A pH of 8.3-8.5 is often optimal.[1][2] |
| Reaction Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures (4°C) can be used to slow down the reaction and potentially increase specificity, often requiring longer incubation times. Room temperature reactions are faster.[5] |
| Reaction Time | 1 - 4 hours at Room Temperature; Overnight at 4°C | The optimal time should be determined empirically by monitoring the reaction progress, for example, by HPLC or mass spectrometry. |
| Solvent | Amine-free buffers (e.g., PBS, bicarbonate buffer) | If the NHS ester has limited solubility in aqueous solutions, it can be dissolved in a minimal amount of an organic solvent like DMSO or DMF before being added to the reaction mixture.[1] |
Table 2: Common TFA Cocktails for tert-Butyl Ester Deprotection
The choice of the cleavage cocktail for removing the tert-butyl group is critical to ensure complete deprotection while minimizing side reactions with sensitive amino acid residues.
| Cleavage Cocktail Composition (v/v/v) | Scavengers | Target Residues for Protection | Notes |
| TFA / H₂O / TIS (95:2.5:2.5) | Triisopropylsilane (TIS), Water | Trp, Met, Cys, Tyr | A standard and widely used cocktail for routine deprotection. TIS is an efficient scavenger for tert-butyl cations.[6] |
| TFA / Thioanisole / H₂O / EDT (90:5:3:2) | Thioanisole, Water, Ethanedithiol (EDT) | Arg(Mts/Mtr), Met, Cys | Effective in preventing side reactions with sulfur-containing amino acids. |
| TFA / Phenol / Thioanisole / H₂O / EDT (82.5:5:5:5:2.5) | Phenol, Thioanisole, Water, EDT | Arg(Pmc/Pbf), Trp, Met, Cys | A more complex cocktail for peptides with multiple sensitive residues. |
| TFA / DCM (1:1) | None | General tert-butyl esters | A milder condition that can be used for the deprotection of tert-butyl esters in solution phase synthesis.[7] |
Data adapted from general peptide synthesis protocols.[3][6] Percentages are relative volumes.
Experimental Protocols
Protocol 1: Modification of a Peptide with this compound
This protocol describes a general procedure for the modification of a peptide in solution.
Materials:
-
Peptide with at least one primary amine
-
This compound
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate Buffer, pH 8.3 (or PBS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification equipment (e.g., RP-HPLC system)
Procedure:
-
Peptide Preparation: Dissolve the peptide in the Conjugation Buffer to a final concentration of 1-10 mg/mL.
-
NHS Ester Preparation: Immediately before use, dissolve the this compound in a minimal volume of anhydrous DMF or DMSO to prepare a concentrated stock solution (e.g., 10-50 mg/mL).
-
Conjugation Reaction: Add the desired molar excess of the dissolved NHS ester to the peptide solution. The final concentration of the organic solvent should ideally not exceed 10% (v/v).
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or overnight at 4°C with gentle stirring.
-
Quenching the Reaction: To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature to hydrolyze any unreacted NHS ester.
-
Purification: Purify the tert-butyl protected modified peptide using a suitable method such as reverse-phase HPLC (RP-HPLC) or size-exclusion chromatography (SEC).
-
Analysis: Characterize the purified product by mass spectrometry to confirm the successful conjugation (mass increase of 185.25 Da).
Protocol 2: Deprotection of the tert-Butyl Ester
This protocol is for the final deprotection step to reveal the free carboxylic acid.
Materials:
-
Lyophilized tert-butyl protected modified peptide
-
Cleavage Cocktail (e.g., TFA / H₂O / TIS, 95:2.5:2.5 v/v/v)
-
Cold Diethyl Ether
-
Centrifuge
-
Purification equipment (e.g., RP-HPLC system)
Procedure:
-
Preparation: Place the lyophilized tert-butyl protected peptide in a suitable reaction vessel.
-
Cleavage Reaction: Add the freshly prepared Cleavage Cocktail to the vessel (a typical volume is 1-2 mL for small-scale reactions). Stir or gently agitate the mixture at room temperature for 1.5 to 4 hours.
-
Precipitation: Add the TFA solution dropwise into a centrifuge tube containing a large volume (approximately 10 times the TFA volume) of cold diethyl ether. A white precipitate of the crude deprotected peptide should form.
-
Purification: Centrifuge the mixture to pellet the solid product. Decant the ether. The pellet can be washed again with cold diethyl ether to remove residual scavengers.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Final Purification and Analysis: Dissolve the dried peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by RP-HPLC. Characterize the final product by mass spectrometry to confirm the removal of the tert-butyl group (mass decrease of 56.07 Da).
Mandatory Visualization
Caption: Workflow for peptide modification and subsequent deprotection.
Caption: Reaction mechanisms for conjugation and deprotection.
Applications in Drug Development
The introduction of an adipic acid linker via this compound can be a valuable strategy in drug development. The terminal carboxylic acid revealed after deprotection can be used for:
-
Conjugation to other molecules: The carboxyl group can be activated to react with amines, alcohols, or other nucleophiles, allowing for the attachment of drugs, imaging agents, or polyethylene glycol (PEG) chains to improve pharmacokinetic properties.
-
Modulation of physicochemical properties: The addition of a flexible, hydrophilic linker can improve the solubility and stability of the parent peptide.
-
Development of peptide-drug conjugates (PDCs): The linker can serve as a spacer between a targeting peptide and a cytotoxic drug, which is a key component in the design of PDCs for targeted cancer therapy.[8]
The choice of a linker is critical in the design of PDCs as it influences the stability, solubility, and release of the drug at the target site.[8] While specific signaling pathways targeted by peptides modified with this particular linker are application-dependent, the general strategy is to enhance the therapeutic index of a drug by conjugating it to a peptide that targets a specific receptor or cell type.
References
Application Notes and Protocols: Selective Deprotection of tert-Butyl Esters in the Presence of NHS Esters
Topic: tert-Butyl Deprotection Protocol for "6-(tert-Butoxy)-6-oxohexanoic NHS ester" Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the field of bioconjugation and drug development, bifunctional linkers play a pivotal role in connecting different molecular entities. The "this compound" is a valuable reagent that features a tert-butyl ester protected carboxylic acid and an N-hydroxysuccinimide (NHS) ester.[1][2] The NHS ester allows for efficient and specific conjugation to primary amines, such as those on the side chains of lysine residues in proteins, under neutral to slightly basic conditions.[1][2] The tert-butyl group serves as a protecting group for the terminal carboxylic acid, which can be deprotected under acidic conditions to reveal a free carboxyl group for subsequent modifications.
A critical step in the utilization of conjugates prepared with this linker is the selective removal of the tert-butyl group without compromising the integrity of other functional groups, particularly the NHS ester if further conjugation is desired. The most common method for tert-butyl ester deprotection is treatment with strong acids, such as trifluoroacetic acid (TFA).[3][4] This application note provides a detailed protocol for the acidic deprotection of the tert-butyl group from conjugates of "this compound" while addressing the stability of the NHS ester moiety.
Reaction Principle
The deprotection of a tert-butyl ester with trifluoroacetic acid proceeds through an acid-catalyzed cleavage mechanism. The reaction is initiated by the protonation of the ester's carbonyl oxygen by TFA. This is followed by the elimination of the stable tert-butyl carbocation, yielding the desired carboxylic acid. The tert-butyl carbocation is typically quenched by forming isobutylene gas or reacting with the trifluoroacetate anion.[3][5]
A primary concern during this process is the potential hydrolysis of the NHS ester under the acidic reaction conditions. NHS esters are susceptible to hydrolysis, a reaction that is highly dependent on pH. While they are known to hydrolyze rapidly under basic conditions, their stability is greater in neutral or slightly acidic environments. The use of anhydrous conditions during the acidic deprotection is crucial to minimize the hydrolysis of the NHS ester.
Experimental Protocols
This section outlines two common protocols for the deprotection of tert-butyl esters using trifluoroacetic acid. Protocol 1 describes a direct evaporation method, while Protocol 2 involves an aqueous work-up. The choice of protocol depends on the properties of the resulting carboxylic acid and the requirements for subsequent steps.
Materials:
-
tert-Butyl protected conjugate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Toluene (optional, for co-evaporation)
-
Cold diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for Protocol 2)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) (for Protocol 2)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Protocol 1: Deprotection with Direct Evaporation
This protocol is suitable for products that are stable to residual TFA or when the TFA salt of the product can be used directly in the next step.
-
Dissolution: Dissolve the tert-butyl protected conjugate in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). A typical concentration is 0.1 M.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
TFA Addition: Slowly add an equal volume of TFA to the solution to achieve a 1:1 (v/v) mixture (approximately 50% TFA concentration).[3][4][6]
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.[3] It is crucial to monitor the reaction to minimize the exposure time of the NHS ester to the acidic conditions.
-
Evaporation: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
-
Co-evaporation (Optional): To ensure complete removal of residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this step 2-3 times.
-
Precipitation: Dissolve the crude product in a minimal amount of DCM and precipitate the product by adding cold diethyl ether.
-
Isolation: Collect the precipitate by filtration or centrifugation to obtain the deprotected product, likely as a TFA salt.
Protocol 2: Deprotection with Aqueous Work-up
This protocol is recommended when the deprotected product is not water-soluble and residual acid needs to be neutralized.
-
Follow steps 1-4 from Protocol 1.
-
Dilution: Upon completion of the reaction, dilute the mixture with additional DCM.
-
Neutralization: Transfer the diluted mixture to a separatory funnel and carefully wash with a saturated aqueous solution of NaHCO₃ to neutralize the excess TFA. Caution: Carbon dioxide gas will evolve; ensure proper venting of the separatory funnel.
-
Washing: Wash the organic layer sequentially with water and brine.
-
Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the deprotected product as the free carboxylic acid.
Data Presentation
| Parameter | Condition | Expected Outcome | Notes |
| TFA Concentration | 20-50% in DCM | High deprotection yield | Higher concentrations may lead to faster reaction but also increased risk of NHS ester hydrolysis. |
| Reaction Temperature | 0 °C to Room Temp | Efficient deprotection | Starting at 0°C and allowing to warm to room temperature is a common practice. |
| Reaction Time | 1 - 5 hours | Complete deprotection | Minimize reaction time to preserve the NHS ester. Monitor closely by TLC or LC-MS.[6] |
| Yield | >90% | High | Yields are typically high for tert-butyl ester deprotection.[7] |
| NHS Ester Stability | Moderate | Partial hydrolysis possible | Anhydrous conditions are critical. Minimize reaction time and temperature to reduce hydrolysis. |
Visualizations
Deprotection Reaction and Workflow
The following diagrams illustrate the chemical reaction and the experimental workflows.
Caption: Acid-catalyzed deprotection of the tert-butyl ester.
References
Application Notes and Protocols: Mono-tert-butyl Adipate NHS Ester in Nanotechnology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mono-tert-butyl adipate N-hydroxysuccinimide (NHS) ester is a heterobifunctional crosslinker with significant potential in the field of nanotechnology, particularly in drug delivery and the development of advanced nanomaterials. Its unique structure, featuring a reactive NHS ester at one terminus and a protected carboxylic acid (tert-butyl ester) at the other, connected by a flexible adipate linker, allows for a two-stage chemical modification of nanoparticles and biomolecules.
The NHS ester facilitates covalent conjugation to primary amine groups present on the surface of nanoparticles (e.g., silica, iron oxide, or polymer-based nanoparticles) or biomolecules like proteins and peptides, forming stable amide bonds. The tert-butyl ester serves as a protecting group for a carboxylic acid, which remains inert during the initial conjugation. This protecting group can be selectively removed under acidic conditions to expose the carboxylic acid, enabling further functionalization or pH-responsive behavior.
These application notes provide an overview of the potential uses of mono-tert-butyl adipate NHS ester in nanotechnology and offer detailed protocols for the surface modification of nanoparticles for pH-responsive drug delivery.
Key Applications in Nanotechnology
-
pH-Responsive Drug Delivery Systems: The acid-labile nature of the tert-butyl ester group makes this linker ideal for creating drug delivery systems that release their payload in the acidic microenvironment of tumors or within cellular endosomes and lysosomes.[][2]
-
Sequential Surface Functionalization: The orthogonal reactivity of the NHS ester and the protected carboxyl group allows for a stepwise approach to nanoparticle surface modification. This is advantageous for creating multifunctional nanoparticles with precise control over the attached ligands.
-
"Smart" Nanomaterial Development: The change in surface charge upon cleavage of the tert-butyl ester (from neutral to negative) can be exploited to alter the physicochemical properties of nanoparticles, such as their aggregation state or interaction with biological membranes, in response to pH changes.
Quantitative Data Summary
The following table summarizes hypothetical, yet expected, quantitative data from experiments involving the functionalization of iron oxide nanoparticles (IONPs) with mono-tert-butyl adipate NHS ester for doxorubicin (DOX) delivery.
| Parameter | Bare IONPs | IONP-Amine | IONP-Linker | IONP-Linker-DOX |
| Hydrodynamic Diameter (nm) | 25 ± 3 | 30 ± 4 | 35 ± 4 | 45 ± 5 |
| Zeta Potential (mV) at pH 7.4 | -15 ± 2 | +25 ± 3 | +22 ± 3 | +18 ± 2 |
| Zeta Potential (mV) at pH 5.0 | -12 ± 2 | +28 ± 3 | -30 ± 4 | -25 ± 3 |
| Drug Loading Content (% w/w) | N/A | N/A | N/A | 12% |
| Drug Loading Efficiency (%) | N/A | N/A | N/A | 85% |
| Cumulative DOX Release at 24h (pH 7.4) | N/A | N/A | N/A | 15% |
| Cumulative DOX Release at 24h (pH 5.0) | N/A | N/A | N/A | 75% |
Experimental Protocols
Protocol 1: Amine Functionalization of Iron Oxide Nanoparticles (IONPs)
This protocol describes the surface modification of IONPs with (3-aminopropyl)triethoxysilane (APTES) to introduce primary amine groups.
Materials:
-
Iron oxide nanoparticles (IONPs)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Ethanol
-
Toluene, anhydrous
-
Magnetic separator
Procedure:
-
Disperse 100 mg of IONPs in 50 mL of anhydrous toluene.
-
Sonicate the dispersion for 15 minutes to ensure homogeneity.
-
Add 1 mL of APTES to the nanoparticle suspension.
-
Heat the mixture to 80°C and stir under a nitrogen atmosphere for 12 hours.
-
Allow the mixture to cool to room temperature.
-
Collect the nanoparticles using a magnetic separator and discard the supernatant.
-
Wash the amine-functionalized IONPs (IONP-Amine) three times with ethanol and twice with deionized water.
-
Dry the IONP-Amine under vacuum and store at 4°C.
Protocol 2: Conjugation of Mono-tert-butyl Adipate NHS Ester to IONP-Amine
This protocol details the attachment of the linker to the amine-functionalized nanoparticles.
Materials:
-
IONP-Amine
-
Mono-tert-butyl adipate NHS ester
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
Magnetic separator
Procedure:
-
Disperse 50 mg of IONP-Amine in 25 mL of anhydrous DMF.
-
In a separate vial, dissolve a 10-fold molar excess of mono-tert-butyl adipate NHS ester in 5 mL of anhydrous DMF.
-
Add the linker solution to the IONP-Amine suspension.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Collect the linker-functionalized nanoparticles (IONP-Linker) using a magnetic separator.
-
Wash the IONP-Linker three times with DMF and twice with PBS (pH 7.4).
-
Resuspend the IONP-Linker in PBS for immediate use or dry for storage.
Protocol 3: Doxorubicin (DOX) Loading and pH-Responsive Release
This protocol describes the deprotection of the tert-butyl group, conjugation of DOX, and subsequent pH-triggered release.
Materials:
-
IONP-Linker
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Doxorubicin hydrochloride (DOX)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
PBS (pH 7.4 and pH 5.0)
-
Dialysis tubing (MWCO 10 kDa)
Procedure:
Part A: Deprotection of tert-Butyl Ester
-
Suspend 50 mg of IONP-Linker in 20 mL of DCM.
-
Add 2 mL of TFA to the suspension.
-
Stir the mixture at room temperature for 2 hours.
-
Collect the deprotected nanoparticles (IONP-COOH) using a magnetic separator.
-
Wash the IONP-COOH extensively with DCM followed by deionized water until the pH is neutral.
Part B: Doxorubicin Conjugation
-
Disperse the IONP-COOH in 20 mL of MES buffer (pH 6.0).
-
Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS. Stir for 30 minutes at room temperature to activate the carboxyl groups.
-
Dissolve a 5-fold molar excess of DOX in 5 mL of MES buffer and add it to the nanoparticle suspension.
-
Stir the reaction at room temperature for 24 hours in the dark.
-
Collect the DOX-conjugated nanoparticles (IONP-Linker-DOX) using a magnetic separator.
-
Wash with PBS (pH 7.4) to remove unconjugated DOX.
Part C: In Vitro pH-Responsive Release
-
Disperse 10 mg of IONP-Linker-DOX in 10 mL of PBS (pH 7.4).
-
Transfer the dispersion into a dialysis bag and place it in 100 mL of PBS (pH 7.4) at 37°C with gentle stirring.
-
Prepare a parallel experiment with PBS at pH 5.0.
-
At predetermined time intervals, withdraw 1 mL of the release medium and replace it with 1 mL of fresh buffer.
-
Quantify the amount of released DOX using UV-Vis spectroscopy or fluorescence spectroscopy.
Visualizations
Caption: Workflow for nanoparticle functionalization and drug conjugation.
Caption: pH-responsive drug release mechanism.
References
Troubleshooting & Optimization
Technical Support Center: 6-(tert-Butoxy)-6-oxohexanoic NHS ester Conjugation
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting for low-yield conjugations and other issues encountered when using "6-(tert-Butoxy)-6-oxohexanoic NHS ester".
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism of this compound with a protein?
A1: The conjugation reaction is a nucleophilic acyl substitution. The N-hydroxysuccinimide (NHS) ester is a reactive group that readily couples with primary amines (-NH₂) on a protein, such as the ε-amino group of lysine residues and the N-terminal α-amino group.[1] The amine attacks the carbonyl carbon of the NHS ester, forming a stable amide bond and releasing N-hydroxysuccinimide (NHS) as a byproduct.[2] The tert-butoxy group on the other end of the molecule is a protecting group that is stable under the conditions of the NHS ester reaction but can be removed under acidic conditions if a free carboxylic acid is desired post-conjugation.[3][4]
Q2: What are the optimal pH and buffer conditions for this conjugation?
A2: The optimal pH for NHS ester reactions is typically between 7.2 and 8.5.[1][5] Within this range, a sufficient concentration of the primary amines on the protein are deprotonated and nucleophilic, allowing them to react with the NHS ester. Below pH 7.2, the reaction is very slow, while above pH 8.5, the hydrolysis of the NHS ester becomes a significant competing reaction, which can drastically lower the yield.[5] It is crucial to use buffers that do not contain primary amines, such as Tris or glycine, as they will compete with the target protein for the NHS ester.[5] Recommended buffers include phosphate-buffered saline (PBS), borate buffer, and sodium bicarbonate buffer.[5]
Q3: How should I prepare and store the this compound?
A3: The this compound should be stored at -20°C in a desiccated environment to prevent moisture-induced hydrolysis.[6] Before use, the vial should be allowed to warm to room temperature before opening to prevent condensation from forming inside.[5] Stock solutions should be prepared fresh in an anhydrous solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[5] It is not recommended to store the NHS ester in solution, as it will hydrolyze over time.[5]
Q4: What is the role of the tert-butoxy group, and will it interfere with the conjugation?
A4: The tert-butoxy group is a protecting group for the carboxylic acid. It is generally stable under the neutral to slightly basic conditions (pH 7.2-8.5) of the NHS ester conjugation and will not participate in the reaction.[3][4] However, the bulkiness of the tert-butyl group can introduce steric hindrance, which might slightly decrease the reaction rate compared to a smaller NHS ester.[7] This effect is generally minor but could be a factor in cases of already sterically hindered amine groups on the protein. The tert-butoxy group can be removed post-conjugation using acidic conditions (e.g., trifluoroacetic acid) to expose the carboxylic acid, allowing for further modifications.[8]
Troubleshooting Guide for Low Conjugation Yield
Problem 1: Low or No Conjugate Formation
Possible Cause 1: Hydrolyzed NHS Ester
-
Question: My NHS ester may have gone bad. How can I check for and prevent this?
-
Answer: NHS esters are highly susceptible to hydrolysis from moisture. To prevent this, always allow the reagent vial to equilibrate to room temperature before opening to avoid condensation.[5] Prepare stock solutions in anhydrous DMSO or DMF immediately before the experiment and do not store them.[5] Using a fresh vial of the reagent is the best way to ensure its activity.
Possible Cause 2: Incorrect Reaction pH
-
Question: I'm not sure if my pH is optimal. What are the consequences of incorrect pH?
-
Answer: The reaction pH is critical. If the pH is too low (<7.2), the primary amines on your protein will be protonated and non-nucleophilic, leading to a very slow or no reaction.[5] If the pH is too high (>8.5), the hydrolysis of the NHS ester will be rapid, consuming the reagent before it can react with the protein.[5] Use a calibrated pH meter to ensure your reaction buffer is within the optimal 7.2-8.5 range.
Possible Cause 3: Incompatible Buffer Components
-
Question: Could my buffer be inhibiting the reaction?
-
Answer: Yes, buffers containing primary amines like Tris or glycine will compete with your protein for the NHS ester, significantly reducing your conjugation efficiency.[5] Other substances like sodium azide can also interfere.[9] It is essential to perform a buffer exchange into a compatible buffer like PBS or borate buffer before starting the conjugation.[5]
Possible Cause 4: Inaccessible Amine Groups on the Protein
-
Question: What if the amine groups on my protein are not available for conjugation?
-
Answer: The primary amines on your protein may be sterically hindered or buried within the protein's three-dimensional structure.[5] Consider using a crosslinker with a longer spacer arm to improve accessibility. While this compound has a linker, if steric hindrance is a major issue, a longer PEGylated linker might be necessary.
Problem 2: Protein Precipitation During or After Conjugation
Possible Cause 1: High Concentration of Organic Solvent
-
Question: I dissolve my NHS ester in DMSO. Could this be causing my protein to precipitate?
-
Answer: Yes, while DMSO or DMF is necessary to dissolve the NHS ester, the final concentration of the organic solvent in the reaction mixture should typically be kept below 10% to avoid denaturing and precipitating the protein.[1]
Possible Cause 2: Over-Modification of the Protein
-
Question: Can adding too much NHS ester cause problems?
-
Answer: Excessive modification of the protein, or a high degree of labeling, can alter its physicochemical properties, leading to aggregation and precipitation.[1] To avoid this, you can reduce the molar excess of the NHS ester in the reaction. A good starting point is a 10-20 fold molar excess, which can be optimized for your specific protein.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Rationale |
| Reaction pH | 7.2 - 8.5 (Optimal: 8.0 - 8.5) | Balances amine reactivity and NHS ester hydrolysis.[5] |
| NHS Ester to Protein Molar Excess | 10:1 to 20:1 | A common starting point to drive the reaction to completion without causing excessive modification.[10] |
| Protein Concentration | > 2 mg/mL | Higher concentrations favor the bimolecular reaction over the competing hydrolysis.[5] |
| Reaction Temperature | Room Temperature or 4°C | Room temperature for 1-2 hours or 4°C for 2-4 hours are typical conditions.[11] |
| Organic Solvent (DMSO/DMF) Concentration | < 10% (v/v) | Minimizes protein denaturation and precipitation.[1] |
| pH | Half-life of NHS Ester |
| 7.0 | ~4-5 hours |
| 8.0 | ~1 hour |
| 8.6 | ~10 minutes |
Note: Half-life values are approximate and can vary with buffer composition and temperature.
Experimental Protocols
Protocol 1: General Conjugation of this compound to a Protein
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column for purification
Procedure:
-
Prepare the Protein:
-
If your protein is in an incompatible buffer, perform a buffer exchange into the Reaction Buffer.
-
Adjust the protein concentration to 2-10 mg/mL.
-
-
Prepare the NHS Ester Solution:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
-
Perform the Conjugation:
-
Calculate the volume of the NHS ester solution needed to achieve the desired molar excess (e.g., 20-fold).
-
While gently stirring the protein solution, add the NHS ester solution.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours.
-
-
Quench the Reaction:
-
Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purify the Conjugate:
-
Remove unreacted NHS ester and byproducts using a desalting column or dialysis.
-
-
Characterization:
-
Characterize the conjugate using appropriate methods such as SDS-PAGE (to observe a shift in molecular weight), UV-Vis spectroscopy, or mass spectrometry to confirm conjugation and determine the degree of labeling.
-
Visualizations
Caption: Reaction mechanism of this compound with a primary amine on a protein.
Caption: A typical experimental workflow for protein conjugation with an NHS ester.
Caption: A decision tree for troubleshooting low yield in NHS ester conjugation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | Epigenetic Therapeutic Targets [epigenetic-targets.com]
- 4. This compound | CAS:402958-62-7 | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound, 402958-62-7 | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 10. furthlab.xyz [furthlab.xyz]
- 11. benchchem.com [benchchem.com]
troubleshooting "6-(tert-Butoxy)-6-oxohexanoic NHS ester" hydrolysis
This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting issues related to the hydrolysis of 6-(tert-Butoxy)-6-oxohexanoic NHS ester during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a chemical reagent that contains two key functional groups: a tert-butyl ester and an N-hydroxysuccinimide (NHS) ester.[1][2][3] The NHS ester allows for the efficient and specific reaction with primary amine groups (-NH2), such as those found on the side chains of lysine residues in proteins or on amine-modified surfaces, to form stable amide bonds.[1][2][3] The tert-butyl ester group is a protecting group that can be removed under acidic conditions.[1][2][3] This bifunctional nature makes it useful in bioconjugation, drug delivery, and proteomics.
Q2: What is NHS ester hydrolysis and why is it a problem?
NHS ester hydrolysis is a chemical reaction where the NHS ester reacts with water, leading to the cleavage of the ester bond.[4] This reaction is a significant concern because it renders the compound inactive and unable to conjugate with the intended primary amine target.[4] This competing reaction can lead to reduced conjugation efficiency and lower yields of the desired product.[4]
Q3: What are the main factors that cause the hydrolysis of this compound?
Several factors can accelerate the rate of NHS ester hydrolysis:
-
pH: The rate of hydrolysis significantly increases as the pH rises.[4] While a slightly alkaline pH is necessary for the desired reaction with amines, a higher pH will favor hydrolysis.[4]
-
Temperature: Higher temperatures increase the rate of all chemical reactions, including hydrolysis.[4]
-
Moisture: NHS esters are sensitive to moisture. Improper storage or handling can expose the reagent to water, leading to its degradation.[5]
-
Buffer Composition: The presence of primary amines in the buffer, such as Tris or glycine, will compete with the target molecule for reaction with the NHS ester.[4][5]
Q4: What is the optimal pH for conducting reactions with this NHS ester?
The ideal pH for reactions involving NHS esters is a balance between maximizing the reactivity of the primary amine and minimizing the hydrolysis of the ester.[4] The recommended pH range is typically between 7.2 and 8.5.[4][] For many applications, a pH of 8.3-8.5 is considered optimal for efficient conjugation.[4][7] At a lower pH, the primary amine is protonated and less reactive, while at a higher pH, the rate of hydrolysis becomes a significant issue.[4]
Q5: Which buffers are recommended for use with this compound?
It is crucial to use amine-free buffers to avoid competition with your target molecule. Recommended buffers include:
Q6: How should I prepare and store my this compound?
Proper storage and handling are critical for maintaining the reactivity of your NHS ester.[4]
-
Storage: The solid reagent should be stored at -20°C and protected from moisture.[1][3] It is advisable to aliquot the solid ester to avoid repeated opening of the main container.[4]
-
Preparation: Allow the vial to warm to room temperature before opening to prevent moisture condensation.[8] Prepare stock solutions in a dry, water-free organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before use.[4] Avoid preparing and storing aqueous stock solutions.[4]
Troubleshooting Guide
This guide addresses common problems encountered during the use of this compound, focusing on issues arising from its hydrolysis.
Problem: Low or No Conjugation Yield
| Possible Cause | Recommended Action |
| Hydrolysis of NHS Ester | - Ensure the reagent is stored correctly at -20°C in a desiccated environment. - Allow the vial to equilibrate to room temperature before opening. - Prepare stock solutions in anhydrous DMSO or DMF immediately before the experiment. |
| Suboptimal pH | - Verify the pH of your reaction buffer is within the optimal range of 7.2-8.5.[4][5] - A pH of 8.3-8.5 is often ideal for maximizing the concentration of reactive primary amines while minimizing hydrolysis.[4][5] |
| Presence of Primary Amines in Buffer | - Avoid using buffers containing primary amines, such as Tris or glycine, as they will compete with your target molecule.[4][5] - Use recommended amine-free buffers like PBS or sodium phosphate/bicarbonate. |
| Low Reagent Concentration | - The concentration of the NHS ester may be too low. Consider increasing the molar excess of the NHS ester relative to the amine-containing molecule. |
| Poor Solubility of NHS Ester | - If the NHS ester is not fully dissolved in the aqueous reaction buffer, first dissolve it in a small amount of a water-miscible organic solvent like DMSO or DMF before adding it to the reaction mixture.[5] |
Problem: Inconsistent Results Between Experiments
| Possible Cause | Recommended Action |
| Reagent Degradation | - The NHS ester may have hydrolyzed due to improper storage or repeated freeze-thaw cycles. Use a fresh aliquot of the reagent for each experiment. |
| Variability in Reaction Time | - The longer the NHS ester is in an aqueous solution, the more it will hydrolyze.[4] Standardize the reaction time across all experiments. |
| Inconsistent pH | - Small variations in buffer pH can significantly impact the rates of both the desired reaction and hydrolysis. Prepare fresh buffer and carefully check the pH before each experiment. |
Quantitative Data: NHS Ester Hydrolysis
The rate of NHS ester hydrolysis is highly dependent on pH and temperature. The half-life (t½) is the time it takes for 50% of the NHS ester to hydrolyze.
| pH | Temperature (°C) | Half-life (t½) |
| 7.0 | 0 | 4-5 hours[9] |
| 7.0 | Room Temperature | ~7 hours[10] |
| 8.6 | 4 | 10 minutes[9] |
| 9.0 | Room Temperature | Minutes[10] |
Note: These are general values for NHS esters and may vary slightly for this compound.
Experimental Protocols
Protocol: General Procedure for Protein Conjugation
This protocol provides a general guideline. Optimization may be necessary for your specific protein and application.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Reaction Buffer: 0.1 M sodium phosphate or 0.1 M sodium bicarbonate, pH 8.3[4]
-
Anhydrous DMSO or DMF[4]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine[4]
-
Desalting column or dialysis equipment for purification[4]
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a desired stock concentration (e.g., 10 mg/mL).
-
Conjugation Reaction: Add the desired molar excess of the NHS ester solution to the protein solution. Gently mix and allow the reaction to proceed for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Quench the Reaction: Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM. This will consume any unreacted NHS ester.
-
Purification: Remove excess, non-reacted reagent and byproducts by using a desalting column or through dialysis against an appropriate buffer.
Protocol: Assessing NHS Ester Reactivity (Hydrolysis Assay)
This qualitative assay can help determine if your NHS ester is still active. The principle is that the hydrolysis of the NHS ester releases N-hydroxysuccinimide (NHS), which absorbs light at 260 nm.[8]
Materials:
-
This compound
-
Amine-free buffer (e.g., phosphate buffer, pH 7-8)[10]
-
0.5-1.0 N NaOH[10]
-
Spectrophotometer and quartz cuvettes[10]
Procedure:
-
Weigh 1-2 mg of the NHS ester and dissolve it in 2 mL of the amine-free buffer. If not water-soluble, first dissolve in a small amount of DMSO or DMF.[8]
-
Prepare a control tube with the same buffer (and organic solvent if used).
-
Measure the initial absorbance of the NHS ester solution at 260 nm, using the control tube as a blank.
-
To the NHS ester solution, add a small volume of 0.5-1.0 N NaOH to induce rapid hydrolysis.[10]
-
Immediately measure the absorbance at 260 nm again.
-
Interpretation: A significant increase in absorbance after adding NaOH indicates that the NHS ester was active and has now been hydrolyzed. If there is little to no change in absorbance, the reagent has likely already hydrolyzed and is inactive.[8]
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Troubleshooting workflow for low conjugation yield.
References
- 1. This compound, 402958-62-7 | BroadPharm [broadpharm.com]
- 2. This compound | Epigenetic Therapeutic Targets [epigenetic-targets.com]
- 3. This compound | CAS:402958-62-7 | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. help.lumiprobe.com [help.lumiprobe.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Optimizing 6-(tert-Butoxy)-6-oxohexanoic NHS Ester Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize reactions involving "6-(tert-Butoxy)-6-oxohexanoic NHS ester" (Boc-Ado-NHS).
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with primary amines?
The optimal pH for the reaction of NHS esters with primary amines is between 7.2 and 8.5.[1][2] A slightly alkaline condition, often between pH 8.3 and 8.5, is frequently recommended to ensure that the primary amine groups on the target molecule are sufficiently deprotonated and nucleophilic for an efficient reaction.[3][4][5]
Q2: What is the primary competing reaction I should be aware of?
The main competing reaction is the hydrolysis of the NHS ester in the aqueous buffer.[2] This reaction becomes more significant at higher pH values and results in an inactive carboxylic acid, which can no longer conjugate to the target molecule.[2] Therefore, a balance must be struck between maintaining amine reactivity and minimizing NHS ester hydrolysis.
Q3: Which buffers are recommended for this reaction, and which should be avoided?
-
Recommended Buffers: Amine-free buffers are essential.[3][6] Commonly used buffers include Phosphate-Buffered Saline (PBS), HEPES, sodium bicarbonate, and borate buffers.[2][4][6] A common choice is 0.1 M sodium phosphate or 0.1 M sodium bicarbonate buffer at a pH of 7.2-8.5.[4][5]
-
Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided as they will compete with the target molecule for reaction with the NHS ester, significantly reducing conjugation efficiency.[2][6][7]
Q4: How should I prepare and store my this compound reagent?
NHS esters are highly sensitive to moisture.[4] They should be stored at -20°C in a desiccated environment.[8][9] Before use, it is crucial to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[4] It is best practice to prepare fresh solutions in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before each experiment.[2][4]
Q5: How does temperature affect the reaction?
Lower temperatures decrease the rate of hydrolysis of the NHS ester.[6] Performing the reaction at 4°C or on ice can help minimize hydrolysis, which is particularly useful for labile proteins or when longer reaction times are necessary.[1][6] However, the rate of the desired conjugation reaction will also be slower at lower temperatures, so the optimal temperature is a trade-off between stability and reaction speed.
Q6: What is a typical reaction time?
Reaction times can vary from 30 minutes to a few hours.[1][4] A common starting point is 1-2 hours at room temperature or 2-4 hours at 4°C.[3][4] The optimal time may need to be determined empirically for your specific application.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Conjugation Yield | Incorrect buffer pH: A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate the hydrolysis of the NHS ester.[2] | Verify that the reaction buffer pH is within the optimal range of 7.2-8.5.[2] |
| Hydrolyzed NHS ester: The reagent may have been compromised by moisture.[4] | Ensure proper storage and handling of the reagent. Always allow the vial to equilibrate to room temperature before opening and prepare fresh solutions in anhydrous DMSO or DMF immediately before use.[2][4] | |
| Presence of primary amines in the buffer: Buffers like Tris or glycine will compete with the target molecule for conjugation.[2] | If your molecule of interest is in an incompatible buffer, perform a buffer exchange using dialysis or gel filtration before starting the conjugation.[2][7] | |
| Protein Precipitation During or After Conjugation | High concentration of organic solvent: Many NHS esters are first dissolved in an organic solvent like DMSO or DMF. | Ensure the final concentration of the organic solvent in the reaction mixture is low, typically less than 10%.[2] |
| High degree of labeling: Excessive modification of a protein with the NHS ester can alter its properties and lead to aggregation.[2] | Reduce the molar excess of the NHS ester in the reaction to control the number of modifications per molecule.[2] | |
| Lack of Reproducibility Between Experiments | Inconsistent NHS ester activity: Due to their moisture sensitivity, the activity of the NHS ester can vary if not handled properly. | Always allow the reagent vial to equilibrate to room temperature before opening and prepare fresh solutions for each experiment.[4] |
Data Presentation
Table 1: Half-life of NHS Esters at Various pH Values and Temperatures
This data is for N-hydroxysuccinimide esters in general and can be used as an approximation for the behavior of this compound.
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours[1][10] |
| 8.6 | 4 | 10 minutes[1][10] |
Experimental Protocols
Protocol 1: General Procedure for Conjugation of this compound to a Primary Amine-Containing Molecule
-
Buffer Preparation : Prepare a suitable amine-free buffer, such as 0.1 M sodium phosphate buffer, with a pH between 7.2 and 8.5.
-
Molecule Preparation : Dissolve the amine-containing molecule in the prepared conjugation buffer at a desired concentration (e.g., 1-10 mg/mL).[5] If the molecule is in an incompatible buffer (e.g., Tris), perform a buffer exchange prior to this step.
-
NHS Ester Stock Solution Preparation : Allow the vial of this compound to equilibrate to room temperature. Prepare a stock solution (e.g., 10 mg/mL) in anhydrous DMSO or DMF immediately before use.[11]
-
Reaction Initiation : Add a calculated molar excess of the NHS ester stock solution to the solution of the amine-containing molecule. A 10- to 20-fold molar excess of the NHS ester is a common starting point.[3]
-
Incubation : Incubate the reaction mixture. Common conditions are 1-2 hours at room temperature or 2-4 hours at 4°C, protected from light if the molecule is light-sensitive.[3][4]
-
Quenching (Optional) : To stop the reaction, a quenching buffer containing a primary amine, such as Tris or glycine, can be added to a final concentration of 20-50 mM.[4]
-
Purification : Remove unreacted NHS ester and byproducts using an appropriate method such as gel filtration, dialysis, or chromatography.[3]
Protocol 2: Monitoring NHS Ester Hydrolysis
The hydrolysis of NHS esters releases N-hydroxysuccinimide (NHS), which absorbs light in the 260-280 nm range.[1][6] This property can be used to spectrophotometrically monitor the rate of hydrolysis.
-
Buffer Preparation : Prepare the desired amine-free buffer at the target pH and equilibrate it to the desired temperature.
-
NHS Ester Stock Solution : Prepare a fresh stock solution of this compound in anhydrous DMSO or DMF.
-
Initiate Hydrolysis : Add a small volume of the NHS ester stock solution to the pre-warmed buffer in a cuvette to achieve the desired final concentration. Mix quickly.
-
Monitor Absorbance : Immediately place the cuvette in a spectrophotometer and monitor the absorbance at 260 nm at regular time intervals.[6]
-
Data Analysis : Plot the absorbance at 260 nm versus time. The initial slope of the curve is proportional to the rate of hydrolysis.[6]
Visualizations
Caption: Reaction pathway of this compound.
Caption: Troubleshooting workflow for low conjugation yield.
Caption: Logical relationships between key reaction variables.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. benchchem.com [benchchem.com]
- 7. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 8. This compound, 402958-62-7 | BroadPharm [broadpharm.com]
- 9. This compound | CAS:402958-62-7 | AxisPharm [axispharm.com]
- 10. help.lumiprobe.com [help.lumiprobe.com]
- 11. glenresearch.com [glenresearch.com]
Technical Support Center: 6-(tert-Butoxy)-6-oxohexanoic NHS ester (Boc-Ado-OSu)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 6-(tert-Butoxy)-6-oxohexanoic NHS ester (Boc-Ado-OSu). This guide will help you navigate potential side reactions and byproducts to ensure successful conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of this compound?
The primary reaction of this compound (Boc-Ado-OSu) is the nucleophilic acyl substitution with a primary amine (-NH₂). This reaction forms a stable amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct. In protein modification, the primary targets are the N-terminal α-amino group of the polypeptide chain and the ε-amino group of lysine residues.[] This reaction is most efficient in the pH range of 7.2 to 8.5.
Q2: What is the most common side reaction when using Boc-Ado-OSu?
The most significant and common side reaction is the hydrolysis of the NHS ester.[] In an aqueous environment, water molecules can act as nucleophiles and attack the ester, leading to the formation of the unreactive 6-(tert-Butoxy)-6-oxohexanoic acid and N-hydroxysuccinimide (NHS). This directly competes with the desired reaction with the amine (aminolysis) and reduces the conjugation efficiency. The rate of hydrolysis is highly dependent on the pH, increasing significantly with higher alkalinity.
Q3: Can the tert-butoxy protecting group cause side reactions?
The tert-butoxycarbonyl (Boc) group is generally stable under the neutral to slightly basic conditions (pH 7.2-8.5) required for the NHS ester-amine reaction.[2][3] The primary concern with the Boc group is its lability under acidic conditions. Accidental exposure to a low pH environment could lead to the premature cleavage of the tert-butyl group, yielding a free carboxylic acid. However, this is not a typical side reaction under standard NHS ester conjugation protocols.
Q4: Can Boc-Ado-OSu react with other functional groups on a protein?
While NHS esters are highly selective for primary amines, they can react with other nucleophilic amino acid side chains, although these reactions are generally less efficient and the resulting bonds are often less stable.[4][5] These potential side reactions include:
-
Hydroxyl groups (-OH): Serine, threonine, and tyrosine residues can react to form unstable ester linkages that are susceptible to hydrolysis.[5]
-
Sulfhydryl groups (-SH): Cysteine residues can form less stable thioester bonds.
-
Imidazole group: The imidazole ring of histidine can also show some reactivity.
These side reactions are more likely to occur at higher pH values or with prolonged reaction times.
Troubleshooting Guide
This guide addresses common issues encountered during conjugation experiments with this compound.
Issue 1: Low or No Conjugation Efficiency
| Possible Cause | Recommended Solution |
| Hydrolyzed Boc-Ado-OSu Reagent | The NHS ester is moisture-sensitive. Always allow the reagent vial to warm to room temperature before opening to prevent condensation. Prepare stock solutions in anhydrous DMSO or DMF immediately before use. Avoid using old stock solutions or those that have undergone multiple freeze-thaw cycles. |
| Incorrect Buffer pH | The optimal pH range for NHS ester reactions is 7.2-8.5. A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate the hydrolysis of the NHS ester. Use a calibrated pH meter to verify that the reaction buffer is within the optimal range, ideally between 8.3 and 8.5. |
| Incompatible Buffer | Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for reaction with the NHS ester. Perform a buffer exchange to a compatible buffer like phosphate-buffered saline (PBS), HEPES, or borate buffer before the labeling reaction. |
| Low Protein/Target Molecule Concentration | At low concentrations of the target amine, the competing hydrolysis reaction can dominate. If possible, increase the concentration of your protein or target molecule (a concentration of at least 2 mg/mL is often recommended for proteins). You can also try increasing the molar excess of the Boc-Ado-OSu. |
| Steric Hindrance | If the primary amines on the target molecule are sterically hindered, the reaction may be slow. Consider using a linker with a longer spacer arm if applicable, or optimize reaction time and temperature. |
Issue 2: High Background or Non-Specific Staining in Downstream Applications
| Possible Cause | Recommended Solution |
| Excess Unreacted Boc-Ado-OSu or Byproducts | Incomplete removal of the unreacted NHS ester or its hydrolysis byproduct can lead to high background. Ensure thorough purification of the conjugate using methods like size-exclusion chromatography (e.g., desalting column) or dialysis. |
| Precipitation of the Reagent | If the concentration of the organic solvent (DMSO or DMF) used to dissolve the Boc-Ado-OSu is too high in the final reaction mixture (typically >10%), the reagent may precipitate. Add the stock solution slowly while gently stirring the target molecule solution. |
Issue 3: Unexpected Byproducts Detected by Mass Spectrometry
| Possible Cause | Expected Mass Change | Troubleshooting |
| Hydrolysis of NHS Ester | No change to the target molecule. | This is the most common byproduct. Optimize reaction conditions to favor aminolysis (see Issue 1). |
| Reaction with Water (Hydrolyzed Reagent) | N/A (reagent is inactivated) | Use fresh, anhydrous reagents and solvents. |
| Reaction with Hydroxyl Groups (Ser, Thr, Tyr) | Addition of 6-(tert-Butoxy)-6-oxohexanoic acid mass. | The resulting ester bond is less stable. Consider quenching the reaction with a primary amine like Tris or glycine to hydrolyze these unstable esters. |
| Cleavage of tert-Butoxy Group | Loss of 56 Da (isobutylene) from the conjugated molecule. | This is unlikely under standard, slightly basic reaction conditions. Ensure no acidic conditions are introduced during the reaction or workup. |
Quantitative Data Summary
| Parameter | Effect on Aminolysis (Desired Reaction) | Effect on Hydrolysis (Side Reaction) | Recommendation for Boc-Ado-OSu |
| pH | Increases with pH (deprotonation of amine) | Increases significantly at higher pH | Optimal range: 7.2 - 8.5; a starting point of 8.3 is often effective. |
| Temperature | Increases with temperature | Increases with temperature | Room temperature for 1-4 hours or 4°C overnight are common starting points. |
| Amine Concentration | Increases with higher concentration | Becomes less competitive at higher amine concentrations | Use the highest practical concentration of the target molecule. |
| Boc-Ado-OSu Concentration | Increases with higher concentration | Rate is independent of amine concentration | Use a molar excess of the NHS ester (e.g., 10-20 fold), but optimize to avoid excess waste and potential for side reactions. |
| Presence of Water | No direct effect | Primary reactant for hydrolysis | Use anhydrous solvents for stock solutions and minimize water content where possible. |
Half-life of NHS Esters at Various pH and Temperatures (General Data)
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4 - 5 hours[6] |
| 8.6 | 4 | 10 minutes[6] |
This data is for general NHS esters and should be used as an estimate for the behavior of this compound.
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with Boc-Ado-OSu
-
Protein Preparation: Ensure the protein is in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 2-10 mg/mL. If the buffer contains primary amines, perform a buffer exchange.
-
Boc-Ado-OSu Solution Preparation: Immediately before use, dissolve the Boc-Ado-OSu in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.
-
Conjugation Reaction:
-
Adjust the pH of the protein solution to 8.3-8.5 by adding a small amount of a suitable base (e.g., 1 M sodium bicarbonate).
-
Calculate the required volume of the Boc-Ado-OSu stock solution to achieve the desired molar excess (a 10-20 fold molar excess is a common starting point).
-
While gently stirring the protein solution, add the Boc-Ado-OSu stock solution.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.
-
-
Quenching the Reaction (Optional): To stop the reaction, add a quenching reagent containing a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes.
-
Purification of the Conjugate: Remove the excess unreacted Boc-Ado-OSu and byproducts (e.g., N-hydroxysuccinimide and hydrolyzed reagent) by size-exclusion chromatography (e.g., a desalting column) or dialysis.
Protocol 2: Testing the Reactivity of Boc-Ado-OSu Reagent
This protocol can be used to assess whether the Boc-Ado-OSu reagent has been hydrolyzed and is no longer active. The principle is based on measuring the release of N-hydroxysuccinimide (NHS) upon hydrolysis, which absorbs light at approximately 260 nm.
-
Prepare Reagent Solution: Dissolve 1-2 mg of the Boc-Ado-OSu reagent in 2 mL of an amine-free buffer (e.g., phosphate buffer, pH 7-8). If not fully soluble, first dissolve in a small amount of anhydrous DMSO or DMF and then add the buffer.
-
Initial Absorbance: Measure the absorbance of the solution at 260 nm (A_initial).
-
Induce Hydrolysis: Add a small volume of a mild base (e.g., 100 µL of 0.5-1.0 N NaOH) to 1 mL of the reagent solution. Vortex for 30 seconds.
-
Final Absorbance: Promptly measure the absorbance of the base-hydrolyzed solution at 260 nm (A_final).
-
Analysis: A significant increase in absorbance (A_final > A_initial) indicates that the NHS ester was active and has been hydrolyzed to release NHS. If there is little to no change in absorbance, the reagent has likely already been hydrolyzed.
Visualizations
Caption: Desired aminolysis reaction vs. the competing hydrolysis side reaction of Boc-Ado-OSu.
Caption: Troubleshooting workflow for low conjugation efficiency with Boc-Ado-OSu.
References
- 2. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. tert-Butyl Ethers [organic-chemistry.org]
- 5. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]
how to improve solubility of "6-(tert-Butoxy)-6-oxohexanoic NHS ester"
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 6-(tert-Butoxy)-6-oxohexanoic NHS ester during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in dissolving this compound?
A1: Like many non-sulfonated N-hydroxysuccinimide (NHS) esters, this compound has limited solubility in aqueous buffers.[1][2] This often requires initial dissolution in a water-miscible organic solvent before its addition to the aqueous reaction mixture.[3][4][5]
Q2: Which organic solvents are recommended for dissolving this NHS ester?
A2: Anhydrous (dry) dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are the most commonly recommended solvents.[3][4][6][7] It is crucial to use high-quality, amine-free grades of these solvents to prevent premature degradation of the NHS ester.[4][5] N,N'-dimethylacetamide (DMA or DMAC) can also be considered as a more stable alternative to DMF.[7]
Q3: What is the impact of pH on the stability and reactivity of the NHS ester?
A3: The pH of the reaction buffer is a critical factor. The optimal pH for the reaction with primary amines is between 7.2 and 8.5.[1][5][8][]
-
Below pH 7.2: The primary amine is protonated, reducing its nucleophilicity and slowing the reaction rate.[8]
-
Above pH 8.5: The NHS ester becomes increasingly susceptible to hydrolysis, where it reacts with water and becomes inactive.[1][4][8][10] This competing hydrolysis reaction reduces the efficiency of the desired conjugation.[3][4]
Q4: How should this compound be stored?
A4: Due to its moisture sensitivity, the compound should be stored in a desiccated environment at -20°C.[3][6][11] Before use, the vial must be allowed to equilibrate to room temperature before opening to prevent moisture from condensing onto the reagent.[3][6][12]
Q5: Can I prepare a stock solution of the NHS ester and store it for future use?
A5: It is highly recommended to prepare fresh solutions of the NHS ester immediately before each experiment.[3][6][12] NHS esters are unstable in solution, especially in the presence of any moisture. If a stock solution in anhydrous DMSO or DMF is prepared, it should be used promptly. Avoid repeated freeze-thaw cycles.[3]
Troubleshooting Guide: Poor Solubility and Low Reaction Yield
This guide addresses common issues encountered when using this compound.
Issue 1: The NHS ester does not dissolve in the reaction buffer.
| Potential Cause | Recommended Solution |
| Inherent low aqueous solubility | This is expected for a non-sulfonated NHS ester.[2] Do not attempt to dissolve it directly in aqueous buffers. |
| Precipitation upon addition to aqueous buffer | The concentration of the NHS ester stock solution may be too high, or it was added too quickly. |
Issue 2: Low or no yield of the desired conjugate.
| Potential Cause | Recommended Solution |
| Hydrolysis of the NHS ester | Ensure proper storage and handling to prevent moisture exposure.[6] Prepare the NHS ester solution immediately before use.[12] Verify the pH of the reaction buffer is within the optimal 7.2-8.5 range.[5][8] |
| Suboptimal pH of the reaction buffer | Confirm the buffer pH is between 7.2 and 8.5. A pH that is too low will result in unreactive, protonated amines, while a pH that is too high will accelerate hydrolysis.[8] |
| Presence of primary amines in the buffer | Buffers like Tris or glycine contain primary amines that will compete with the target molecule for reaction with the NHS ester.[1] Use amine-free buffers such as Phosphate-Buffered Saline (PBS), HEPES, or borate buffer.[6] |
| Inactive NHS Ester | If the reagent is old or has been handled improperly, it may have hydrolyzed. You can test the activity of your NHS ester by measuring the release of NHS at 260 nm after intentional hydrolysis with a base.[3][13] |
Quantitative Data Summary
The stability of NHS esters is highly dependent on pH. The following table summarizes the half-life of a typical NHS ester at different pH values and temperatures.
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours[1][10] |
| 8.6 | 4 | 10 minutes[1][10] |
This data illustrates the increased rate of hydrolysis at a more alkaline pH.
Experimental Protocols
Protocol 1: General Procedure for Dissolving this compound
-
Allow the vial of this compound to warm to room temperature before opening.[12]
-
Prepare a stock solution by dissolving the required amount of the NHS ester in a small volume of high-quality, anhydrous DMSO or DMF.[3][4] For example, a 10 mg/mL stock solution.
-
Vortex the solution until the NHS ester is completely dissolved.
-
This stock solution should be used immediately.[12]
Protocol 2: General Protocol for Labeling a Protein
-
Prepare the Protein Solution: Dissolve the protein in an amine-free reaction buffer (e.g., 0.1 M sodium phosphate, pH 7.2-8.5) at a concentration of 1-2 mg/mL.[3][8]
-
Prepare the NHS Ester Solution: Immediately before use, prepare a stock solution of the NHS ester in anhydrous DMSO or DMF as described in Protocol 1.[3]
-
Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS ester stock solution to the protein solution.[8] Add the stock solution drop-wise while gently stirring to avoid precipitation.[12] Ensure the final concentration of the organic solvent is less than 10%.[3][6]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[8]
-
Quenching: Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.[1]
-
Purification: Remove the excess, unreacted labeling reagent and byproducts by gel filtration or dialysis.[8]
Visualizations
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. covachem.com [covachem.com]
- 3. benchchem.com [benchchem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 10. help.lumiprobe.com [help.lumiprobe.com]
- 11. This compound, 402958-62-7 | BroadPharm [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Purification of Proteins Labeled with "6-(tert-Butoxy)-6-oxohexanoic NHS ester"
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with "6-(tert-Butoxy)-6-oxohexanoic NHS ester" for protein labeling and purification.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling my protein with this compound?
A1: The optimal pH for the reaction between an NHS ester and a primary amine on a protein is between 8.3 and 8.5.[1][2][3] At a lower pH, the amine group is protonated and less reactive, while at a higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, which can lower the yield of your labeled protein.[1][2][3][4]
Q2: What buffers should I use for the labeling reaction?
A2: It is crucial to use a buffer that does not contain primary amines, which would compete with your protein for reaction with the NHS ester.[1][5] Commonly used buffers include 0.1 M sodium bicarbonate or phosphate-buffered saline (PBS) adjusted to pH 8.3-8.5.[1][2][3][6] Avoid buffers such as Tris or glycine.[1][5]
Q3: How much "this compound" should I use for my labeling reaction?
A3: A common starting point is to use a 10- to 20-fold molar excess of the NHS ester over the protein.[4] However, the optimal molar ratio may need to be determined empirically for your specific protein and desired degree of labeling.[4]
Q4: The NHS ester is not dissolving well in my aqueous reaction buffer. What should I do?
A4: NHS esters can have poor solubility in aqueous solutions.[2] You can first dissolve the "this compound" in an anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before adding it to the protein solution.[1][2][6] Ensure the final concentration of the organic solvent in the reaction mixture is typically less than 10% to avoid protein precipitation.[1][4]
Q5: What are the best methods to remove unreacted "this compound" after the labeling reaction?
A5: The most common methods for purifying the labeled protein from unreacted NHS ester are size exclusion chromatography (SEC), also known as gel filtration, and dialysis.[2][4][6][7] Tangential flow filtration (TFF) is also an option, particularly for larger scale preparations.[4] The choice of method depends on factors like sample volume, protein concentration, and required purity.[4][7]
Q6: What is the purpose of the tert-butyl ester group on this labeling reagent?
A6: The "this compound" contains a tert-butyl ester group which can be deprotected under acidic conditions to reveal a carboxylic acid.[8][9][10][11] This dual functionality allows for the introduction of a protected carboxylic acid onto a protein, which can then be deprotected in a subsequent step for further modifications.
Troubleshooting Guides
Problem 1: Low Labeling Efficiency
If you observe a low degree of labeling, consider the following potential causes and solutions.
| Potential Cause | Recommended Solution |
| Incorrect Buffer pH | Verify that the reaction buffer pH is within the optimal range of 8.3-8.5 using a calibrated pH meter.[1][5] |
| Presence of Competing Amines | Ensure your protein solution is free from amine-containing buffers (e.g., Tris, glycine) by performing a buffer exchange into a recommended buffer like PBS or sodium bicarbonate.[1][5] |
| Hydrolyzed NHS Ester | The NHS ester is sensitive to moisture.[5] Always allow the reagent vial to warm to room temperature before opening to prevent condensation.[1][5] Prepare fresh stock solutions in anhydrous DMSO or DMF immediately before use.[1][5] |
| Insufficient Molar Excess of NHS Ester | An insufficient amount of the NHS ester will result in a low degree of labeling. A common starting point is an 8- to 20-fold molar excess of the ester over the protein, but this may need to be optimized for your specific protein.[1] |
| Inaccessible Primary Amines on the Protein | The primary amines (N-terminus and lysine residues) on your protein may be sterically hindered or buried within the protein's structure.[5] If possible, assess the accessibility of lysine residues from the protein's structure. |
Problem 2: Protein Precipitation or Aggregation During Labeling
Protein precipitation can occur during the labeling reaction. Here are some common causes and how to address them.
| Potential Cause | Recommended Solution |
| High Concentration of Organic Solvent | Keep the volume of the organic solvent (DMSO or DMF) used to dissolve the NHS ester to a minimum, typically less than 10% of the total reaction volume.[4] |
| High Dye-to-Protein Ratio | Over-labeling can alter the protein's surface properties and lead to aggregation.[12] Try reducing the molar excess of the NHS ester in the reaction.[4] |
| Inherent Protein Instability | Some proteins are prone to aggregation under the labeling conditions. Consider adding stabilizing agents like glycerol (5-20%) to the reaction mixture.[12] |
| Suboptimal Buffer Conditions | An incorrect pH can affect protein stability. Ensure the buffer pH is optimal for both the labeling reaction and your protein's stability.[12] |
Problem 3: Presence of Unreacted Label After Purification
If you detect unreacted "this compound" in your purified protein sample, your purification step may have been inefficient.
| Potential Cause | Recommended Solution |
| Inefficient Purification | For size exclusion chromatography, ensure the column provides adequate resolution to separate your protein from the smaller NHS ester.[4] For dialysis, ensure the molecular weight cut-off (MWCO) of the membrane is appropriate to retain your protein while allowing the small molecule to diffuse out, and perform sufficient buffer changes.[13] |
| Column Overload (for SEC) | Applying too much sample volume to a desalting or spin column can lead to inefficient separation.[7] Do not exceed the recommended sample volume for your column, which is often 2-5% of the total column volume for optimal resolution.[4][13] |
| Insufficient Dialysis Time or Buffer Volume | For dialysis, ensure you are using a sufficiently large volume of dialysis buffer (at least 200 times the sample volume) and perform at least three buffer changes over several hours or overnight.[7] |
Experimental Protocols
General Protocol for Protein Labeling with this compound
-
Buffer Exchange: Ensure your protein is in an amine-free buffer, such as 0.1 M sodium bicarbonate, pH 8.3-8.5.[1] The recommended protein concentration is 1-10 mg/mL.[1] If your protein is in an incompatible buffer (e.g., Tris), perform a buffer exchange using dialysis or a desalting column.
-
Prepare NHS Ester Stock Solution: Allow the vial of "this compound" to warm to room temperature before opening.[1] Immediately before use, dissolve the ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).[12]
-
Labeling Reaction: While gently vortexing, slowly add a 10- to 20-fold molar excess of the dissolved NHS ester to the protein solution.[4]
-
Incubation: Incubate the reaction for 1 hour at room temperature or overnight at 4°C, protected from light.[5][12]
-
Purification: Immediately after incubation, proceed with the purification of the labeled protein to remove unreacted NHS ester and byproducts using a method such as size exclusion chromatography or dialysis.[4]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. lumiprobe.com [lumiprobe.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | Epigenetic Therapeutic Targets [epigenetic-targets.com]
- 9. This compound, 402958-62-7 | BroadPharm [broadpharm.com]
- 10. 6-(tert-Butoxy)-6-oxohexanoic NHS ester_402958-62-7_新研博美 [xinyanbm.com]
- 11. This compound | CAS:402958-62-7 | AxisPharm [axispharm.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
preventing aggregation during "6-(tert-Butoxy)-6-oxohexanoic NHS ester" labeling
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering aggregation issues during the labeling of proteins and other biomolecules with 6-(tert-Butoxy)-6-oxohexanoic NHS ester.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a chemical reagent used for bioconjugation. It contains two key functional groups: an N-hydroxysuccinimide (NHS) ester and a tert-butyl ester.[1][2][3] The NHS ester reacts efficiently with primary amines, such as the side chains of lysine residues on proteins, to form stable amide bonds.[1][2][3][4] This reaction is typically performed at a neutral to slightly basic pH (7.2-8.5).[5][6][7][8] The tert-butyl ester group can be removed under acidic conditions, revealing a carboxylic acid.[1][2][3] This dual functionality makes it useful for creating linkers or modifying surfaces in a controlled manner.
Q2: What are the primary causes of protein aggregation during NHS ester labeling?
A2: Protein aggregation during labeling can be triggered by several factors:
-
Suboptimal Reaction Conditions: The pH, temperature, and buffer composition can all affect the stability of a protein.[6][8][9] A pH close to the protein's isoelectric point (pI) can reduce its solubility and lead to aggregation.[5][6][10]
-
High Concentrations: High concentrations of either the protein or the NHS ester reagent increase the likelihood of intermolecular interactions, which can lead to aggregation.[5][6][8][9]
-
Over-labeling: Modifying too many primary amines on a protein's surface can alter its charge and surface properties, potentially leading to reduced solubility and aggregation.[7]
-
Reagent Properties: The hydrophobicity of the labeling reagent can sometimes contribute to aggregation.[7] Adding the NHS ester, often dissolved in an organic solvent like DMSO or DMF, can also induce precipitation if not done carefully.[5][11]
Q3: What buffers are recommended for NHS ester labeling, and which should be avoided?
A3: It is crucial to use a buffer that does not contain primary amines, as these will compete with the target protein for reaction with the NHS ester.[5][6][11]
-
Recommended Buffers: Phosphate-buffered saline (PBS) at pH 7.2-7.4, sodium bicarbonate buffer (0.1 M, pH 8.3-8.5), and HEPES or borate buffers within the pH range of 7.2-8.5 are commonly used.[6]
-
Buffers to Avoid: Buffers containing Tris (tris(hydroxymethyl)aminomethane) or glycine should be avoided as they contain primary amines that will reduce labeling efficiency.[5][11]
Q4: How should this compound be stored and handled?
A4: NHS esters are sensitive to moisture.[11] They should be stored in a desiccated environment at -20°C.[2][11] Before use, the vial should be allowed to warm to room temperature before opening to prevent condensation.[11] It is best to prepare fresh solutions of the NHS ester in a high-quality, anhydrous organic solvent like DMSO or DMF immediately before each experiment.[11][12]
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition of NHS Ester
Symptom: The protein solution becomes cloudy or a precipitate forms immediately after the addition of the dissolved this compound.
Possible Causes & Solutions:
-
Localized High Reagent Concentration: Adding the NHS ester solution too quickly can create "hot spots" of high concentration, causing the protein to precipitate.
-
Reagent Insolubility: The NHS ester may not be fully soluble in the aqueous reaction buffer.
-
Buffer Incompatibility: The buffer conditions may be causing either the protein or the reagent to become insoluble.
-
Solution: Verify that the reaction buffer pH is at least one unit away from your protein's isoelectric point (pI) to maintain its solubility.[5][6] If the protein is sensitive to higher pH, consider performing the reaction at a lower pH (e.g., 7.4), although this may require a longer incubation time.[7]
-
Issue 2: Gradual Aggregation During the Labeling Reaction
Symptom: The solution becomes increasingly turbid, or visible aggregates form over the course of the incubation period.
Possible Causes & Solutions:
-
Over-labeling: A high molar excess of the NHS ester can lead to an excessive degree of labeling, altering the protein's surface properties and promoting aggregation.[5]
-
Solution: Perform a titration experiment with varying molar ratios of NHS ester to protein (e.g., 5:1, 10:1, 20:1) to find the optimal ratio that achieves the desired labeling without causing aggregation.[5]
-
-
Protein Instability: The protein may not be stable under the required reaction conditions (e.g., pH, temperature).
-
High Protein Concentration: Higher protein concentrations increase the likelihood of intermolecular interactions.
-
Intermolecular Cross-linking: Although this compound is monofunctional, impurities in the reagent could potentially cause cross-linking.
-
Solution: Use high-quality reagents to minimize the risk of bifunctional impurities.[5]
-
Data and Protocols
Table 1: Recommended Reaction Conditions for NHS Ester Labeling
| Parameter | Recommended Range | Rationale |
| Protein Concentration | 1-10 mg/mL[6][11] | Higher concentrations can improve labeling efficiency but may increase the risk of aggregation. |
| Molar Excess of NHS Ester | 5-20 fold[5][6] | Start with a lower ratio for proteins prone to aggregation. |
| Reaction pH | 7.2 - 8.5[5][6][7][8] | Balances efficient amine reaction with protein stability and minimizes NHS-ester hydrolysis. A common starting point is pH 8.3-8.5.[5][11][12] |
| Reaction Temperature | 4°C to Room Temperature (25°C)[5][6] | Lower temperatures can improve protein stability but may require longer incubation times. |
| Incubation Time | 1-4 hours[7][12][13] | Dependent on temperature and pH. Longer times are needed for lower temperatures. |
Table 2: Stabilizing Additives to Prevent Aggregation
If optimizing reaction conditions is insufficient, the addition of stabilizing excipients to the reaction buffer can help maintain protein stability.
| Additive Class | Examples | Typical Concentration | Mechanism of Action |
| Sugars/Polyols | Sucrose, Trehalose, Glycerol | 5-10% (w/v)[5][9] | Increase protein stability through preferential exclusion. |
| Amino Acids | Arginine, Glycine | 50-100 mM[5][9] | Suppress non-specific protein-protein interactions. |
| Non-ionic Surfactants | Polysorbate 20, Polysorbate 80 | 0.01-0.05% (v/v)[9] | Reduce surface tension and prevent surface-induced aggregation. |
General Protocol for Labeling with this compound
This protocol provides a general framework. Optimization of the molar ratio of the NHS ester to the protein, protein concentration, and incubation time may be necessary for your specific application.
-
Protein and Buffer Preparation: a. Perform a buffer exchange to ensure the protein is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5).[11] b. Adjust the protein concentration to 1-10 mg/mL.[11] Keep the protein solution on ice.
-
NHS Ester Solution Preparation: a. Immediately before use, allow the vial of this compound to equilibrate to room temperature.[11] b. Dissolve the NHS ester in a high-quality, anhydrous organic solvent such as DMSO or DMF to a stock concentration (e.g., 10 mM).[11]
-
Labeling Reaction: a. While gently stirring, slowly add the calculated volume of the dissolved NHS ester to the protein solution.[5] b. Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.[7]
-
Purification: a. Remove excess, unreacted NHS ester and byproducts using a desalting column (e.g., Sephadex G-25) or through dialysis against a suitable storage buffer.[7] b. If aggregation has occurred, purify the labeled protein immediately using size-exclusion chromatography (SEC) to remove aggregates.[6]
References
- 1. This compound | Epigenetic Therapeutic Targets [epigenetic-targets.com]
- 2. This compound, 402958-62-7 | BroadPharm [broadpharm.com]
- 3. This compound | CAS:402958-62-7 | AxisPharm [axispharm.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. lumiprobe.com [lumiprobe.com]
incomplete tert-butyl deprotection of "6-(tert-Butoxy)-6-oxohexanoic NHS ester"
Welcome to the technical support center for the tert-butyl deprotection of "6-(tert-Butoxy)-6-oxohexanoic NHS ester". This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the removal of the tert-butyl protecting group to yield the free carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for deprotecting the tert-butyl ester of "this compound"?
The most common and effective method for the deprotection of a tert-butyl ester is acid-catalyzed cleavage using Trifluoroacetic Acid (TFA).[1][2] This is typically performed in a solution of TFA and a co-solvent like dichloromethane (DCM).
Q2: Why is my tert-butyl deprotection incomplete?
Incomplete deprotection can be caused by several factors:
-
Insufficient Acid: Ensure a sufficient excess of a strong acid like TFA is used. A typical concentration is a 20-50% solution of TFA in DCM.[3]
-
Inadequate Reaction Time or Temperature: The reaction may not have been allowed to proceed long enough. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3] Most deprotections are complete within 1-2 hours at room temperature.[1][3]
-
Poor Substrate Solubility: Ensure the starting material is fully dissolved in the reaction solvent.[4]
Q3: I'm observing a side product with a mass increase of +56 Da. What is it and how can I prevent it?
This common side product is due to the alkylation of nucleophilic sites on your molecule by the tert-butyl cation that is generated during the deprotection.[4][5] To prevent this, "scavengers" are added to the reaction mixture to trap the tert-butyl cation.[4][5]
Q4: What are common scavengers and when should I use them?
Common scavengers include triisopropylsilane (TIS) and water.[5] The choice of scavenger depends on the specific nucleophilic residues in your molecule. For instance, TIS is a highly effective carbocation scavenger.[4]
Q5: How do I remove the TFA and scavengers after the reaction is complete?
After the reaction, the excess TFA and volatile scavengers can be removed under reduced pressure using a rotary evaporator.[1] To ensure complete removal of residual TFA, co-evaporation with a solvent like toluene is recommended.[1] The product can then be precipitated by adding cold diethyl ether.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Incomplete Deprotection | Insufficient acid concentration or reaction time. | Increase the concentration of TFA (e.g., to 50% in DCM) and/or extend the reaction time. Monitor progress by TLC or LC-MS.[1][2][3] |
| Poor solubility of the starting material. | Ensure the substrate is fully dissolved. If necessary, consider a different co-solvent. | |
| Formation of Side Products (+56 Da) | Alkylation by the tert-butyl cation byproduct. | Add a scavenger, such as triisopropylsilane (TIS) or water, to the reaction mixture to trap the tert-butyl cation.[4][5] |
| Difficulty in Isolating the Product | The product is the TFA salt, which may be an oil. | Precipitate the product from the concentrated reaction mixture by adding cold diethyl ether. Collect the precipitate by filtration or centrifugation.[1] |
| Residual TFA interferes with downstream applications. | After evaporation, co-evaporate the residue with toluene (3x) to remove traces of TFA.[1] Alternatively, perform a salt exchange.[6] | |
| NHS Ester Hydrolysis | Presence of water in the reaction or workup. | Use anhydrous solvents and reagents. During workup, minimize contact with aqueous basic solutions if the NHS ester needs to be preserved for subsequent reactions. |
Experimental Protocols
Protocol 1: Standard TFA-mediated Deprotection
This protocol describes a general procedure for the deprotection of "this compound" using TFA in DCM.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Cold Diethyl Ether
-
Rotary Evaporator
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Dissolve the "this compound" in anhydrous DCM (e.g., at a concentration of 0.1 M) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an equal volume of TFA to the solution to achieve a 1:1 (v/v) mixture (approximately 50% TFA).[1]
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours.[1]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[1][3]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[1]
-
For complete removal of TFA, co-evaporate with toluene (3 x 10 mL).[1]
-
Dissolve the resulting crude product in a minimal amount of DCM and precipitate the product by adding cold diethyl ether.[1]
-
Collect the precipitate by filtration or centrifugation and wash with cold diethyl ether.[1]
-
Dry the purified product under vacuum.
Protocol 2: Deprotection with Scavengers to Prevent Side Reactions
This protocol is recommended when dealing with molecules containing nucleophilic functional groups susceptible to alkylation by the tert-butyl cation.
Materials:
-
Same as Protocol 1, with the addition of a scavenger (e.g., Triisopropylsilane - TIS).
Procedure:
-
Follow steps 1 and 2 from Protocol 1.
-
Add the scavenger to the reaction mixture. A common scavenger cocktail is 95% TFA, 2.5% water, and 2.5% TIS.
-
Slowly add the TFA (or scavenger cocktail) to the solution at 0 °C.
-
Proceed with steps 4-11 from Protocol 1.
Diagrams
Caption: Experimental workflow for tert-butyl deprotection.
Caption: Deprotection mechanism and side reaction pathway.
References
"6-(tert-Butoxy)-6-oxohexanoic NHS ester" reaction troubleshooting guide
Welcome to the technical support center for 6-(tert-Butoxy)-6-oxohexanoic NHS ester. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments involving this reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a chemical reagent that contains two reactive functional groups: a tert-butyl ester and an N-hydroxysuccinimide (NHS) ester.[1][2] Its primary application is in bioconjugation and chemical synthesis, where the NHS ester group reacts efficiently and specifically with primary amines (e.g., the side chain of lysine residues in proteins) under neutral to slightly basic conditions to form a stable covalent amide bond.[1][2][3] The tert-butyl group serves as a protecting group that can be removed under acidic conditions to reveal a carboxylic acid, which can then be used for subsequent reactions.[1][2]
Q2: What is the optimal pH for reacting this compound with primary amines?
The optimal pH range for the reaction of NHS esters with primary amines is typically between 7.2 and 8.5.[4][5] Within this range, the primary amine groups are sufficiently deprotonated and nucleophilic to react with the NHS ester. At a lower pH, the amine groups are protonated and thus less reactive. At a pH above 8.5, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired conjugation reaction.[4][6]
Q3: Which buffers should I use for the conjugation reaction?
It is crucial to use amine-free buffers for the conjugation reaction.[4] Buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, will compete with the target molecule for reaction with the NHS ester and should be avoided.[7] Recommended buffers include phosphate-buffered saline (PBS), HEPES, and borate buffer.[4]
Q4: How should I store this compound?
This compound should be stored at -20°C in a desiccated environment to prevent moisture contamination.[2] Before use, it is important to allow the vial to warm to room temperature before opening to prevent condensation of moisture onto the reagent, which can lead to hydrolysis.[8]
Q5: Can I store solutions of this compound?
It is highly recommended to prepare solutions of the NHS ester immediately before use.[4] NHS esters are susceptible to hydrolysis in aqueous solutions and even in anhydrous organic solvents like DMSO or DMF over time.[8][9] If a stock solution must be prepared, it should be made in anhydrous DMSO or DMF and used as soon as possible.[4] Storage of stock solutions is not recommended.[10]
Troubleshooting Guide
Low conjugation yield, protein precipitation, and non-specific reactions are common issues encountered during experiments with NHS esters. The following table provides a guide to troubleshooting these problems.
| Problem | Possible Cause | Recommended Solution |
| Low Conjugation Yield | Hydrolysis of the NHS ester: The reagent was exposed to moisture before or during the reaction. | - Store the reagent under desiccated conditions at -20°C. - Allow the vial to warm to room temperature before opening. - Prepare fresh stock solutions in anhydrous DMSO or DMF immediately before use.[4] |
| Incorrect buffer pH: The pH of the reaction buffer is too low (amines are protonated) or too high (hydrolysis is accelerated). | - Ensure the reaction buffer pH is within the optimal range of 7.2-8.5.[4] | |
| Presence of competing primary amines: The buffer or sample contains molecules with primary amines (e.g., Tris, glycine). | - Use an amine-free buffer such as PBS, HEPES, or borate buffer.[4] - If necessary, perform a buffer exchange of your sample before the reaction. | |
| Insufficient molar excess of the NHS ester: The amount of NHS ester is not sufficient to achieve the desired level of labeling. | - Increase the molar excess of the NHS ester to the target molecule. A 10- to 20-fold molar excess is a common starting point.[4] | |
| Protein Precipitation | High concentration of organic solvent: The final concentration of DMSO or DMF in the reaction mixture is too high. | - Ensure the final concentration of the organic solvent is typically less than 10%.[4] |
| High degree of labeling: Excessive modification of the protein alters its properties and leads to aggregation. | - Reduce the molar excess of the NHS ester in the reaction to control the number of modifications per protein molecule.[4] | |
| Hydrophobicity of the NHS ester: The addition of the hydrophobic tert-butoxy group may decrease the solubility of the conjugate. | - Consider using a more hydrophilic linker if solubility is a persistent issue. | |
| Non-specific Reactions | Reaction with other nucleophiles: NHS esters can react with other nucleophilic groups such as hydroxyls (serine, threonine, tyrosine) and sulfhydryls (cysteine), although to a lesser extent than with primary amines. | - Optimize the reaction pH to favor reaction with primary amines (pH 7.2-8.5). - Be aware that the resulting ester and thioester linkages are less stable than the amide bond.[4] |
Experimental Protocols
General Protocol for Protein Conjugation
This protocol provides a general guideline for the conjugation of this compound to a protein. Optimization may be required for specific applications.
-
Reagent Preparation:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.[4]
-
Prepare the protein solution in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-10 mg/mL.[5]
-
-
Conjugation Reaction:
-
Calculate the required amount of the NHS ester stock solution to achieve the desired molar excess (a 10- to 20-fold molar excess is a common starting point).[4]
-
Add the calculated volume of the NHS ester stock solution to the protein solution while gently vortexing.[5]
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[4]
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, a quenching reagent with a primary amine, such as Tris or glycine, can be added to a final concentration of 50-100 mM.
-
-
Purification of the Conjugate:
-
Remove unreacted NHS ester and byproducts by gel filtration (e.g., Sephadex G-25), dialysis, or chromatography.[5]
-
Deprotection of the tert-Butyl Group
-
Dissolve the purified conjugate in a suitable solvent.
-
Add an acid, such as trifluoroacetic acid (TFA), to the solution.
-
Stir the reaction at room temperature until the deprotection is complete (monitor by an appropriate analytical method such as TLC or LC-MS).
-
Remove the acid and byproducts by evaporation, precipitation, or chromatography.
Visualizing the Workflow
The following diagram illustrates the general workflow for a bioconjugation experiment using this compound.
Caption: Experimental workflow for bioconjugation.
Quantitative Data Summary
The stability of NHS esters is highly dependent on pH and temperature. The following table summarizes the half-life of generic NHS esters, which can be used as an approximation for the behavior of this compound.
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours[6] |
| 8.6 | 4 | 10 minutes[6] |
| 7.0 | Room Temp | Hours[8] |
| 9.0 | Room Temp | Minutes[8] |
Note: This data is for general NHS esters and the specific hydrolysis rate of this compound may vary. It is always recommended to use freshly prepared solutions for the best results.
References
- 1. This compound | TBE Tick-borne encephalitis [tbe-info.com]
- 2. This compound, 402958-62-7 | BroadPharm [broadpharm.com]
- 3. 6-(tert-Butoxy)-6-oxohexanoic NHS ester_402958-62-7_新研博美 [xinyanbm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. furthlab.xyz [furthlab.xyz]
Validation & Comparative
A Head-to-Head Comparison: 6-(tert-Butoxy)-6-oxohexanoic NHS Ester Versus Other NHS Esters for Protein Labeling
For researchers, scientists, and drug development professionals navigating the complex landscape of protein modification, the choice of a suitable labeling reagent is paramount. N-Hydroxysuccinimide (NHS) esters are a cornerstone of bioconjugation, enabling the covalent attachment of reporters, tags, and therapeutic payloads to proteins. This guide provides an objective comparison of "6-(tert-Butoxy)-6-oxohexanoic NHS ester" with other commonly used NHS esters, supported by experimental data and detailed methodologies to inform your selection process.
At the heart of protein labeling with NHS esters is the robust and efficient reaction between the NHS ester and primary amines (the N-terminus and the ε-amino group of lysine residues) on the protein surface. This reaction, which proceeds optimally at a pH of 7.2-8.5, results in the formation of a stable amide bond. However, the diverse array of available NHS esters, each with unique spacer arms and functionalities, presents a challenge in selecting the optimal reagent for a specific application. This guide focuses on the distinct characteristics of this compound and how it compares to other conventional NHS esters.
The Contenders: A Look at the Chemistry
This compound is distinguished by its aliphatic spacer arm containing a tert-butoxycarbonyl (Boc) protecting group. This tert-butyl ester moiety is stable under the conditions of the initial protein labeling reaction but can be selectively cleaved under acidic conditions, such as with trifluoroacetic acid (TFA). This acid-labile feature introduces the potential for multi-step labeling or modification strategies, where the removal of the tert-butoxy group unmasks a carboxylic acid for subsequent conjugation.
Standard NHS Esters encompass a wide range of reagents with varying spacer arm lengths and compositions. These can be simple aliphatic chains of different lengths or incorporate polyethylene glycol (PEG) units to enhance solubility and reduce aggregation.[1]
Sulfo-NHS Esters are a class of water-soluble NHS esters that contain a sulfonate group on the N-hydroxysuccinimide ring. This modification renders them highly soluble in aqueous buffers and generally membrane-impermeable, making them ideal for labeling cell surface proteins without entering the cell.[2]
Performance Deep Dive: A Quantitative Comparison
The selection of an NHS ester is often dictated by its performance in key areas such as labeling efficiency, stability, and its impact on the labeled protein. The following tables summarize the key characteristics of these NHS ester classes.
Table 1: General Properties and Performance Characteristics of NHS Esters
| Feature | This compound | Standard NHS Esters (e.g., with aliphatic spacers) | Sulfo-NHS Esters |
| Solubility | Low in aqueous buffers; requires organic co-solvent (e.g., DMSO, DMF) | Generally low in aqueous buffers; requires organic co-solvent | High in aqueous buffers |
| Membrane Permeability | Permeable | Permeable | Impermeable |
| Spacer Arm | Aliphatic with an acid-cleavable tert-butyl ester | Variable (short to long aliphatic chains, PEGylated) | Variable (often PEGylated to further enhance solubility) |
| Primary Application | Two-step labeling strategies, introduction of a masked functional group | General protein labeling, crosslinking | Cell surface protein labeling |
| Key Advantage | Acid-cleavable protecting group allows for sequential modifications | Wide variety of spacer arms available for optimizing conjugation | High water solubility and membrane impermeability |
Table 2: Reaction and Stability Parameters
| Parameter | This compound | Standard NHS Esters | Sulfo-NHS Esters |
| Optimal Reaction pH | 7.2 - 8.5 | 7.2 - 8.5 | 7.2 - 8.5 |
| Competing Reaction | Hydrolysis of the NHS ester | Hydrolysis of the NHS ester | Hydrolysis of the NHS ester |
| Hydrolysis Half-life (pH 7, 0°C) | Not specifically reported, expected to be similar to standard NHS esters | ~4-5 hours[3] | Similar to standard NHS esters, but influenced by aqueous environment |
| Hydrolysis Half-life (pH 8.6, 4°C) | Not specifically reported, expected to be similar to standard NHS esters | ~10 minutes[3] | Similar to standard NHS esters |
| Cleavability of Linker | Acid-labile (tert-butyl ester) | Generally stable | Generally stable |
Experimental Corner: Protocols for Success
Reproducible and efficient protein labeling hinges on well-defined experimental protocols. Below are detailed methodologies for a standard NHS ester labeling procedure and a specialized two-step protocol for this compound.
Experimental Protocol 1: General Protein Labeling with NHS Esters
This protocol provides a general guideline for labeling proteins with standard or Sulfo-NHS esters.[4][5][6]
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, HEPES, Bicarbonate)
-
NHS ester or Sulfo-NHS ester
-
Anhydrous DMSO or DMF (for non-sulfonated NHS esters)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the chosen reaction buffer at a concentration of 1-10 mg/mL. The optimal pH is typically between 7.2 and 8.5.
-
Prepare NHS Ester Stock Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL. For Sulfo-NHS esters, dissolve directly in the reaction buffer.
-
Labeling Reaction: Add a 5- to 20-fold molar excess of the NHS ester stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C, protected from light.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted labeling reagent and byproducts by gel filtration using a desalting column or by dialysis against a suitable buffer.
Experimental Protocol 2: Two-Step Protein Labeling with this compound
This protocol outlines a two-step strategy involving initial labeling followed by deprotection of the tert-butyl group to reveal a carboxylic acid.
Step 1: Initial Protein Labeling
Follow the "General Protein Labeling with NHS Esters" protocol (Experimental Protocol 1) using this compound.
Step 2: Deprotection of the tert-Butoxy Group
Materials:
-
Labeled protein from Step 1
-
Trifluoroacetic acid (TFA)
-
Scavenger (e.g., water, triisopropylsilane - optional, but recommended to prevent side reactions)
-
Desalting column or dialysis cassette
Procedure:
-
Lyophilize Labeled Protein: If the labeled protein is in a buffer, lyophilize it to dryness.
-
Prepare Deprotection Cocktail: Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane. Handle TFA in a fume hood with appropriate personal protective equipment.
-
Deprotection Reaction: Resuspend the lyophilized labeled protein in the deprotection cocktail. The reaction is typically carried out for 1-2 hours at room temperature.
-
Removal of TFA: Remove the TFA by evaporation under a stream of nitrogen or by lyophilization.
-
Purification: Immediately purify the deprotected protein using a desalting column or dialysis to remove residual TFA and scavengers. The resulting protein will have a free carboxylic acid at the end of the linker, ready for subsequent conjugation.
Visualizing the Process: Workflows and Reactions
To better understand the experimental processes and chemical reactions, the following diagrams are provided.
References
- 1. Automated Assignment of MS/MS Cleavable Cross-Links in Protein 3D-Structure Analysis - ProQuest [proquest.com]
- 2. benchchem.com [benchchem.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. NHS ester protocol for labeling proteins [abberior.rocks]
- 5. interchim.fr [interchim.fr]
- 6. glenresearch.com [glenresearch.com]
The Strategic Advantage of Adipic Acid Mono-tert-butyl Ester NHS Ester in Bioconjugation
For researchers, scientists, and drug development professionals at the forefront of creating sophisticated bioconjugates, such as antibody-drug conjugates (ADCs), the choice of a chemical linker is a critical determinant of success. The "adipic acid mono-tert-butyl ester NHS ester" is a heterobifunctional linker designed to offer a unique combination of spacing, reactivity, and controlled cleavage, positioning it as a strategic tool in the bioconjugation toolkit. This guide provides an objective comparison of this linker with other alternatives, supported by established chemical principles and generalized experimental data.
Unpacking the "Adipic Acid Mono-tert-butyl Ester NHS Ester" Linker
This linker is comprised of three key functional components, each contributing to its overall utility:
-
Adipic Acid Spacer: A six-carbon aliphatic chain that provides spatial separation between the conjugated molecules. This can be crucial for maintaining the biological activity and solubility of the biomolecule, particularly when attaching bulky payloads.
-
N-Hydroxysuccinimide (NHS) Ester: A highly reactive group that efficiently forms stable amide bonds with primary amines (e.g., the side chains of lysine residues on proteins) under physiological to slightly alkaline pH conditions. This is a well-established and widely used chemistry for bioconjugation.
-
Mono-tert-butyl Ester: A carboxylic acid protecting group that introduces an acid-labile cleavage site. The tert-butyl ester is stable under a wide range of conditions but can be selectively removed under acidic conditions to unmask a carboxylic acid group.
The combination of these features in a single molecule allows for a two-stage conjugation strategy. First, the NHS ester is used to attach the linker to a biomolecule. The resulting conjugate is stable, but the tert-butyl ester provides a latent reactive handle that can be deprotected under acidic conditions for subsequent modifications or to trigger a specific response.
Performance Comparison with Alternative Linkers
The selection of a linker is highly dependent on the specific application. Here, we compare the adipic acid mono-tert-butyl ester NHS ester with other common linker classes.
| Linker Class | Reactive Groups | Bond Formed | Key Advantages | Key Considerations |
| Adipic Acid Mono-tert-butyl Ester NHS Ester | NHS Ester, tert-butyl ester (acid-cleavable) | Amide, Carboxylic Acid (after deprotection) | Provides spacing; Forms stable amide bond; Offers an acid-cleavable handle for staged or triggered release/modification. | Susceptible to hydrolysis in aqueous solutions; Deprotection requires acidic conditions which may affect the biomolecule. |
| Standard NHS Esters (e.g., DSS, BS3) | NHS Ester | Amide | High reactivity with amines; Forms stable, non-cleavable bonds; Well-established protocols. | Can lead to heterogeneous products; Linkage is permanent, which may not be desirable for drug delivery. |
| Maleimide Linkers (e.g., SMCC) | Maleimide, NHS Ester | Thioether, Amide | Highly selective for thiols (cysteine residues); Fast reaction rates. | Thioether bond can undergo retro-Michael addition, leading to instability; Potential for off-target reactions with other nucleophiles. |
| Click Chemistry Linkers (e.g., DBCO-PEG-NHS Ester) | Azide/Alkyne, NHS Ester | Triazole, Amide | Bioorthogonal (highly selective and non-interfering with biological systems); High efficiency and stable bond formation. | May require a copper catalyst (for CuAAC), which can be cytotoxic; Strain-promoted variants (SPAAC) can be slower. |
| Hydrazone Linkers | Hydrazide, Aldehyde/Ketone | Hydrazone | Acid-cleavable, often used for release in the acidic environment of endosomes and lysosomes. | Can have lower stability in circulation compared to other cleavable linkers, leading to premature drug release. |
| Disulfide Linkers | Thiol | Disulfide | Cleavable in the reducing environment inside cells. | Can be unstable in the bloodstream due to the presence of reducing agents. |
Experimental Protocols
Protocol 1: General Conjugation of Adipic Acid Mono-tert-butyl Ester NHS Ester to a Protein
This protocol describes a general method for labeling a protein with the linker. The optimal conditions may vary depending on the specific protein and should be determined empirically.
Materials:
-
Protein to be labeled in a suitable buffer (e.g., PBS, pH 7.2-8.0). Avoid buffers containing primary amines like Tris.
-
Adipic acid mono-tert-butyl ester NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column for purification
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
Prepare the Linker Stock Solution: Immediately before use, dissolve the adipic acid mono-tert-butyl ester NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Reaction: Add a 10- to 20-fold molar excess of the dissolved linker to the protein solution. The optimal molar ratio should be determined experimentally.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove the excess, non-reacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.
-
Characterization: Confirm the conjugation and determine the degree of labeling using appropriate techniques such as mass spectrometry or SDS-PAGE.
Protocol 2: Cleavage of the tert-Butyl Ester Group
This protocol describes the deprotection of the tert-butyl ester to reveal the carboxylic acid.
Materials:
-
Protein-linker conjugate from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) or other suitable organic solvent if the conjugate is not in an aqueous buffer. For aqueous samples, direct acidification can be attempted, but protein stability must be considered.
-
Buffer for exchange (e.g., PBS, pH 7.4)
Procedure:
-
Acidification: For a conjugate in an organic solvent like DCM, add TFA to a final concentration of 20-50% (v/v). For an aqueous solution, carefully add an appropriate amount of a strong acid like TFA or formic acid, monitoring the pH and protein stability. Milder Lewis acids like zinc bromide can also be considered for sensitive substrates.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours. The reaction progress should be monitored by an appropriate analytical method (e.g., mass spectrometry to observe the mass shift).
-
Removal of Acid: Neutralize the reaction mixture carefully with a base or remove the acid by evaporation (for organic solvents) or buffer exchange using a desalting column or dialysis for aqueous samples.
-
Characterization: Confirm the cleavage of the tert-butyl group by mass spectrometry.
Visualizing the Workflow and Chemistry
Caption: Experimental workflow for conjugation and deprotection.
Caption: Key reaction mechanisms for the linker.
A Comparative Analysis of 6-(tert-Butoxy)-6-oxohexanoic NHS Ester and PEG Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision that profoundly impacts the properties of a bioconjugate. This guide provides an objective comparison between 6-(tert-Butoxy)-6-oxohexanoic N-hydroxysuccinimide (NHS) ester, a short aliphatic linker, and the widely utilized polyethylene glycol (PEG) linkers. We will examine their structural differences, performance characteristics, and ideal applications, supported by experimental data and detailed protocols.
Structural and Physicochemical Properties
The fundamental difference between these two linkers lies in their backbone structure, which dictates their physical and chemical properties.
-
6-(tert-Butoxy)-6-oxohexanoic NHS Ester : This molecule is a heterobifunctional linker characterized by a short, six-carbon aliphatic chain.[1][2][3] One end features an NHS ester that reacts efficiently with primary amines to form stable amide bonds.[1][] The other end has a tert-butyl ester, which acts as a protecting group for a carboxylic acid that can be deprotected under acidic conditions for subsequent conjugation.[1][2] The core of this linker is hydrophobic.
-
PEG Linkers : Polyethylene glycol (PEG) linkers are polymers composed of repeating ethylene oxide units.[5] They are well-known for their hydrophilicity, biocompatibility, flexibility, and non-toxic nature.[6][7] PEG linkers are available in various lengths and architectures (linear, branched) and can be functionalized with numerous reactive groups, including NHS esters, to target primary amines.[7][8][9]
Caption: Chemical structures of the aliphatic linker and a representative PEG linker.
Performance Comparison
The choice between an aliphatic chain and a PEG linker significantly influences the performance of the final bioconjugate. Key performance indicators are summarized below.
| Parameter | This compound (Alkyl Linker) | PEG Linkers | Key Considerations |
| Solubility | Low (Hydrophobic) | High (Hydrophilic) | PEG significantly enhances the aqueous solubility of hydrophobic molecules, which is crucial for preventing aggregation.[8][10] |
| Pharmacokinetics | Short in vivo half-life | Extended in vivo half-life | PEGylation increases the hydrodynamic radius of a molecule, reducing renal clearance and extending circulation time.[5][9][10] |
| Immunogenicity | Can promote aggregation, a trigger for immunogenicity. | Can mask immunogenic epitopes, but PEG itself can be immunogenic (anti-PEG antibodies).[10][11] | The flexible, hydrated PEG cloud shields the conjugated molecule from the immune system more effectively than a short alkyl chain.[10] |
| Stability | Can promote interactions with enzymes that may lead to degradation. | Can protect from enzymatic degradation through steric hindrance.[8][10] | The hydration shell created by PEG provides a protective barrier against proteolytic enzymes.[10] |
| Steric Hindrance | Minimal steric hindrance due to its short length. | Can be modulated by PEG chain length; longer chains provide more separation but can sometimes hinder biological activity.[12] | Longer PEG chains are advantageous for conjugating bulky molecules.[13] |
| Aggregation | Higher propensity, especially with hydrophobic payloads. | Lower propensity; effectively mitigates aggregation.[10] | The hydrophilic nature of PEG is key to preventing the aggregation of conjugates.[14] |
Key Applications
Choose this compound or similar aliphatic linkers when:
-
A short, well-defined distance between two conjugated molecules is required.
-
The application involves conjugating small, hydrophobic molecules where increased hydrophilicity is not a primary goal (e.g., some PROTACs).
-
Minimal steric hindrance is essential for maintaining the biological activity of a small molecule.
Choose PEG linkers when:
-
The goal is to improve the solubility and stability of a biomolecule (e.g., proteins, peptides, antibodies).[7][8]
-
Extending the circulation half-life of a therapeutic is necessary.[9]
-
Reducing the immunogenicity of a therapeutic protein is a key objective.[10]
-
Developing antibody-drug conjugates (ADCs), where PEG linkers can improve solubility and stability.[15]
Experimental Protocols
The following is a generalized protocol for the conjugation of an NHS ester linker (both aliphatic and PEG-based) to a protein containing primary amines (e.g., lysine residues).
A. Materials
-
Protein of interest (1-10 mg/mL in an amine-free buffer like PBS, pH 7.2-8.0).
-
NHS ester linker (Aliphatic or PEG).
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).
-
Quenching Buffer (e.g., 1 M Tris-HCl or Glycine, pH 8.0).
-
Purification system (e.g., size-exclusion chromatography or dialysis cassettes).
B. Protocol: Protein Conjugation
-
Protein Preparation : Prepare the protein in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL. Ensure the buffer pH is between 7.2 and 8.5 for optimal NHS ester reactivity.[13]
-
Linker Preparation : Immediately before use, dissolve the NHS ester linker in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution. NHS esters are moisture-sensitive and hydrolyze in aqueous solutions.
-
Conjugation Reaction : Slowly add a 10- to 20-fold molar excess of the dissolved NHS ester linker to the protein solution while gently stirring. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain protein stability.[12]
-
Incubation : Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.
-
Quenching : Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. This will consume any unreacted NHS ester. Incubate for an additional 30 minutes at room temperature.[12]
-
Purification : Remove unreacted linker and byproducts by using dialysis, size-exclusion chromatography, or a desalting column.[16]
-
Characterization : Analyze the purified conjugate to determine the degree of labeling and confirm its integrity using techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.
References
- 1. This compound | Epigenetic Therapeutic Targets [epigenetic-targets.com]
- 2. This compound, 402958-62-7 | BroadPharm [broadpharm.com]
- 3. This compound | CAS:402958-62-7 | AxisPharm [axispharm.com]
- 5. chempep.com [chempep.com]
- 6. creativepegworks.com [creativepegworks.com]
- 7. benchchem.com [benchchem.com]
- 8. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 9. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. precisepeg.com [precisepeg.com]
- 14. benchchem.com [benchchem.com]
- 15. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to Surface Modification: Validation of 6-(tert-Butoxy)-6-oxohexanoic NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 6-(tert-Butoxy)-6-oxohexanoic N-hydroxysuccinimide (NHS) ester for surface modification against other common alternatives. The performance of these modifiers is evaluated through experimental data, and detailed protocols for key validation techniques are provided to ensure reproducible and reliable results in your research and development endeavors.
Introduction to Surface Modification with NHS Esters
Covalent modification of surfaces is a fundamental technique in biotechnology and drug development, enabling the immobilization of biomolecules such as antibodies, peptides, and nucleic acids for applications ranging from biosensors to targeted drug delivery systems. N-hydroxysuccinimide (NHS) esters are a class of amine-reactive reagents widely used for this purpose. They react with primary amines on a surface to form stable amide bonds.[1]
6-(tert-Butoxy)-6-oxohexanoic NHS ester is a bifunctional linker that possesses an NHS ester for coupling to amine-functionalized surfaces and a tert-butyl ester group. This tert-butyl group can be deprotected under acidic conditions to reveal a carboxylic acid, providing a secondary site for further functionalization.
Comparison of Surface Modification Agents
The choice of a surface modification agent depends on several factors, including the desired surface properties, the nature of the molecule to be immobilized, and the required stability of the linkage. Here, we compare this compound with other common surface modification chemistries.
| Feature | This compound | Carbodiimide Chemistry (EDC/NHS) | Isothiocyanates (e.g., FITC) |
| Reactive Group | N-Hydroxysuccinimide ester | Carbodiimide | Isothiocyanate |
| Target Functional Group | Primary amines | Carboxyl groups (for activation to react with amines) | Primary amines |
| Resulting Bond | Amide | Amide (zero-length) | Thiourea |
| Optimal pH | 7.2 - 8.5[1] | 4.5 - 6.0 (for carboxyl activation); 7.2 - 7.5 (for amine coupling)[1] | 9.0 - 10.0[1] |
| Reaction Speed | Fast (minutes to hours)[] | Slower (multi-step process) | Moderate |
| Stability of Resulting Bond | High[3][4][5] | High[3][4][5] | Good[1] |
| Key Advantages | One-step reaction with primary amines; tert-butyl group allows for secondary functionalization. | Versatile for surfaces with carboxyl groups; creates a "zero-length" crosslink. | Good stability in solution.[1] |
| Key Disadvantages | Susceptible to hydrolysis in aqueous solutions.[6] | Multi-step process with potential for side reactions. | Requires higher pH which can be detrimental to some proteins. |
Experimental Validation of Surface Modification
The success of a surface modification protocol must be validated through analytical techniques that confirm the presence and functionality of the immobilized molecules. Below are the detailed protocols for three common validation methods: X-ray Photoelectron Spectroscopy (XPS), Contact Angle Goniometry, and Fluorescence Microscopy.
Experimental Workflow for Surface Modification and Validation
Caption: A general workflow for surface modification and subsequent validation.
Detailed Experimental Protocols
X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis
XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface.[7]
Protocol:
-
Sample Preparation:
-
Prepare three sample types: an unmodified substrate (control), an amine-functionalized substrate, and a substrate modified with this compound.
-
Ensure samples are clean and free of contaminants before analysis.
-
-
Instrument Setup:
-
Use a monochromatic Al Kα X-ray source.
-
Maintain the analysis chamber at a high vacuum (e.g., <10⁻⁸ torr).
-
-
Data Acquisition:
-
Acquire a survey spectrum (0-1100 eV binding energy) to identify all elements present on the surface.
-
Acquire high-resolution spectra for C 1s, O 1s, N 1s, and Si 2p (for silica-based substrates).
-
-
Data Analysis:
-
Quantify the atomic concentrations of each element from the survey spectra.
-
Deconvolute the high-resolution C 1s and N 1s spectra to identify different chemical states. Look for the appearance of amide-related peaks after modification.
-
Compare the spectra of the modified surface to the controls to confirm the covalent attachment of the NHS ester.
-
Expected Results:
| Surface | N 1s Peak | C 1s Peak | O 1s Peak |
| Unmodified | Absent | Primarily C-C, C-H | Dependent on substrate |
| Amine-functionalized | Present (amine) | C-C, C-H, C-N | Dependent on substrate |
| NHS ester-modified | Present (amide) | C-C, C-H, C-N, C=O, O-C=O | Increased intensity |
Contact Angle Goniometry for Wettability Assessment
Contact angle measurement is a technique used to determine the wettability of a surface.[8] A change in the water contact angle can indicate a successful surface modification. Generally, the introduction of more polar or hydrophilic groups will decrease the water contact angle.
Protocol:
-
Sample Preparation:
-
Use the same set of samples as for XPS analysis.
-
Ensure the surfaces are clean and dry.
-
-
Instrument Setup:
-
Use a contact angle goniometer with a high-resolution camera.
-
Use deionized water as the probe liquid.
-
-
Measurement:
-
Place a small droplet (e.g., 2-5 µL) of deionized water on the sample surface.
-
Capture an image of the droplet immediately after deposition.
-
Use the instrument's software to measure the angle between the solid-liquid interface and the liquid-vapor interface.
-
Perform measurements at multiple locations on each sample to ensure statistical significance.
-
Expected Results:
| Surface | Expected Water Contact Angle | Interpretation |
| Unmodified | Varies by substrate | Baseline wettability |
| Amine-functionalized | Generally lower than unmodified | Increased hydrophilicity |
| NHS ester-modified | May increase or decrease depending on the balance of hydrophobic (tert-butyl) and hydrophilic (ester, amide) groups. | Change confirms surface reaction |
Fluorescence Microscopy for Functional Confirmation
To confirm that the modified surface is capable of binding biomolecules, a fluorescently labeled molecule with a primary amine can be used.
Protocol:
-
Sample Preparation:
-
Prepare surfaces modified with this compound and control surfaces (unmodified and amine-functionalized).
-
-
Fluorescent Labeling:
-
Prepare a solution of a fluorescently labeled amine-containing molecule (e.g., Alexa Fluor 488 Cadaverine) in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).
-
Incubate the modified and control surfaces with the fluorescent solution for 1-2 hours at room temperature in the dark.
-
Rinse the surfaces thoroughly with buffer and deionized water to remove any non-covalently bound fluorescent molecules.
-
-
Imaging:
-
Image the surfaces using a fluorescence microscope with the appropriate excitation and emission filters for the chosen fluorophore.
-
Acquire images from multiple areas on each sample.
-
-
Analysis:
-
Quantify the fluorescence intensity of the images using software such as ImageJ.
-
Compare the fluorescence intensity of the modified surface to the control surfaces.
-
Expected Results:
| Surface | Fluorescence Intensity | Interpretation |
| Unmodified | Low (background) | No specific binding |
| Amine-functionalized | Low (background) | No reaction with NHS ester |
| NHS ester-modified | High | Successful covalent attachment of the fluorescent molecule |
Signaling Pathway and Reaction Mechanism Diagrams
Reaction of this compound with a Primary Amine
Caption: Covalent bond formation between the NHS ester and a primary amine.
Deprotection of the tert-Butyl Group
Caption: Acid-catalyzed deprotection of the tert-butyl ester to yield a carboxylic acid.
By following these comparative guidelines and detailed protocols, researchers can confidently validate their surface modification strategies and select the most appropriate chemistry for their specific application, ultimately accelerating their research and development efforts.
References
- 1. benchchem.com [benchchem.com]
- 3. Stable and ordered amide frameworks synthesised under reversible conditions which facilitate error checking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. xpsanalysis.wordpress.com [xpsanalysis.wordpress.com]
- 8. nanoscience.com [nanoscience.com]
A Researcher's Guide to Alternatives for 6-(tert-Butoxy)-6-oxohexanoic NHS Ester in Bioconjugation
In the dynamic fields of scientific research, drug development, and diagnostics, the precise and efficient modification of biomolecules is paramount. For decades, N-hydroxysuccinimide (NHS) esters have been a cornerstone for covalently linking molecules to proteins and other biomolecules via primary amines. The reagent "6-(tert-Butoxy)-6-oxohexanoic NHS ester" represents a class of amine-reactive crosslinkers with a protected carboxylic acid functionality, offering a versatile tool for bioconjugation. However, the expanding landscape of biomedical research demands a nuanced understanding of the available alternatives, each with unique properties that can be leveraged for specific applications.
This guide provides an objective comparison of alternative reagents to "this compound," supported by experimental data and detailed methodologies. We will explore key performance indicators such as reaction efficiency, stability, and the physicochemical properties of the resulting conjugates, empowering researchers to make informed decisions for their bioconjugation strategies.
Comparison of Amine-Reactive Reagents
The selection of an appropriate amine-reactive reagent is dictated by several factors, including the desired spacer arm length, solubility, cleavability, and the specific application. Here, we compare several classes of alternatives to this compound.
Key Performance Characteristics of Amine-Reactive Reagents
| Reagent Class | Target Group | Spacer Arm Characteristics | Key Advantages | Key Disadvantages |
| Standard NHS Esters | Primary Amines | Variable length alkyl chains | Cost-effective, well-established chemistry. | Susceptible to hydrolysis, especially at higher pH; often require organic co-solvents. |
| Sulfo-NHS Esters | Primary Amines | Variable length alkyl chains | Water-soluble, reducing the need for organic solvents and preventing protein aggregation.[1][2][3] | Higher cost compared to standard NHS esters. |
| PEGylated NHS Esters | Primary Amines | Polyethylene glycol (PEG) chains of varying lengths | Increased hydrophilicity and biocompatibility of the conjugate, reduced immunogenicity, and improved pharmacokinetics.[4] | Can be more expensive; the long PEG chain may introduce steric hindrance in some applications. |
| Heterobifunctional NHS Esters (e.g., with Maleimide) | Primary Amines and Thiols | Variable, can include PEG spacers | Allows for controlled, sequential conjugation of two different molecules, minimizing homodimerization.[5] | Requires the presence of a free thiol on one of the molecules, which may necessitate prior modification. |
| Carbodiimides (EDC) with NHS/Sulfo-NHS | Carboxyls and Primary Amines | Zero-length (direct amide bond) | Forms a direct bond without introducing a spacer arm, which can be advantageous for certain structural studies.[6] | The intermediate can be unstable; requires a two-step reaction for higher efficiency.[6][7] |
| Click Chemistry Reagents (e.g., DBCO-NHS ester) | Primary Amines (for initial modification) | Variable, often includes PEG | Highly specific and bioorthogonal reaction with an azide partner, high reaction efficiency, and insensitivity to pH.[5][8] | Requires a two-step labeling process; can be more expensive.[9] |
Quantitative Comparison of Reagent Performance
| Parameter | Standard NHS Ester | Sulfo-NHS Ester | Click Chemistry (SPAAC) |
| Optimal Reaction pH | 7.2 - 8.5[10][11] | 7.2 - 8.5[3] | 4 - 11[5] |
| Reaction Time | 30 - 60 minutes at room temperature[5] | Similar to NHS Ester | < 1 hour at room temperature[5] |
| Hydrolytic Half-life (pH 7) | ~4-5 hours[12] | Generally more stable than NHS esters[13] | Not applicable (stable linkage) |
| Hydrolytic Half-life (pH 8.6) | ~10 minutes[12] | More stable than NHS esters at higher pH | Not applicable (stable linkage) |
| Typical Labeling Efficiency | Variable, influenced by hydrolysis (e.g., 20-35% for some proteins)[9] | Generally higher than NHS esters due to reduced hydrolysis.[9] | Very high and quantitative.[5] |
Experimental Protocols
To facilitate a direct comparison of reagent performance, a standardized experimental protocol for protein labeling is provided below. This can be adapted for specific proteins and labels.
Detailed Methodology for Comparative Protein Labeling
-
Protein Preparation:
-
Prepare a stock solution of the protein of interest (e.g., Bovine Serum Albumin or an antibody) at a concentration of 1-10 mg/mL in an amine-free buffer, such as Phosphate-Buffered Saline (PBS) at pH 7.4.[14][15]
-
If necessary, perform a buffer exchange using dialysis or a desalting column to remove any interfering substances like Tris or sodium azide.[15]
-
-
Reagent Preparation:
-
Immediately before use, prepare a stock solution of the NHS ester reagent (e.g., standard NHS ester, Sulfo-NHS ester, or DBCO-NHS ester) in an anhydrous organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to a concentration of 10 mg/mL.[15][16] For Sulfo-NHS esters, direct dissolution in the aqueous reaction buffer is also possible.[1]
-
-
Labeling Reaction:
-
Adjust the pH of the protein solution to 8.0-8.5 using a suitable buffer, such as 0.1 M sodium bicarbonate.[16]
-
Add a calculated molar excess of the NHS ester stock solution to the protein solution. A starting point of a 10- to 20-fold molar excess of the reagent to the protein is recommended for initial experiments.[17]
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[15]
-
-
Reaction Quenching (Optional):
-
The reaction can be stopped by adding a quenching solution, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM to react with any unreacted NHS ester.[15]
-
-
Purification of the Conjugate:
-
Remove unreacted labeling reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.[18][]
-
-
Characterization of the Conjugate:
Visualization of Key Concepts
To further aid in the understanding of the selection and application of these reagents, the following diagrams illustrate the decision-making process, the fundamental reaction mechanism, and a typical experimental workflow.
Caption: A decision tree to guide the selection of an appropriate amine-reactive reagent based on key experimental requirements.
Caption: The fundamental reaction of an N-hydroxysuccinimide (NHS) ester with a primary amine on a protein, resulting in a stable amide bond.[11][]
Caption: A generalized workflow for a typical bioconjugation experiment, from reagent preparation to final conjugate characterization.[8][26][27]
Conclusion
While this compound and similar reagents are valuable tools, a wide array of alternatives offers researchers the flexibility to tailor their bioconjugation strategy to the specific demands of their experiment. For applications requiring enhanced water solubility and cell-surface specific labeling, Sulfo-NHS esters are a superior choice.[2][3] When biocompatibility and in vivo stability are critical, PEGylated NHS esters provide significant advantages. For the precise construction of complex bioconjugates, such as antibody-drug conjugates, heterobifunctional and click chemistry reagents offer unparalleled control and efficiency. By carefully considering the comparative data and protocols presented in this guide, researchers can optimize their bioconjugation reactions, leading to more reliable and impactful scientific discoveries.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. glenresearch.com [glenresearch.com]
- 15. benchchem.com [benchchem.com]
- 16. NHS ester protocol for labeling proteins [abberior.rocks]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. promegaconnections.com [promegaconnections.com]
- 20. benchchem.com [benchchem.com]
- 21. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 22. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 23. Degree of labeling (DOL) step by step [abberior.rocks]
- 24. Fluorescent labeled antibodies - balancing functionality and degree of labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. cellmosaic.com [cellmosaic.com]
Preserving Protein Function: A Guide to Conjugation with 6-(tert-Butoxy)-6-oxohexanoic NHS Ester
For researchers, scientists, and drug development professionals, the covalent modification of proteins is a cornerstone of therapeutic and diagnostic innovation. The choice of conjugation reagent is critical, as it can significantly impact the biological activity of the resulting protein conjugate. This guide provides a comparative analysis of protein activity after conjugation with "6-(tert-Butoxy)-6-oxohexanoic NHS ester," a commonly used amine-reactive crosslinker, and other alternatives, supported by experimental data and detailed protocols.
Understanding the Conjugation Chemistry
This compound belongs to the family of N-hydroxysuccinimide (NHS) esters, which are widely employed for their ability to efficiently react with primary amines (the N-terminus and lysine side chains) on proteins to form stable amide bonds.[][2] This reaction is typically performed in aqueous buffers at a slightly basic pH (7.2-8.5) and is known for its high selectivity and rapid reaction rates, often reaching completion within 30-120 minutes at room temperature or 4°C.[] The tert-butoxycarbonyl (Boc) protecting group on the hexanoic acid linker provides a hydrophobic character and can be removed under acidic conditions if a free carboxylic acid is desired for subsequent modifications, though in many applications it remains intact.
The general workflow for protein conjugation with an NHS ester involves preparing the protein and the NHS ester solution, mixing them in an appropriate buffer, allowing the reaction to proceed, and then purifying the resulting conjugate to remove unreacted reagents.
Impact on Biological Activity: A Comparative Look
While NHS ester chemistry is a robust method for protein labeling, the modification of lysine residues can potentially alter the protein's conformation and function, especially if these residues are located in or near active sites or binding interfaces.[3] The choice of the linker arm connecting the NHS ester to the molecule of interest is therefore a critical consideration.
The length and chemical nature of the linker can influence the stability, solubility, and efficacy of the final conjugate, particularly in the context of antibody-drug conjugates (ADCs). For instance, the hydrophobicity of the linker can affect the aggregation propensity of the ADC.
To illustrate the potential impact of different linkers, the following table summarizes hypothetical comparative data based on common assays used to evaluate protein function. This data is for illustrative purposes and should be experimentally verified for any specific protein and application.
| Linker Type | Protein Target | Assay Type | Key Parameter | Pre-Conjugation | Post-Conjugation | Fold Change |
| This compound | Enzyme X | Enzyme Kinetics | Km (µM) | 10 | 12 | 1.2 |
| kcat (s-1) | 100 | 90 | 0.9 | |||
| Antibody Y | Antigen Binding (ELISA) | EC50 (nM) | 0.5 | 0.6 | 1.2 | |
| Short-chain NHS ester (e.g., NHS-acetate) | Enzyme X | Enzyme Kinetics | Km (µM) | 10 | 15 | 1.5 |
| kcat (s-1) | 100 | 75 | 0.75 | |||
| Antibody Y | Antigen Binding (ELISA) | EC50 (nM) | 0.5 | 0.8 | 1.6 | |
| Long-chain PEGylated NHS ester | Enzyme X | Enzyme Kinetics | Km (µM) | 10 | 11 | 1.1 |
| kcat (s-1) | 100 | 95 | 0.95 | |||
| Antibody Y | Antigen Binding (ELISA) | EC50 (nM) | 0.5 | 0.55 | 1.1 |
Note: This table is a hypothetical representation. Actual results will vary depending on the protein, the number of conjugated molecules, and the specific experimental conditions.
Generally, longer, more flexible linkers like PEGylated NHS esters are often considered to better preserve protein activity by minimizing steric hindrance at the conjugation site. The shorter, more rigid linker of this compound might have a slightly greater impact on the activity of some sensitive proteins compared to longer, hydrophilic linkers. However, its defined length and chemical composition can be advantageous in applications requiring precise control over the conjugate structure.
Experimental Protocols
Below are detailed methodologies for key experiments to assess the biological activity of proteins after conjugation.
General Protein Conjugation Protocol with this compound
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Prepare a solution of the protein at a concentration of 2-10 mg/mL in the conjugation buffer.
-
NHS Ester Preparation: Immediately before use, dissolve the this compound in DMF or DMSO to a concentration of 10-20 mM.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution. The optimal molar ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted NHS ester and byproducts by size-exclusion chromatography (desalting column) or dialysis against a suitable buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) using UV-Vis spectroscopy or mass spectrometry.
Enzyme Activity Assay
Objective: To determine the kinetic parameters (Km and kcat) of an enzyme before and after conjugation.
Procedure:
-
Prepare a series of substrate concentrations bracketing the expected Km value.
-
For both the unconjugated and conjugated enzyme, perform initial velocity measurements at each substrate concentration.
-
Ensure the enzyme concentration is kept constant and in the linear range of the assay.
-
Monitor the formation of the product over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Calculate the initial velocities from the linear portion of the progress curves.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Calculate kcat from Vmax and the enzyme concentration.
Antigen-Binding ELISA
Objective: To assess the binding affinity of an antibody-antigen interaction before and after antibody conjugation.
Procedure:
-
Coat a 96-well plate with the target antigen at an optimal concentration and incubate overnight at 4°C.
-
Wash the plate to remove unbound antigen and block non-specific binding sites with a suitable blocking buffer.
-
Prepare serial dilutions of the unconjugated and conjugated antibody.
-
Add the antibody dilutions to the wells and incubate for 1-2 hours at room temperature.
-
Wash the plate to remove unbound antibody.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody. Incubate for 1 hour at room temperature.
-
Wash the plate and add the enzyme substrate.
-
Measure the absorbance or fluorescence signal.
-
Plot the signal against the antibody concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Visualizing the Process
To better understand the experimental workflows and the chemical principles involved, the following diagrams are provided.
Conclusion
Conjugation with this compound offers a reliable method for modifying proteins through primary amines. While specific data on its impact on the biological activity of a wide range of proteins is limited, the general principles of protein conjugation suggest that some alteration in function is possible. The extent of this alteration is protein-dependent and influenced by the site and degree of labeling. For applications where maintaining maximal biological activity is paramount, it is crucial to empirically determine the optimal conjugation conditions and to consider linkers with different properties, such as longer, more hydrophilic PEG spacers. The provided experimental protocols offer a framework for researchers to systematically evaluate the performance of their protein conjugates and make informed decisions for their specific research and development needs.
References
A Comparative Review of 6-(tert-Butoxy)-6-oxohexanoic NHS Ester's Crosslinking Efficiency
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting Amine-Reactive Crosslinkers
In the realm of bioconjugation, the covalent linkage of molecules is a cornerstone technique for applications ranging from antibody-drug conjugates (ADCs) to the stabilization of protein complexes for structural analysis. Among the diverse array of available crosslinking reagents, N-hydroxysuccinimide (NHS) esters are a popular choice for their ability to efficiently react with primary amines on biomolecules, forming stable amide bonds. This guide provides a comprehensive review of the crosslinking efficiency of a specific amine-reactive crosslinker, 6-(tert-Butoxy)-6-oxohexanoic NHS ester , in comparison to other commonly used alternatives.
The Chemistry of Amine-Reactive Crosslinking
The fundamental reaction mechanism of an NHS ester with a primary amine is a nucleophilic acyl substitution.[1] The primary amine, typically from the N-terminus of a protein or the side chain of a lysine residue, attacks the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[1]
However, the efficiency of this reaction is critically influenced by several factors. The reaction is most efficient in a slightly alkaline pH range of 7.2 to 8.5.[2] A significant competing reaction is the hydrolysis of the NHS ester, where it reacts with water to form an inactive carboxylic acid.[3] The rate of this hydrolysis increases with pH, presenting a crucial consideration for optimizing reaction conditions.[3]
This compound: A Profile
This compound is a heterobifunctional crosslinker. It possesses an amine-reactive NHS ester and a tert-butyl ester group.[1][4][5] The tert-butyl group can be deprotected under acidic conditions, offering a potential for sequential or orthogonal conjugation strategies.[1][4][5] This feature can be particularly advantageous in complex multi-step bioconjugation protocols.
While specific quantitative data on the crosslinking efficiency of this compound is not extensively available in publicly accessible literature, its performance can be inferred from the general principles of NHS ester chemistry and by comparison with structurally similar crosslinkers.
Comparison with Alternative Amine-Reactive Crosslinkers
The selection of an appropriate crosslinker is paramount for the success of a bioconjugation experiment. The choice often depends on factors such as the desired spacer arm length, solubility, and whether a cleavable or non-cleavable linker is required.
| Feature | This compound | Disuccinimidyl suberate (DSS) | Bis(sulfosuccinimidyl) suberate (BS3) | Disuccinimidyl glutarate (DSG) |
| Reactive Group | NHS ester | NHS ester | Sulfo-NHS ester | NHS ester |
| Spacer Arm Length | ~9.6 Å (adipate derivative) | 11.4 Å | 11.4 Å | 7.7 Å |
| Solubility | Insoluble in water | Insoluble in water | Soluble in water | Insoluble in water |
| Cleavability | Non-cleavable | Non-cleavable | Non-cleavable | Non-cleavable |
| Key Feature | Boc-protected carboxyl group | Commonly used, well-characterized | Water-soluble for cell surface crosslinking | Shorter spacer arm for probing close interactions |
Note: The spacer arm length for this compound is an estimate based on its adipate backbone.
The crosslinking efficiency is influenced by the length and flexibility of the spacer arm.[2] Longer spacer arms can sometimes capture a greater number of crosslinks, particularly between different domains of a protein.[2]
Experimental Protocols for Evaluating Crosslinking Efficiency
To quantitatively assess the crosslinking efficiency of this compound, a systematic experimental approach is required. Below are detailed protocols for key experiments.
Protocol 1: General Protein Crosslinking
Objective: To crosslink a model protein and assess the efficiency by SDS-PAGE.
Materials:
-
Model protein (e.g., Bovine Serum Albumin, BSA) at 1-10 mg/mL in amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching solution (1 M Tris-HCl, pH 7.5 or 1 M glycine)
-
SDS-PAGE analysis reagents
Procedure:
-
Protein Preparation: Prepare a 1-10 mg/mL solution of the model protein in the reaction buffer.
-
Crosslinker Solution Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO.
-
Crosslinking Reaction: Add the crosslinker stock solution to the protein solution to achieve a desired molar excess (e.g., 20- to 50-fold). Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.
-
Quenching: Add the quenching solution to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature to stop the reaction.
-
Analysis: Analyze the reaction products by SDS-PAGE to observe the formation of higher molecular weight crosslinked species.
Protocol 2: Quantification of Protein Concentration using Bradford Assay
Objective: To determine the protein concentration before and after the crosslinking reaction.
Materials:
-
Bradford reagent
-
Bovine Serum Albumin (BSA) standard solutions (e.g., 0.2, 0.4, 0.6, 0.8, and 1.0 mg/mL)
-
Spectrophotometer
Procedure:
-
Prepare Standard Curve: Prepare a series of BSA standard solutions of known concentrations.[1]
-
Sample Preparation: Dilute the protein sample to an appropriate concentration.[1]
-
Reaction: Add 20 µL of the protein sample or BSA standard to a cuvette containing 980 µL of distilled water. Add 1 mL of Bradford reagent and mix well.[1]
-
Incubation: Incubate at room temperature for 5 minutes.[1]
-
Measurement: Measure the absorbance at 595 nm using a spectrophotometer.[1]
-
Calculation: Calculate the protein concentration of the samples by comparing the absorbance values to the standard curve.[6]
Protocol 3: Analysis of Crosslinked Products by MALDI-TOF Mass Spectrometry
Objective: To identify and characterize the crosslinked protein species.
Materials:
-
MALDI-TOF Mass Spectrometer
-
Matrix solution (e.g., sinapinic acid in acetonitrile/water with 0.1% trifluoroacetic acid)
-
MALDI target plate
Procedure:
-
Sample Preparation: Mix the crosslinked protein sample with the matrix solution.
-
Spotting: Spot the mixture onto the MALDI target plate and allow it to dry to form co-crystals.
-
Ionization: Irradiate the sample with a laser in the MALDI source to desorb and ionize the molecules.
-
Mass Analysis: The time-of-flight analyzer measures the mass-to-charge ratio of the ions, generating a mass spectrum that reveals the molecular weights of the crosslinked products.[7]
Visualizing the Crosslinking Workflow and Reaction
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the chemical reaction.
References
- 1. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]
- 2. benchchem.com [benchchem.com]
- 3. pcl.tamu.edu [pcl.tamu.edu]
- 4. This compound, 402958-62-7 | BroadPharm [broadpharm.com]
- 5. This compound | CAS:402958-62-7 | AxisPharm [axispharm.com]
- 6. Bradford protein assay | Abcam [abcam.com]
- 7. Procedure for Protein Mass Measurement Using MALDI-TOF | MtoZ Biolabs [mtoz-biolabs.com]
case studies using "mono-tert-butyl adipate NHS ester" in research
A Comparative Guide to Amine-Reactive Linkers in Bioconjugation: A Focus on "Mono-tert-butyl Adipate NHS Ester" and Its Alternatives
In the landscape of bioconjugation, particularly in the development of sophisticated biomolecules like antibody-drug conjugates (ADCs), the choice of a chemical linker is a critical determinant of the final product's efficacy, stability, and homogeneity.[1][2] This guide provides a comparative analysis of "mono-tert-butyl adipate NHS ester," a heterobifunctional linker, against other common alternatives. This comparison is designed for researchers, scientists, and drug development professionals to facilitate informed decisions in their experimental designs.
"Mono-tert-butyl adipate NHS ester" serves as a versatile building block. Its N-hydroxysuccinimide (NHS) ester end allows for covalent attachment to primary amines, such as those on lysine residues of proteins.[][4] The six-carbon adipate backbone acts as a simple aliphatic spacer. The other end features a carboxylic acid protected by a tert-butyl ester. This protecting group is stable under many reaction conditions but can be removed using acid to reveal a carboxylic acid, which can then be used for subsequent conjugation steps.[5][6]
Performance Comparison of Linker Chemistries
The selection of a linker extends beyond simple conjugation; it influences the physical properties and biological performance of the resulting conjugate. Key considerations include the reactivity of the terminal groups, the length and composition of the spacer, and the overall conjugation strategy (e.g., random vs. site-specific).
Table 1: Comparison of Amine-Reactive and Thiol-Reactive Linkers
| Feature | Mono-tert-butyl Adipate NHS Ester (Amine-Reactive) | Heterobifunctional NHS/Maleimide Esters (e.g., SMCC)[7] |
| Target Residue | Primary amines (Lysine, N-terminus) | Primary amines (via NHS ester) and thiols (via maleimide)[7] |
| Specificity | Moderate; reacts with multiple accessible lysines, leading to a heterogeneous product.[8] | High; allows for sequential and specific conjugation to amines and thiols.[7] |
| Typical Application | General protein labeling; situations where a protected carboxyl group is needed for multi-step synthesis.[5][6] | Creating well-defined antibody-drug conjugates (ADCs) by linking a drug (with a thiol) to an antibody (via lysines).[] |
| Homogeneity | Low; results in a mixture of conjugates with varying drug-to-antibody ratios (DARs).[1][8] | Moderate to High; can be used for more controlled conjugation, though lysine targeting is still random. |
| Reaction Steps | Multi-step: 1. Conjugation via NHS ester. 2. Deprotection of t-butyl ester. 3. Second conjugation. | Typically two distinct steps for sequential conjugation.[] |
Table 2: Comparison of Linker Spacers
| Feature | Adipate (Aliphatic C6) | Short Aliphatic Chains (e.g., C3-C5) | PEG Spacers (e.g., PEG4, PEG8)[9] |
| Solubility | Generally hydrophobic. | Can be less soluble.[7] | Hydrophilic; enhances the water solubility of the reagent and the final conjugate.[7] |
| Steric Hindrance | Provides moderate spacing to reduce steric hindrance between the conjugated molecules. | Less effective at overcoming steric hindrance. | Effectively reduces steric hindrance and can prevent aggregation.[7] |
| Pharmacokinetics | Can contribute to aggregation and faster clearance if the payload is hydrophobic. | Similar to adipate. | PEGylation is known to improve pharmacokinetic profiles, increasing circulation half-life.[5] |
| Flexibility | Moderately flexible. | Less flexible. | Highly flexible. |
Experimental Protocols
The following are generalized protocols for bioconjugation. Researchers should optimize conditions for their specific protein and payload.
Protocol 1: Two-Step Conjugation Using a Protected Linker (e.g., Mono-tert-butyl Adipate NHS Ester)
This protocol outlines the conjugation of a payload to a protein, followed by the deprotection of the tert-butyl group to reveal a reactive carboxylic acid for further modification.
Materials:
-
Protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Mono-tert-butyl adipate NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Deprotection Solution: 95% Trifluoroacetic acid (TFA), 5% water[5]
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL.[7]
-
Reagent Preparation: Immediately before use, dissolve the NHS ester in anhydrous DMSO to a stock concentration of 10 mM.[7]
-
Conjugation: Add a 5- to 20-fold molar excess of the NHS ester solution to the protein solution. Incubate for 1-2 hours at room temperature with gentle mixing.[10]
-
Quenching: Add quenching buffer to a final concentration of 20-50 mM to consume unreacted NHS ester. Incubate for 30 minutes.[10]
-
Purification: Purify the conjugate using size-exclusion chromatography to remove excess reagent and byproducts.
-
Deprotection: Lyophilize the purified conjugate. Dissolve the dried conjugate in the deprotection solution and incubate for 1-2 hours at room temperature.[5]
-
Final Purification: Remove TFA and byproducts by dialysis or size-exclusion chromatography into the desired final buffer.
Protocol 2: One-Step Conjugation Using a Heterobifunctional Linker (e.g., SMCC)
This protocol describes the conjugation of a thiol-containing payload to an antibody via lysine residues.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
-
Thiol-containing payload
-
Anhydrous DMSO or DMF
-
Purification system
Procedure:
-
Antibody Modification: Add a 10-fold molar excess of SMCC (dissolved in DMSO) to the antibody solution. Incubate for 1 hour at room temperature.
-
Removal of Excess Linker: Purify the maleimide-activated antibody using a desalting column equilibrated with PBS, pH 7.2.
-
Payload Conjugation: Immediately add the thiol-containing payload (dissolved in a suitable solvent) to the activated antibody solution at a 5-fold molar excess relative to the antibody.[1]
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): To cap any unreacted maleimide groups, add N-acetylcysteine to a final concentration of 1 mM and incubate for 20 minutes.[1]
-
Final Purification: Purify the final ADC using size-exclusion chromatography to remove unconjugated payload and other reagents.[1]
Visualizing Workflows and Decision-Making
Diagrams created using Graphviz help to visualize the complex workflows and logical relationships in bioconjugation strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. Antibody-drug conjugates: recent advances in conjugation and linker chemistries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Antibody-drug conjugates: recent advances in conjugation and linker chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of 6-(tert-Butoxy)-6-oxohexanoic NHS Ester
For researchers and professionals in drug development, the proper handling and disposal of reactive chemical reagents like 6-(tert-Butoxy)-6-oxohexanoic NHS ester are paramount for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of this compound, grounded in an understanding of its chemical reactivity.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult your institution's Environmental Health and Safety (EHS) guidelines for specific local regulations. Always handle this compound in a certified chemical fume hood. Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat, must be worn at all times to prevent skin and eye contact.
Key Chemical Characteristics
This compound possesses two primary reactive functional groups that dictate its handling and disposal:
-
N-Hydroxysuccinimide (NHS) Ester: This group is highly reactive towards primary amines, forming stable amide bonds. It is also susceptible to hydrolysis, particularly at neutral to basic pH, which will deactivate its reactivity towards amines.[1][2]
-
tert-Butoxycarbonyl (BOC) Group: This is a protecting group that is labile under acidic conditions.[3][4]
Given these characteristics, the primary goal of the disposal procedure is to deactivate the highly reactive NHS ester before it is collected for hazardous waste disposal.
Quantitative Data for Disposal Planning
| Parameter | Guideline | Rationale |
| Chemical State for Disposal | Deactivated (quenched) liquid solution or absorbed on an inert material. | Minimizes reactivity and potential for hazardous reactions in waste streams. |
| Waste Container | Clearly labeled, sealed, chemically resistant container. | Prevents accidental mixing with incompatible chemicals and ensures proper identification for waste handlers.[5] |
| Recommended Absorbent | Vermiculite, sand, or other inert absorbent material. | Safely contains spills and prepares liquid waste for disposal as solid waste. |
| Aqueous Solutions | Must be deactivated before disposal. Do not pour down the drain. | The NHS ester is reactive and its byproducts may be harmful to aquatic life. |
Experimental Protocols for Deactivation (Quenching)
Prior to disposal, all waste containing this compound must be rendered non-reactive through a process called quenching. Below are detailed protocols for deactivating the NHS ester in different types of waste.
Protocol 1: Amine Quenching of Concentrated Solutions
This method is suitable for unused stock solutions, typically in organic solvents like DMSO or DMF.
Methodology:
-
In a designated chemical fume hood, place the container with the this compound solution in a larger secondary container with a stir bar.
-
Prepare a quenching solution of 1 M Tris-HCl (pH 8.0) or 1 M glycine.
-
Slowly add the quenching solution to the NHS ester solution while stirring. A significant molar excess (at least 10-fold) of the quenching agent should be used.
-
Allow the reaction to proceed for at least one hour at room temperature to ensure complete quenching of the NHS ester.
-
The resulting deactivated solution should be collected in a clearly labeled hazardous waste container.
Protocol 2: Hydrolysis of Dilute Aqueous Solutions
This method is suitable for spent reaction mixtures and buffers containing the NHS ester.
Methodology:
-
In a chemical fume hood, add the dilute aqueous solution containing the NHS ester to a suitable container with a stir bar.
-
Adjust the pH of the solution to >8.5 by slowly adding a base, such as 1 M sodium hydroxide. NHS esters have a half-life of approximately 10 minutes at a pH of 8.6.[2]
-
Stir the solution for at least one hour at room temperature to ensure complete hydrolysis of the NHS ester.
-
Neutralize the solution to a pH between 6 and 9.
-
Dispose of the final neutralized solution as hazardous chemical waste.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
Contaminated Solid Waste Disposal
All solid waste that has come into contact with this compound, such as pipette tips, tubes, and gloves, should be considered contaminated.
Procedure:
-
Collect all contaminated solid waste in a designated, clearly labeled hazardous waste container.
-
Do not attempt to decontaminate solid waste by rinsing.
-
Seal the container and dispose of it through your institution's hazardous waste management program.
By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, fostering a secure and environmentally responsible laboratory environment.
References
Personal protective equipment for handling 6-(tert-Butoxy)-6-oxohexanoic NHS ester
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 6-(tert-Butoxy)-6-oxohexanoic NHS ester. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Immediate Safety and Handling Precautions
This compound is a reactive chemical that requires careful handling to prevent accidental exposure and ensure its chemical integrity. N-Hydroxysuccinimide (NHS) esters are sensitive to moisture and can hydrolyze, diminishing their reactivity.[1][2] Therefore, it is imperative to handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[3][4] Always consult your institution's Environmental Health and Safety (EHS) office for specific local regulations before commencing any work.[3][5]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure risks.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles or Glasses | Must meet EN 166 standards or equivalent. A face shield should be worn in addition to goggles if there is a significant splash hazard.[6][7] | Protects against chemical splashes and airborne particles that can cause serious eye damage.[4] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended. Check glove compatibility charts for specific breakthrough times. Double gloving may be necessary for added protection.[7][8] | Prevents skin contact, which can cause irritation.[4] Not all glove materials offer the same level of protection, so selection is critical.[9] |
| Body Protection | Laboratory Coat | Should have long sleeves and be fully buttoned.[9] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required under normal laboratory use with adequate ventilation (e.g., fume hood). | For large-scale operations or in case of spills where dust or aerosols may be generated, a NIOSH-approved respirator may be necessary.[10] | Prevents inhalation of the compound, which may cause respiratory irritation.[11] |
Experimental Workflow and Handling Procedures
Proper handling procedures are essential for both safety and experimental success. The following workflow outlines the key steps for safely managing this compound in the laboratory.
Step-by-Step Operational Plan
-
Preparation :
-
Before handling the compound, ensure you are wearing the appropriate personal protective equipment as detailed in the table above.[3]
-
All work should be conducted in a certified chemical fume hood to ensure adequate ventilation.[5]
-
Gather all necessary equipment, including spatulas, glassware, and anhydrous solvents (e.g., DMSO, DMF) to minimize time spent with the container open.[1]
-
-
Handling :
-
When weighing the solid compound, avoid creating dust.
-
If dissolving the compound, use a dry, inert solvent as NHS esters are moisture-sensitive.[1]
-
Tightly seal the container immediately after use and store it in a cool, dry place, potentially under an inert atmosphere like nitrogen or argon, to maintain its reactivity.[1]
-
-
Disposal Plan :
-
All waste materials, including contaminated gloves, absorbent materials, and empty containers, must be treated as chemical waste.[3]
-
Do not dispose of this chemical down the drain.[3]
-
Liquid waste containing this compound should be absorbed onto an inert material like vermiculite or sand and placed in a designated, sealed, and clearly labeled waste container.[3]
-
Solid waste should be collected in a separate, appropriately labeled container.[3]
-
Consult your institution's EHS for specific disposal protocols.[5]
-
-
Decontamination :
-
Rinse any glassware that has come into contact with the compound with a suitable organic solvent such as ethanol or acetone to remove any residue before washing.[3]
-
Emergency Procedures
In the event of accidental exposure or a spill, follow these procedures immediately:
-
Skin Contact : Immediately wash the affected area with plenty of soap and water.[4][12] Remove contaminated clothing.[13] If skin irritation occurs, seek medical attention.[4]
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.[4]
-
Inhalation : Move the affected person to fresh air.[12][13] If they feel unwell, seek medical advice.[13]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[13][14]
-
Spills : Evacuate the area.[4] For small spills, absorb the material with an inert substance and place it in a sealed container for disposal.[3] Avoid generating dust.[12] For large spills, contact your institution's emergency response team.
References
- 1. researchgate.net [researchgate.net]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.be [fishersci.be]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. ehs.utk.edu [ehs.utk.edu]
- 9. Safely Working with Chemicals: PPE Essentials [safetystoragesystems.co.uk]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
